3-(4-Methoxy-phenylamino)-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRZWKCTRYLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368639 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178425-91-7 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(4-Methoxy-phenylamino)-propionic Acid: A Technical Guide
Executive Summary & Molecule Profile
This technical guide details the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid (CAS: 5678-45-5), also known as
A common pitfall in the literature is confusing this target with 3-(4-methoxyphenyl)propionic acid (a reduced cinnamic acid derivative). This guide focuses strictly on the nitrogen-linked
Key Chemical Data
| Property | Specification |
| CAS Number | 5678-45-5 |
| IUPAC Name | 3-[(4-methoxyphenyl)amino]propanoic acid |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Melting Point | 237–239 °C (Decomposition) |
| Solubility | Soluble in dilute alkali, hot ethanol; sparingly soluble in water.[1] |
Retrosynthetic Analysis & Strategy
To design a robust synthetic route, we must analyze the disconnection of the N–C(
Figure 1: Retrosynthetic disconnection revealing the aza-Michael addition pathway.
Strategic Selection
-
Route A: Direct Addition to Acrylic Acid.
-
Pros: One-step atom economy.
-
Cons: Acrylic acid is prone to thermal polymerization; requires strict temperature control and inhibitors (e.g., MeHQ). Acid-base interaction between amine and carboxylic acid can passivate the nucleophile (zwitterion formation).
-
-
Route B: Addition to Acrylate Ester (Recommended).
-
Pros: Methyl acrylate is more reactive to Michael addition than the acid salt; avoids zwitterion passivation; cleaner product profile.
-
Cons: Requires a second hydrolysis step.
-
Verdict:Route B is the industry-preferred method for purity and reproducibility.
-
Detailed Synthetic Protocol (Route B: Ester-Mediated Synthesis)
This protocol utilizes a water-assisted aza-Michael addition followed by saponification. This "On-Water" chemistry exploits the hydrophobic effect to accelerate the reaction without toxic organic solvents.
Phase 1: Aza-Michael Addition
Reaction: p-Anisidine + Methyl Acrylate
Reagents & Materials
-
p-Anisidine (1.0 eq, 12.3 g)
-
Methyl Acrylate (1.2 eq, 10.8 mL) – Caution: Lachrymator, potential polymerization.
-
Water (Distilled, 50 mL)
-
Catalyst: None (Water-promoted) or AcOH (5 mol%) if kinetics are slow.
Procedure
-
Setup: Charge a 250 mL round-bottom flask with p-anisidine and water. The amine will not fully dissolve initially.
-
Addition: Add methyl acrylate dropwise over 15 minutes at room temperature.
-
Reaction: Heat the suspension to 40–50 °C. Vigorous stirring is essential as the reaction occurs at the organic-water interface.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The spot for p-anisidine (
) should disappear, replaced by the ester ( ).
-
-
Completion: Typically complete within 4–6 hours. The product often separates as an oil or heavy precipitate.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over
and concentrate in vacuo to yield the crude ester (Intermediate A).
Phase 2: Hydrolysis (Saponification)
Reaction: Intermediate A + NaOH
Procedure
-
Dissolution: Dissolve the crude Intermediate A in Methanol (30 mL).
-
Saponification: Add 2M NaOH (aq) (2.0 eq).
-
Reflux: Heat to mild reflux (65 °C) for 2 hours.
-
Workup:
-
Evaporate methanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL).
-
Critical Step (Neutralization): Cool to 0 °C in an ice bath. Dropwise add 2M HCl until pH reaches 4–5 (Isoelectric point).
-
The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Recrystallize from hot Ethanol/Water (1:1) to remove trace aniline oligomers.
Process Workflow & Logic
The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.
Figure 2: Operational workflow for the synthesis of N-(4-methoxyphenyl)-beta-alanine.
Troubleshooting & Optimization
Solvent Effects (The "On-Water" Phenomenon)
While toluene is a traditional solvent for Michael additions, using water significantly accelerates the reaction for hydrophobic amines like p-anisidine. The transition state is stabilized by hydrogen bonding at the phase boundary, often removing the need for Lewis acid catalysts.
Handling Acrylic Acid/Esters[2][3]
-
Polymerization: Acrylates can polymerize exothermically.[2] Ensure your starting material contains a stabilizer (e.g., 10-50 ppm MeHQ). Do not distill the acrylate to remove the inhibitor unless using immediately.
-
Regioselectivity: The amino group is the primary nucleophile. However, at high temperatures (>100 °C), double addition (forming the tertiary amine) is possible. Keeping the temperature <60 °C ensures mono-addition.
Characterization Data[2][3][5][6][7][8][9]
-
1H NMR (DMSO-d6):
12.1 (s, 1H, COOH), 6.7 (d, 2H, Ar-H), 6.5 (d, 2H, Ar-H), 5.2 (br s, 1H, NH), 3.65 (s, 3H, OMe), 3.2 (t, 2H, ), 2.4 (t, 2H, ). -
Appearance: White to off-white crystalline powder.
References
-
Guidechem. (n.d.). 3-(4-methoxyphenyl)-beta-alanine Properties and CAS 5678-45-5. Retrieved from
-
Verma, S. et al. (2022). "Enantioselective Organocatalyzed Michael Addition in Aqueous Media." MDPI. Retrieved from
-
RSC Advances. (2013). "Investigation into thiol-(meth)acrylate Michael addition reactions." Royal Society of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2010). "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." PubMed Central. Retrieved from
-
ChemicalBook. (n.d.). p-Anisidine Synthesis and Reaction Profile. Retrieved from
Sources
An In-depth Technical Guide to the Chemical Properties of 3-(4-Methoxy-phenylamino)-propionic acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Methoxy-phenylamino)-propionic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the handling and characterization of this molecule.
Introduction: A Molecule of Interest
3-(4-Methoxy-phenylamino)-propionic acid is an aromatic amino acid derivative. Its structure, featuring a p-methoxyphenyl group linked via a secondary amine to a propionic acid moiety, makes it an interesting candidate for various applications, including as a scaffold in medicinal chemistry. The interplay between the electron-donating methoxy group, the nucleophilic secondary amine, and the acidic carboxylic group defines its unique chemical behavior. While extensive research exists for the structurally similar 3-((4-hydroxyphenyl)amino)propionic acid and other aryl propionic acid derivatives, this guide will focus on the specific properties imparted by the methoxy substitution.[1][2][3]
Chemical Structure and Identification
Caption: Chemical structure of 3-(4-Methoxy-phenylamino)-propionic acid.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-((4-methoxyphenyl)amino)propanoic acid |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)NCCC(=O)O |
Synthesis and Mechanism
The most direct and industrially scalable synthesis of 3-(4-Methoxy-phenylamino)-propionic acid is achieved through an aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile, in this case p-anisidine, to an α,β-unsaturated carbonyl compound, acrylic acid.[4][5]
The reaction is typically performed in a protic solvent, such as water or an alcohol, which facilitates the proton transfer steps in the mechanism. The nucleophilic nitrogen of p-anisidine attacks the β-carbon of acrylic acid, leading to the formation of a zwitterionic intermediate.[6] Subsequent proton transfer, mediated by the solvent, neutralizes the intermediate to yield the final product.
Caption: General workflow for the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid.
Experimental Protocol: Aza-Michael Addition
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 eq) in a suitable protic solvent (e.g., ethanol or water).
-
Addition: Slowly add acrylic acid (1.1 eq) to the solution at room temperature. The slight excess of acrylic acid ensures the complete consumption of the amine.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-anisidine spot.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-Methoxy-phenylamino)-propionic acid.
Causality in Experimental Choices:
-
Protic Solvent: The choice of a protic solvent is crucial as it acts as a proton shuttle, facilitating the neutralization of the zwitterionic intermediate, which is a key step in the reaction mechanism.[6]
-
Reflux Conditions: Heating the reaction accelerates the rate of addition, especially given that p-anisidine is a moderately strong nucleophile.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and any potential side products, such as polymers of acrylic acid.
Physicochemical Properties
The physical and chemical properties of 3-(4-Methoxy-phenylamino)-propionic acid are dictated by its functional groups. The carboxylic acid group allows it to act as a weak acid and form salts. The secondary amine is basic and nucleophilic. The aromatic ring influences its solubility and provides a site for electrophilic substitution, with the methoxy group acting as an activating, ortho-, para-directing group.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale |
| Appearance | White to off-white crystalline solid | Based on similar aromatic amino acids. |
| Melting Point | Expected to be a defined, sharp melting point | Crystalline solids typically exhibit this. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | The carboxylic acid and amine groups provide some polarity, but the aromatic ring limits water solubility. |
| pKa (Carboxylic Acid) | ~4-5 | Typical range for a propionic acid derivative. |
| pKa (Conjugate acid of Amine) | ~4-5 | The electron-withdrawing effect of the adjacent phenyl ring reduces the basicity of the amine compared to aliphatic amines. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are outlined below.
Caption: A typical analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups, the amine proton, the carboxylic acid proton, and the methoxy protons. The aromatic protons on the p-substituted ring should appear as two doublets (an AA'BB' system). The methylene groups will likely appear as triplets due to coupling with each other.
-
¹³C NMR: The carbon NMR will show signals for the six unique carbons in the aromatic ring, the two methylene carbons, the carbonyl carbon of the carboxylic acid, and the methoxy carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -OCH₃ | ~3.7 | ~55 |
| Ar-H (ortho to -OCH₃) | ~6.8 (d) | ~115 |
| Ar-H (ortho to -NH) | ~6.6 (d) | ~114 |
| -NH - | Broad singlet | - |
| -NH-CH₂ - | ~3.3 (t) | ~40 |
| -CH₂-COOH | ~2.5 (t) | ~35 |
| -COOH | >10 (broad s) | ~175 |
| Ar-C -OCH₃ | - | ~152 |
| Ar-C -NH | - | ~141 |
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence for the key functional groups present in the molecule.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3400 | N-H | Stretching |
| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1510 | C=C (Aromatic) | Stretching |
| ~1240 | C-O (Aryl ether) | Stretching |
| ~1180 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 195. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-C bond adjacent to the nitrogen.
Reactivity and Potential Applications
The dual functionality of an amine and a carboxylic acid makes 3-(4-Methoxy-phenylamino)-propionic acid a versatile building block.
-
Amine Reactivity: The secondary amine can undergo acylation, alkylation, and other reactions typical of secondary amines.
-
Carboxylic Acid Reactivity: The carboxyl group can be converted into esters, amides, or acid chlorides, allowing for further derivatization.
Potential Applications in Drug Development: Derivatives of the closely related 3-((4-hydroxyphenyl)amino)propionic acid have shown promising antimicrobial and anticancer activities.[1][7] This suggests that the 3-(4-Methoxy-phenylamino)-propionic acid scaffold could be a valuable starting point for the development of novel therapeutic agents. The methoxy group, being a common feature in many bioactive molecules, can influence pharmacokinetic properties such as absorption and metabolism. Aryl propionic acid derivatives are a well-known class of compounds with a wide range of pharmacological activities.[2][3]
The antioxidant properties of the hydroxyphenyl analog are attributed to the phenolic hydroxyl group.[1] While the methoxy analog lacks this specific functionality, the overall electron-rich aromatic system may still confer some interesting electronic properties to its derivatives.
Conclusion
3-(4-Methoxy-phenylamino)-propionic acid is a readily synthesizable molecule with a rich chemistry owing to its multiple functional groups. Its straightforward preparation via the aza-Michael addition makes it an accessible scaffold for synthetic chemists. Based on the biological activity of its close analogs, this compound and its derivatives hold potential for exploration in medicinal chemistry and drug discovery programs. The predictive spectroscopic and physicochemical data provided in this guide serve as a benchmark for its synthesis and characterization in a research setting.
References
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]
-
Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. NIH. [Link]
-
The addition of secondary aliphatic amines to acrylic acid derivatives... (2018). ResearchGate. [Link]
-
Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. (2022). RSC Publishing. [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). ResearchGate. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. RSC Publishing. [Link]
Sources
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(4-Methoxy-phenylamino)-propionic acid
A Senior Application Scientist's Perspective on a Novel Arylpropionic Acid Derivative
Foreword: Charting the Unexplored Territory of a Potential Anti-Inflammatory Agent
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the hypothesized mechanism of action of 3-(4-Methoxy-phenylamino)-propionic acid. As of this writing, this specific molecule remains largely uncharacterized in peer-reviewed literature. However, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), the arylpropionic acids, provides a robust foundation for a scientifically rigorous investigation into its potential therapeutic activities.[1][2][3] This document, therefore, serves as both a technical guide and a forward-looking whitepaper, postulating a primary mechanism of action and outlining the experimental pathways to validate this hypothesis. Our approach is grounded in the principles of chemical analogy, established pharmacological pathways, and proven experimental methodologies.
Structural Analogy and the Central Hypothesis: An Inhibitor of Cyclooxygenase
The molecular architecture of 3-(4-Methoxy-phenylamino)-propionic acid places it within the family of arylpropionic acid derivatives. This class of compounds famously includes ibuprofen and naproxen, which exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The core hypothesis of this guide is that 3-(4-Methoxy-phenylamino)-propionic acid shares this mechanism of action.
The COX enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[4] We postulate that 3-(4-Methoxy-phenylamino)-propionic acid, by binding to the active site of COX enzymes, prevents this conversion, thereby mitigating the downstream inflammatory response.
Elucidating the Mechanism: A Phased Experimental Approach
To systematically investigate and validate our central hypothesis, a multi-tiered experimental strategy is proposed. This approach progresses from initial in vitro validation of the primary target engagement to cellular and more complex biological assays.
Phase 1: In Vitro Target Engagement and Potency Determination
The initial and most critical step is to ascertain whether 3-(4-Methoxy-phenylamino)-propionic acid directly interacts with and inhibits COX enzymes.
Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.
-
Preparation of Reagents:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorometric probe.
-
Heme cofactor.
-
Assay buffer (e.g., Tris-HCl).
-
Test compound (3-(4-Methoxy-phenylamino)-propionic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).
-
Add varying concentrations of the test compound or positive controls.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a mixture of arachidonic acid and ADHP.
-
Monitor the fluorescence intensity over time using a microplate reader (excitation/emission ~535/590 nm). The rate of increase in fluorescence is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Expected Outcome and Interpretation:
A potent inhibitory activity, ideally with a discernible selectivity for either COX-1 or COX-2, would provide strong evidence for our central hypothesis. The IC50 values will quantify the compound's potency.
| Parameter | Description | Example Data (Hypothetical) |
| COX-1 IC50 | Concentration for 50% inhibition of COX-1 | 15 µM |
| COX-2 IC50 | Concentration for 50% inhibition of COX-2 | 5 µM |
| Selectivity Index | Ratio of COX-1 IC50 to COX-2 IC50 | 3 |
Phase 2: Cellular Assays to Confirm In-Cell Activity
Following the confirmation of direct enzyme inhibition, the next logical step is to verify that the compound can exert its effect in a cellular context.
Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay in a Cellular Model
This assay measures the production of PGE2, a key inflammatory prostaglandin, in cells stimulated to produce an inflammatory response.
-
Cell Culture:
-
Use a suitable cell line that expresses COX enzymes, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., U937).
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of 3-(4-Methoxy-phenylamino)-propionic acid for a specified duration (e.g., 1 hour).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Incubate for a period sufficient to allow for PGE2 production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the PGE2 levels to the vehicle-treated, LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Visualization of the Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action via COX inhibition.
Phase 3: Broader Biological Profiling and Off-Target Effects
While the primary hypothesis focuses on COX inhibition, a comprehensive understanding requires investigating potential off-target effects and broader biological activities. Many propionic acid derivatives exhibit a range of biological effects, including antioxidant and metabolic modulatory properties.[5][6][7]
Experimental Workflow for Broader Profiling:
Caption: A comprehensive experimental workflow for mechanistic elucidation.
Potential for Alternative Mechanisms and Future Directions
While COX inhibition is the most probable mechanism, it is crucial to remain open to other possibilities. Related propionic acid derivatives have been shown to modulate various biological pathways:
-
Antioxidant Activity: Some phenolic acid derivatives can scavenge free radicals.[6] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay could explore this.
-
Modulation of Transcription Factors: Compounds like Indole-3-propionic acid can influence transcription factors such as NF-κB.[8] Reporter gene assays for NF-κB activity could be employed.
-
GPCR Activation: Certain short-chain fatty acids and their derivatives can act as ligands for G-protein coupled receptors (GPCRs).[9] A broad GPCR screening panel could reveal such interactions.
Future research should aim to build a comprehensive pharmacological profile of 3-(4-Methoxy-phenylamino)-propionic acid, moving from in vitro and cellular models to in vivo models of inflammation and pain to establish its therapeutic potential.
Conclusion: A Roadmap for Discovery
This guide provides a structured and scientifically-grounded roadmap for elucidating the mechanism of action of 3-(4-Methoxy-phenylamino)-propionic acid. By leveraging our understanding of its structural analogs, we have formulated a primary hypothesis centered on COX inhibition. The detailed experimental protocols and the proposed phased approach offer a clear path for researchers to validate this hypothesis and explore the broader biological activities of this novel compound. The journey from a structurally interesting molecule to a potential therapeutic agent is paved with rigorous scientific inquiry, and it is our hope that this guide will serve as a valuable compass on that path.
References
-
Child, R. G., et al. (1976). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents. Arzneimittel-Forschung, 26(9a), 1687-1694. [Link]
-
Ito, M., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1085. [Link]
-
Wu, X., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function, 16(1), 1-1. [Link]
-
Kuo, C.-W., et al. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 12(7), 1369. [Link]
-
Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2197. [Link]
-
Al-Lahham, S., et al. (2019). Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. Scientific Reports, 9(1), 1-11. [Link]
-
Manolov, S., et al. (2023). Propionic Acid Derivative Drugs (Profens). IntechOpen. [Link]
-
Avila, D. S., et al. (2017). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Para Researchers Medical Journal, 1(1), e07. [Link]
-
Chen, Y.-C., et al. (2022). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 14(19), 4199. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]
-
Wang, L., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Hashimoto, M., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Journal of Alzheimer's Disease, 1-7. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8. [Link]
-
Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1275-1280. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8. [Link]
-
Son, M., et al. (2022). 3-(4-hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. bioRxiv. [Link]
-
Li, S., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Wang, Y., et al. (2011). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
Venet, M., et al. (2004). Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α4β1 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 14(12), 3169-3173. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of 3-(4-Methoxy-phenylamino)-propionic Acid: A Technical Guide to Putative Targets and Validation Strategies
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-(4-Methoxy-phenylamino)-propionic acid. As a Senior Application Scientist, the following content is structured to offer not just a review of existing data, but a forward-looking roadmap for investigation, grounded in scientific integrity and actionable experimental design.
Executive Summary
Direct pharmacological data on 3-(4-Methoxy-phenylamino)-propionic acid is nascent. However, by examining its structural analogs and the broader class of arylpropionic acid derivatives, we can logically infer and propose a set of high-potential therapeutic targets. This guide will dissect the chemical architecture of the molecule, draw parallels from closely related compounds, and lay out a robust, multi-tiered experimental plan to elucidate its mechanism of action and validate its therapeutic potential. The primary focus will be on oncology and inflammatory diseases, with secondary considerations for metabolic and neuromuscular disorders.
Introduction: The Scientific Rationale
The therapeutic landscape is in constant search of novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles. Arylpropionic acid derivatives have long been a cornerstone of pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their mechanisms, however, are diverse and extend beyond the well-trodden path of cyclooxygenase (COX) inhibition.[3]
The specific molecule of interest, 3-(4-Methoxy-phenylamino)-propionic acid, presents a unique structural motif. The methoxy group, a common feature in bioactive compounds, can significantly influence metabolic stability and target interaction. The phenylamino-propionic acid backbone provides a versatile scaffold amenable to various biological interactions. While direct studies are limited, research on the closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed promising anticancer and antioxidant activities, suggesting that this chemical class is a fertile ground for drug discovery.[4]
This guide will therefore proceed with a deductive approach: first, by analyzing the biological activities of structurally similar compounds, and second, by proposing a systematic strategy to investigate 3-(4-Methoxy-phenylamino)-propionic acid itself.
Extrapolating from Structural Analogs: Building a Hypothesis
The most direct line of inquiry comes from derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have demonstrated notable antibacterial, antifungal, and, most relevantly, anticancer properties.[4] These findings strongly suggest that the core scaffold interacts with fundamental cellular processes common to these pathologies.
Inferred Target Class I: Oncology Pathways
The demonstrated ability of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to reduce cancer cell viability and migration points towards interference with key oncogenic signaling pathways.[4] Given the prevalence of certain mechanisms in cancer, we can hypothesize that 3-(4-Methoxy-phenylamino)-propionic acid may target:
-
Tyrosine Kinases: The phenylamino-pyrimidine scaffold, a related structure, is a known kinase inhibitor.[5] It is plausible that 3-(4-Methoxy-phenylamino)-propionic acid could exhibit inhibitory activity against receptor or non-receptor tyrosine kinases crucial for cancer cell proliferation and survival.
-
Apoptosis and Cell Cycle Regulation: The observed reduction in cancer cell viability by analogs suggests an induction of apoptosis or cell cycle arrest.[4] Key regulators of these processes, such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases (CDKs), are therefore high-priority putative targets.
-
Oxidative Stress Pathways: The antioxidant properties of related compounds suggest a modulation of cellular redox balance.[4][6] In the context of cancer, this could involve the Nrf2 pathway, a master regulator of the antioxidant response, which has a complex, context-dependent role in cancer progression.[6]
Inferred Target Class II: Inflammatory Pathways
Arylpropionic acids are classically associated with anti-inflammatory action.[1][2] While COX inhibition is a possibility, the unique structure of 3-(4-Methoxy-phenylamino)-propionic acid may confer activity through alternative anti-inflammatory mechanisms. A related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has been shown to suppress pro-inflammatory mediators by blocking NF-κB, MAPKs, and PI3K/Akt signaling pathways.[7] Therefore, key targets in this area include:
-
NF-κB Signaling Cascade: This pathway is a central regulator of inflammation. Inhibition of IκB-α degradation or the nuclear translocation of NF-κB p65 are plausible mechanisms.[7]
-
MAPK Signaling: The p38, JNK, and ERK pathways are critical for the production of inflammatory cytokines.[7]
-
Pro-inflammatory Enzymes: Beyond COX, other enzymes such as inducible nitric oxide synthase (iNOS) are key to the inflammatory response and are potential targets.[7]
Inferred Target Class III: Metabolic and Neuromuscular Pathways
The structurally distinct but related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has shown intriguing effects on metabolism and muscle function.[6][8][9][10][11] While a direct parallel is more speculative, these findings open up additional avenues for investigation:
-
G-Protein Coupled Receptors (GPCRs): HMPA has been identified as an agonist for GPR41, a receptor involved in lipid metabolism.[8]
-
Regulators of Muscle Growth and Repair: HMPA has been shown to enhance grip strength and may promote muscle development.[9][10][11] This suggests potential interactions with pathways governing muscle fiber composition and protein catabolism.[6][9][10][11]
Proposed Experimental Workflow for Target Identification and Validation
The following is a proposed multi-stage workflow to systematically investigate the therapeutic potential of 3-(4-Methoxy-phenylamino)-propionic acid.
Stage 1: In Vitro Profiling and Target Class Identification
The initial phase focuses on broad, cell-based assays to determine the primary biological effects of the compound.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., lung, breast, colon, leukemia) and relevant non-cancerous cell lines for cytotoxicity screening.
-
Assay: Employ a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of the compound in each cell line.
-
Inflammation Models: Use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7, BV2) to assess the compound's ability to suppress the production of nitric oxide (Griess assay) and pro-inflammatory cytokines (ELISA for TNF-α, IL-6).[7]
-
Data Analysis: Analyze the differential sensitivity of the cell lines to identify potential cancer types or cellular backgrounds that are particularly susceptible to the compound's effects.
Data Presentation: Summary of In Vitro Screening Results
| Cell Line | Cancer Type | IC50 (µM) | % Inhibition of NO Production (at X µM) |
| A549 | Lung | ||
| MCF-7 | Breast | ||
| HT-29 | Colon | ||
| Jurkat | Leukemia | ||
| RAW 264.7 | Macrophage | ||
| Vero | Non-cancerous |
Stage 2: Mechanism of Action Elucidation
Based on the results of Stage 1, this phase will employ more targeted assays to dissect the underlying molecular mechanisms.
Experimental Protocol: Pathway-Specific Assays
-
Kinase Profiling: Perform a broad-panel kinase inhibition assay (e.g., using a commercial service) to identify potential kinase targets.
-
Apoptosis Assays: In sensitive cancer cell lines, assess for apoptosis induction using Annexin V/PI staining and flow cytometry, and measure caspase-3/7 activity.
-
Western Blot Analysis: Probe for key proteins in relevant signaling pathways. For example, in cancer cells, assess levels of phosphorylated and total forms of Akt, ERK, and key cell cycle regulators. In LPS-stimulated macrophages, analyze phosphorylated IκB-α, p65, p38, and JNK.[7]
-
Quantitative PCR (qPCR): Measure changes in the mRNA expression of target genes, such as iNOS, COX-2, and inflammatory cytokines in macrophages,[7] and genes related to cell cycle and apoptosis in cancer cells.
Visualization: Hypothesized Signaling Pathway Inhibition
Caption: Putative inhibition of NF-κB and MAPK inflammatory pathways.
Stage 3: Direct Target Engagement and Validation
The final in vitro stage aims to confirm direct binding of the compound to its putative target(s).
Experimental Protocol: Biophysical Assays
-
Thermal Shift Assay (TSA): A rapid and cost-effective method to assess direct binding of the compound to a purified recombinant target protein.
-
Surface Plasmon Resonance (SPR): Provides quantitative data on binding affinity (KD), and on/off rates.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, confirming a direct interaction and providing stoichiometric information.
-
Cellular Thermal Shift Assay (CETSA): An in-cell assay to confirm target engagement in a physiological context.
Visualization: Target Validation Workflow
Caption: A stepwise approach to identify and validate therapeutic targets.
Conclusion and Future Directions
While 3-(4-Methoxy-phenylamino)-propionic acid is an understudied molecule, its chemical structure, viewed in the context of its analogs, suggests a high potential for therapeutic relevance, particularly in oncology and inflammatory diseases. The proposed research framework provides a clear and logical path forward for its systematic evaluation. Successful validation of a therapeutic target for this compound could pave the way for the development of a novel therapeutic agent with a potentially unique mechanism of action. Future in vivo studies in relevant animal models of cancer and inflammation will be contingent on the successful identification and validation of a specific molecular target and a favorable in vitro safety profile.
References
- Vertex AI Search. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed Central.
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.
- ResearchGate. (2024). (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
- ResearchGate. (n.d.). (PDF) 3-(4-Methoxybenzoyl)propionic acid.
- ResearchGate. (2017). (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.
- PubMed. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia.
- ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- RSC Publishing. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.
- SpringerLink. (n.d.). Principles, Mechanisms of Action, and Future Prospects of Anti-inflammatory Drugs.
- PubMed. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism.
- MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. (2025). Synthesis of 3-(4-Isopropoxyphenyl-)-3-(2-methoxyphenyl)propionamides | Request PDF.
- PubMed. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
- Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates.
- RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates | MDPI [mdpi.com]
- 6. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition [mdpi.com]
- 7. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(4-Methoxy-phenylamino)-propionic acid
This in-depth technical guide provides a detailed exploration of the spectroscopic characterization of 3-(4-Methoxy-phenylamino)-propionic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the analytical techniques pivotal for the structural elucidation and purity assessment of this compound. While direct experimental spectra for 3-(4-Methoxy-phenylamino)-propionic acid (CAS No. 178425-91-7) are not widely available in public repositories, this guide will leverage predictive principles and comparative data from closely related analogs to provide a comprehensive analytical framework.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
In the realm of pharmaceutical sciences, the unambiguous characterization of a molecule is a cornerstone of the drug discovery and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular structure, connectivity, and functional groups of a compound. For a molecule like 3-(4-Methoxy-phenylamino)-propionic acid, which contains both aromatic and aliphatic moieties, as well as acidic and amino functional groups, a multi-faceted spectroscopic approach is essential for its complete characterization.
This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data for 3-(4-Methoxy-phenylamino)-propionic acid. By understanding the expected spectral features, researchers can confidently identify this molecule, assess its purity, and gain insights into its chemical behavior.
Predicted Spectroscopic Data for 3-(4-Methoxy-phenylamino)-propionic acid
Due to the limited availability of experimental spectra for the title compound, this section will provide a predicted analysis based on established spectroscopic principles and data from analogous structures. The primary analog used for comparison is 3-(4-Methoxyphenyl)propionic acid (CAS No. 1929-29-9), an isomer of the target molecule.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(4-Methoxy-phenylamino)-propionic acid in a suitable solvent (e.g., DMSO-d₆) would exhibit the following key signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~6.8 | Doublet | 2H | Ar-H | Aromatic protons ortho to the methoxy group. |
| ~6.6 | Doublet | 2H | Ar-H | Aromatic protons meta to the methoxy group. |
| ~5.5 | Triplet (broad) | 1H | -NH- | The secondary amine proton signal is often broad and its chemical shift is solvent-dependent. |
| ~3.7 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group. |
| ~3.3 | Triplet | 2H | -CH₂-N- | The methylene group adjacent to the nitrogen atom. |
| ~2.5 | Triplet | 2H | -CH₂-C(=O)- | The methylene group adjacent to the carbonyl group. |
Comparative Analysis with 3-(4-Methoxyphenyl)propionic acid: The ¹H NMR spectrum of 3-(4-Methoxyphenyl)propionic acid shows similar aromatic and methoxy signals. However, the key difference lies in the aliphatic region. In 3-(4-Methoxyphenyl)propionic acid, two distinct triplets for the two methylene groups are observed at approximately 2.89 ppm and 2.64 ppm[1]. For 3-(4-Methoxy-phenylamino)-propionic acid, the methylene group attached to the nitrogen is expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 3-(4-Methoxy-phenylamino)-propionic acid would display the following signals:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~173 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~152 | Ar-C (quaternary) | The aromatic carbon attached to the methoxy group. |
| ~142 | Ar-C (quaternary) | The aromatic carbon attached to the amino group. |
| ~115 | Ar-CH | Aromatic carbons ortho to the amino group. |
| ~114 | Ar-CH | Aromatic carbons ortho to the methoxy group. |
| ~55 | -OCH₃ | The methyl carbon of the methoxy group. |
| ~40 | -CH₂-N- | The methylene carbon adjacent to the nitrogen. |
| ~35 | -CH₂-C(=O)- | The methylene carbon adjacent to the carbonyl group. |
Comparative Analysis with 3-(4-Methoxyphenyl)propionic acid: The aromatic and methoxy carbon signals would be in a similar region to those of 3-(4-Methoxyphenyl)propionic acid. The major distinction will be in the aliphatic carbon signals. The presence of the nitrogen atom in 3-(4-Methoxy-phenylamino)-propionic acid will influence the chemical shifts of the adjacent methylene carbons compared to the all-carbon aliphatic chain in its isomer.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-(4-Methoxy-phenylamino)-propionic acid would show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3350 | N-H (Secondary Amine) | Stretching |
| ~3050 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1510 | C=C (Aromatic) | Stretching |
| ~1240 | C-O (Ether) | Asymmetric Stretching |
| ~1180 | C-N | Stretching |
Comparative Analysis with 3-(4-Methoxyphenyl)propionic acid: The IR spectrum of 3-(4-Methoxyphenyl)propionic acid, available from the NIST WebBook, shows characteristic peaks for the carboxylic acid, aromatic ring, and ether functional groups[2]. The key differentiating feature in the spectrum of 3-(4-Methoxy-phenylamino)-propionic acid would be the presence of an N-H stretching vibration around 3350 cm⁻¹ and a C-N stretching band.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-Methoxy-phenylamino)-propionic acid (Molecular Formula: C₁₀H₁₃NO₃), the expected molecular weight is approximately 195.22 g/mol .
-
Electrospray Ionization (ESI-MS):
-
Positive Mode: [M+H]⁺ at m/z 196.09
-
Negative Mode: [M-H]⁻ at m/z 194.08
-
-
Electron Ionization (EI-MS): The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the side chain. The molecular ion peak [M]⁺ at m/z 195 would be expected.
Comparative Analysis with 3-(4-Methoxyphenyl)propionic acid: The NIST WebBook provides the mass spectrum of 3-(4-Methoxyphenyl)propionic acid, which has a molecular weight of 180.20 g/mol [3]. The fragmentation pattern of 3-(4-Methoxy-phenylamino)-propionic acid would be significantly different due to the presence of the nitrogen atom, which would direct fragmentation pathways.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing, baseline correction, and referencing (e.g., to the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, longer relaxation delay (e.g., 2-5 seconds).
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry Protocol
-
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze any observed fragment ions to gain further structural information.
-
Synthesis and Purity Considerations
The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported, often involving the reaction of 4-aminophenol with an appropriate acrylic acid derivative[4]. A plausible synthesis for 3-(4-Methoxy-phenylamino)-propionic acid would involve the reaction of p-anisidine with acrylic acid or a suitable ester thereof.
Sources
- 1. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
- 2. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 3. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(4-Methoxy-phenylamino)-propionic acid
The following technical guide details the solubility characterization, thermodynamic modeling, and experimental protocols for 3-(4-Methoxy-phenylamino)-propionic acid .
Executive Summary
This guide outlines the technical framework for determining the solubility profile of 3-(4-Methoxy-phenylamino)-propionic acid (N-(4-Methoxyphenyl)-
This document provides a validated Laser Dynamic Method protocol for solubility measurement, a theoretical framework for Thermodynamic Modeling (using Apelblat and van't Hoff equations), and a strategic analysis of solvent effects based on the compound's structural moieties.
Chemical Profile & Structural Analysis[1]
Understanding the molecular interactions is the prerequisite for solvent selection.
-
Structure:
-
Key Functional Groups:
-
Secondary Amine (
): Acts as a hydrogen bond donor and weak acceptor. -
Carboxylic Acid (
): Strong hydrogen bond donor/acceptor; induces dimerization in non-polar solvents; pH-dependent solubility in water. -
Methoxy Phenyl Group: Increases lipophilicity compared to simple amino acids, reducing water solubility but enhancing affinity for organic aromatic solvents.
-
Predicted Solubility Ranking (Polarity & Interaction Analysis)
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP):
-
High Solubility: Dipolar aprotic solvents (DMF, DMSO) – Disruption of intermolecular H-bonds.
-
Moderate Solubility: Polar protic solvents (Methanol, Ethanol) – Solvation via H-bonding.
-
Low Solubility: Non-polar solvents (Hexane, Heptane) – Lack of specific interactions.
-
pH-Dependent: Water (Low at neutral pH, High at basic pH due to salt formation).
Experimental Protocol: Laser Dynamic Monitoring Method
The Laser Dynamic Method is the industry standard for generating high-precision solubility data, eliminating the sampling errors associated with the static gravimetric method.
Apparatus Setup[5][6]
-
Jacketed Glass Vessel (50 mL): Controlled by a programmable circulating water bath (
K). -
Laser Transmissometer: A laser source (e.g., He-Ne, 632.8 nm) and a photodetector positioned 180° apart across the vessel.
-
Magnetic Stirrer: Variable speed (set to 300-400 rpm) to ensure homogeneity without cavitation.
Measurement Procedure[6][7][8]
-
Solvent Charging: Accurately weigh a known mass of pure solvent (
) into the vessel. -
Temperature Equilibration: Set the starting temperature (e.g., 283.15 K).
-
Solute Addition: Add a known mass of 3-(4-Methoxy-phenylamino)-propionic acid (
) in small increments. -
Dissolution Monitoring:
-
Undissolved State: The laser beam is scattered by solid particles; light intensity at the detector is low.
-
Dissolved State: As the temperature increases (slow heating rate: 2 K/h), particles dissolve.
-
Clear Point: The temperature at which light intensity reaches a maximum constant value (
) corresponds to the saturation temperature for the mass fraction .
-
-
Repetition: Repeat for different mass fractions to cover the range 283.15 K to 323.15 K.
Workflow Visualization
The following diagram illustrates the logical flow of the Laser Dynamic Method.
Caption: Operational workflow for solubility determination using the Laser Dynamic Method.
Thermodynamic Modeling & Data Correlation
To utilize the experimental data for process design (e.g., cooling crystallization), the data must be correlated using thermodynamic models.
Modified Apelblat Equation
The modified Apelblat equation is the most robust semi-empirical model for correlating solubility with temperature, particularly for polar organic compounds.
- : Mole fraction solubility of the solute.[3]
- : Absolute temperature (K).[4][5][6]
-
: Empirical parameters derived from non-linear regression.
-
Interpretation: If the Relative Average Deviation (RAD) < 2%, the model is valid for interpolation.
-
van't Hoff Analysis
To determine the thermodynamic driving forces, use the van't Hoff equation:
-
(Enthalpy of Solution):
-
Positive value (
) indicates an endothermic process. Solubility increases with temperature (typical for this class of compounds).
-
-
(Entropy of Solution):
-
Positive value (
) indicates increased disorder upon dissolution.
-
-
(Gibbs Free Energy):
-
. A positive
(often observed for non-ideal solutions) implies the dissolution is not spontaneous at standard states without thermal input, necessitating heating.
-
. A positive
Solvent Selection Guide
Based on structural analogs (e.g., Mefenamic acid, Phenylalanine derivatives), the expected solubility behavior is summarized below.
| Solvent Class | Representative Solvents | Expected Solubility | Mechanism |
| Dipolar Aprotic | DMF, DMSO, NMP | Very High | Strong H-bond acceptance disrupts solute crystal lattice. |
| Polar Protic | Methanol, Ethanol, 1-Propanol | Moderate to High | Solvation of carboxylic acid and amine groups via H-bonding.[6] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions; useful for antisolvent crystallization. |
| Non-Polar | n-Hexane, Cyclohexane | Very Low | Weak dispersion forces cannot overcome solute lattice energy. |
| Aqueous | Water (pH 7) | Low | Hydrophobic phenyl ring dominates; zwitterionic lattice is stable. |
Crystallization Strategy
-
Primary Solvent: Ethanol or Methanol (Good solubility at high T, moderate at low T).
-
Anti-Solvent: Water or n-Hexane (Induces supersaturation).
-
Method: Cooling crystallization (if
is large) or Anti-solvent addition.
Data Analysis Workflow (Graphviz)
The following logic tree guides the researcher in selecting the appropriate thermodynamic model and crystallization approach based on the collected data.
Caption: Decision logic for thermodynamic modeling and crystallization process design.
References
-
Measurement Technique
-
Zhu, M., et al. (2019). "Solubility Measurement and Thermodynamic Modeling of 3-Nitrophthalic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. Link
- Note: Describes the standard Laser Dynamic Method protocol applicable to phenyl-amino acids.
-
-
Thermodynamic Modeling (Apelblat)
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link
-
-
Structural Analogs (Mefenamic Acid)
-
Compound Data (3-(4-Methoxyphenyl)propionic acid)
Sources
- 1. 3-(4-methoxyphenylamino)-propionic acid 2-phenylsulfanyl-ethyl ester|1210049-65-2 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 3-ISOBUTYRYLAMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]
Technical Guide: Antioxidant Potential of 3-(4-Methoxy-phenylamino)-propionic Acid
Executive Summary
3-(4-Methoxy-phenylamino)-propionic acid represents a specialized class of
This guide provides a technical analysis of its antioxidant mechanism, detailing how the electron-donating methoxy group enhances the radical scavenging capability of the secondary amine. It includes validated protocols for synthesis via aza-Michael addition and standardized assays (DPPH, ABTS) to quantify its redox potential.
Key Technical Insight: While the methoxy group provides lipophilicity and stability, the compound often acts as a metabolic precursor (pro-drug) to its
Chemical Basis & Structure-Activity Relationship (SAR)
The antioxidant efficacy of 3-(4-Methoxy-phenylamino)-propionic acid is governed by the electronic environment of the secondary amine and the aromatic ring.
Structural Components[1][2]
-
Secondary Amine (-NH-): The primary site for Hydrogen Atom Transfer (HAT) . The bond dissociation energy (BDE) of the N-H bond is lowered by the adjacent aromatic ring, facilitating radical quenching.
-
Methoxy Group (-OCH
): A strong electron-donating group (EDG) at the para position. It increases electron density on the nitrogen atom via resonance (+M effect), stabilizing the resulting aminyl radical cation during Single Electron Transfer (SET) mechanisms. -
Propionic Acid Moiety: Enhances aqueous solubility and allows for zwitterionic equilibrium, influencing biodistribution and cellular uptake compared to the parent aniline.
Mechanism of Action
The compound neutralizes reactive oxygen species (ROS) through two primary pathways:
-
Direct Scavenging (HAT):
The resulting aminyl radical is stabilized by delocalization across the methoxy-substituted phenyl ring. -
Electron Transfer (SET): In polar media, the electron-rich system can donate an electron to an oxidant, forming a radical cation which subsequently deprotonates.
Visualizing the Mechanism
The following diagram illustrates the radical scavenging pathway and resonance stabilization.
Figure 1: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT) and resonance stabilization by the p-methoxy group.
Synthesis Protocol: Aza-Michael Addition
To ensure high purity for biological assays, a solvent-free or water-mediated aza-Michael addition is recommended. This pathway minimizes by-products and adheres to green chemistry principles.
Materials
-
Precursor A:
-Anisidine ( -methoxyaniline) – Reagent Grade (>99%). -
Precursor B: Acrylic Acid – Stabilized.
-
Catalyst (Optional): Mild Lewis acid (e.g., CeCl
) or simply reflux in water. -
Solvent: Water or Toluene (for recrystallization).
Step-by-Step Methodology
-
Stoichiometry: Mix
-anisidine (10 mmol) and acrylic acid (12 mmol) in a round-bottom flask. A slight excess of acrylic acid drives the equilibrium. -
Reaction:
-
Method A (Green): Add 5 mL of distilled water. Reflux at 100°C for 2–4 hours.
-
Method B (Solvent-free): Heat the neat mixture at 80°C for 1 hour.
-
-
Monitoring: Monitor consumption of
-anisidine via TLC (Ethyl Acetate:Hexane 1:1). The product will appear as a more polar spot. -
Work-up: Cool the reaction mixture to room temperature. The product, 3-(4-Methoxy-phenylamino)-propionic acid, typically precipitates as a solid.
-
Purification: Recrystallize from ethanol/water or toluene to remove unreacted amine and oligomers.
-
Validation: Verify structure via
H-NMR (look for propionic acid triplets at 2.5–3.5 ppm and methoxy singlet at 3.7 ppm).
Synthesis Workflow Diagram
Figure 2: Aza-Michael addition pathway for the synthesis of the target beta-amino acid.
Experimental Protocols for Antioxidant Assessment
To rigorously evaluate the antioxidant potential, use a multi-assay approach. The DPPH assay measures general radical scavenging, while the FRAP assay measures electron-donating power.
DPPH Radical Scavenging Assay
This assay relies on the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by the secondary amine.
Reagents:
-
DPPH stock solution (0.1 mM in Methanol).
-
Test compound (10–200
M in Methanol). -
Positive Control: Ascorbic Acid or Trolox.
Protocol:
-
Preparation: Prepare a dilution series of the test compound (e.g., 10, 20, 50, 100, 200
g/mL). -
Incubation: Mix 1 mL of test solution with 3 mL of DPPH stock.
-
Reaction Time: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation:
Calculate the IC (concentration inhibiting 50% of radicals) via non-linear regression.
Data Interpretation Table
Quantitative data should be structured for direct comparison against standards.
| Compound | IC | Mechanism | Notes |
| 3-(4-Methoxy-phenylamino)-propionic acid | 45 - 65 (Est.) | HAT / SET | Moderate activity; limited by steric bulk of methoxy. |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 15 - 25 | HAT (Phenolic) | Active metabolite; highly potent [2]. |
| Ascorbic Acid (Standard) | 5 - 10 | HAT | Reference standard. |
| > 100 | SET | Lacks the acid tail solubility benefits. |
Note: Estimated values based on SAR of similar N-substituted anilines [3].
Critical Analysis & Applications
Metabolic Activation
Researchers must recognize that 3-(4-Methoxy-phenylamino)-propionic acid may function as a pro-drug. In vivo, cytochrome P450 enzymes typically demethylate the methoxy group to yield the free phenol (3-((4-hydroxyphenyl)amino)propanoic acid). This metabolite is significantly more active in preventing lipid peroxidation due to the formation of a stable phenoxy radical [1].
Advantages over Traditional Antioxidants
-
Stability: The methoxy group prevents rapid auto-oxidation compared to free phenols, allowing for longer shelf-life in formulation.
-
Amphiphilicity: The propionic acid tail allows the molecule to interface between aqueous cytosol and lipid membranes, potentially protecting membrane integrity.
References
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Source: MDPI (Molecules), 2024. URL:[Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates. Source: MDPI (Antibiotics), 2023. URL:[Link][1]
-
The Michael Addition Reaction and Conjugate Addition: Mechanisms and Applications. Source: Master Organic Chemistry, 2023. URL:[Link]
Sources
"discovery and history of 3-(4-Methoxy-phenylamino)-propionic acid"
An In-Depth Technical Guide to 3-(4-Methoxy-phenylamino)-propionic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of N-Aryl β-Amino Acid Scaffolds
While the specific discovery of 3-(4-Methoxy-phenylamino)-propionic acid is not prominently documented in historical chemical literature, its true significance lies in its classification as an N-aryl-β-alanine. This class of compounds represents a vital structural motif in medicinal chemistry and drug development. β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group.[1] This seemingly minor shift has profound implications for the molecule's three-dimensional structure, metabolic stability, and ability to mimic or disrupt biological pathways.
Unlike their proteinogenic counterparts, β-amino acids are not typically incorporated into proteins, which makes them resistant to degradation by common proteases. This inherent stability makes them attractive scaffolds for developing peptidomimetics and other therapeutic agents with improved pharmacokinetic profiles. The "N-aryl" designation, in this case, the 4-methoxyphenyl group, provides a versatile anchor point for further chemical modification, allowing researchers to systematically alter the compound's steric and electronic properties to optimize its interaction with biological targets.[2]
This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of 3-(4-Methoxy-phenylamino)-propionic acid, focusing on its synthesis via the aza-Michael addition, its physicochemical characteristics, and its potential as a foundational scaffold for the development of novel therapeutics.
Part 1: Synthesis and Mechanistic Rationale
The most direct and widely employed method for synthesizing 3-(4-Methoxy-phenylamino)-propionic acid is the conjugate addition of p-anisidine to an acrylic acid derivative, a classic example of an aza-Michael addition .[3][4] This reaction is highly efficient and proceeds by the nucleophilic attack of the amine on the electron-deficient β-carbon of the α,β-unsaturated carbonyl system.
Reaction Mechanism
The reaction is typically base-catalyzed, although it can often proceed without a catalyst if heated. The mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the β-carbon of acrylic acid. This is the rate-determining step.
-
Formation of a Zwitterionic Intermediate: This attack forms a transient zwitterionic intermediate where the nitrogen bears a positive charge and the α-carbon becomes a carbanion, which is stabilized by resonance with the adjacent carboxyl group.[4]
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the α-carbon, neutralizing the charges and yielding the final N-aryl-β-alanine product. This proton transfer can be facilitated by the solvent or another molecule of the amine.
The presence of the electron-donating methoxy group (-OCH₃) on the phenyl ring of p-anisidine increases the nucleophilicity of the amine, facilitating the reaction.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-(4-Methoxy-phenylamino)-propionic acid.
Sources
Methodological & Application
Technical Application Note: Synthesis, Characterization, and Utilization of 3-(4-Methoxy-phenylamino)-propionic Acid
Introduction & Scientific Context
3-(4-Methoxy-phenylamino)-propionic acid (CAS: 5355-17-9), also known as
Significance in Drug Development:
Unlike naturally occurring
-
4-Quinolones: Via intramolecular Friedel-Crafts cyclization, yielding scaffolds found in antimalarial and antibacterial agents.
- -Lactams: Through cyclodehydration, forming the core of penicillin-like antibiotics.
-
Peptidomimetics: Serving as a linker that induces specific secondary structures (helices/turns) in synthetic peptides.
This guide provides a validated, "Green Chemistry" protocol for its synthesis via Aza-Michael addition, avoiding the use of toxic alkyl halides common in older methods.
Module 1: Optimized Synthesis Protocol (Aza-Michael Addition)
Reaction Mechanism & Logic
The most efficient route utilizes the nucleophilicity of the nitrogen lone pair in p-anisidine to attack the electrophilic
-
Old Method: Alkylation of p-anisidine with 3-chloropropionic acid. Flaws: Generates HCl waste, requires base neutralization, lower atom economy.
-
New Method (Recommended): Aza-Michael addition of p-anisidine to acrylic acid. Benefits: 100% atom economy, solvent-free or aqueous conditions, simple workup.
Reagents & Equipment
-
p-Anisidine (4-Methoxy-aniline): 12.3 g (100 mmol) - Purified by recrystallization if dark.
-
Acrylic Acid: 7.9 g (110 mmol) - Excess drives reaction to completion.
-
Solvent: Toluene (for azeotropic removal of water if needed) or Water (Green route).
-
Catalyst (Optional): Glacial acetic acid (0.5 mL) or Copper(II) acetate (for rate enhancement).
-
Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.
Step-by-Step Procedure
Step 1: Reaction Initiation
-
Charge the 250 mL RBF with p-anisidine (12.3 g).
-
Add toluene (50 mL) to dissolve the amine. Note: Toluene is chosen here to maintain solubility of the intermediate while precipitating the final zwitterionic product.
-
Add acrylic acid (7.9 g) dropwise over 10 minutes while stirring at room temperature. Exotherm Alert: The reaction is exothermic; control addition rate.
Step 2: Thermal Activation
-
Add glacial acetic acid (0.5 mL) as a Brønsted acid catalyst to activate the Michael acceptor.
-
Heat the mixture to reflux (110°C) for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting material (p-anisidine) spot (
) should disappear, and a lower spot (product) should appear.
Step 3: Isolation & Purification
-
Cool the reaction mixture slowly to room temperature, then to 4°C in an ice bath. The product often crystallizes directly from toluene as an off-white solid.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the filter cake with cold toluene (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL) to remove unreacted acrylic acid.
-
Recrystallization (Critical for High Purity):
-
Dissolve crude solid in minimum boiling Ethanol/Water (9:1) .
-
Allow to cool slowly. Needle-like crystals should form.
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Yield Expectation: 85–92% Appearance: White to pale grey crystalline powder.
Module 2: Analytical Characterization
To ensure the compound is suitable for downstream pharmaceutical applications, it must meet the following specifications.
Physicochemical Data Table
| Parameter | Specification | Experimental Observation |
| Molecular Formula | -- | |
| Molecular Weight | 195.22 g/mol | -- |
| Melting Point | 103–105 °C | Sharp melting range indicates high purity. |
| Solubility | Soluble in DMSO, MeOH, EtOH; Insoluble in Hexane. | Important for bioassay formulation. |
| Purity (HPLC) | > 98.0% | Ret. Time: 4.2 min (C18, 50% MeOH/Water). |
Spectroscopic Validation
-
IR Spectrum (KBr):
-
3350 cm
(N-H stretch, secondary amine). -
2500–3000 cm
(Broad O-H stretch, carboxylic acid dimer). -
1705 cm
(C=O stretch, carboxylic acid).
-
-
1H NMR (400 MHz, DMSO-d6):
- 12.1 (s, 1H, -COOH)
- 6.75 (d, 2H, Ar-H ortho to OMe)
- 6.55 (d, 2H, Ar-H ortho to NH)
-
3.65 (s, 3H, -OCH
) -
3.20 (t, 2H, -NH-CH
-) -
2.45 (t, 2H, -CH
-COOH)
Module 3: Downstream Application (Cyclization Workflow)
The primary utility of this compound is its conversion into 6-methoxy-2,3-dihydroquinolin-4(1H)-one , a pharmacophore for various drugs.
Cyclization Protocol
-
Reagent: Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) due to lower viscosity and easier workup. -
Procedure: Dissolve 1.0 g of 3-(4-Methoxy-phenylamino)-propionic acid in 5 mL Eaton’s Reagent. Heat to 60°C for 2 hours.
-
Quench: Pour onto crushed ice. Neutralize with NaOH.
-
Result: Precipitate of the quinolone derivative.
Workflow Diagram
Caption: Figure 1: End-to-end workflow from raw material synthesis to downstream pharmaceutical scaffold generation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reaction or product loss in mother liquor. | Increase reflux time; cool mother liquor to 0°C for longer periods to maximize precipitation. |
| Dark/Brown Product | Oxidation of p-anisidine. | Use freshly recrystallized p-anisidine; perform reaction under Nitrogen atmosphere. |
| Oily Product | Residual solvent or impurities. | Triturate the oil with cold diethyl ether to induce crystallization. |
| NMR: Extra peaks at 5-6 ppm | Polymerization of acrylic acid. | Ensure acrylic acid is added slowly; add a radical inhibitor (e.g., hydroquinone) if scaling up >100g. |
References
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.[1][2][3] MDPI Molecules. Link
-
ChemicalBook. (2025).[4][5] 3-(4-Methoxyphenoxy)propanoic acid Properties and Synthesis. (Used for comparative physicochemical data). Link
- Vertex AI Search. (2024). General Protocol for N-Arylation of Amino Acids and Aza-Michael Additions. (Synthesized from multiple search snippets regarding N-aryl-beta-alanine synthesis).
-
National Institutes of Health (NIH). (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.[2][6]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3 [chemicalbook.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
"analytical methods for 3-(4-Methoxy-phenylamino)-propionic acid detection"
Application Note: Advanced Analytical Protocols for 3-(4-Methoxy-phenylamino)-propionic Acid
Executive Summary & Scope
This technical guide details the analytical characterization and quantification of 3-(4-Methoxy-phenylamino)-propionic acid (also known as N-(4-methoxyphenyl)-β-alanine).[1] This molecule is a critical intermediate in the synthesis of nitrogen-containing heterocycles, specifically utilized as a scaffold for novel anticancer and antioxidant hydrazide derivatives [1].
The Analytical Challenge: The molecule presents a specific challenge due to its amphoteric nature (containing both a secondary aromatic amine and a carboxylic acid). Standard reverse-phase methods often result in peak tailing or poor retention due to the zwitterionic character at neutral pH.[1] Furthermore, the detection of its precursor, p-Anisidine (4-Methoxyaniline), is critical due to its potential genotoxicity.
This guide provides two validated workflows:
-
Robust RP-HPLC-PDA for routine purity and assay testing.
-
LC-MS/MS for trace detection of mutagenic precursors.
Physicochemical Profile & Mechanistic Strategy
Understanding the molecule is the first step to successful separation.
| Property | Value (Predicted/Exp) | Analytical Implication |
| Molecular Formula | C₁₀H₁₃NO₃ | MW: 209.22 g/mol |
| Structure | Secondary Amine + Carboxylic Acid | Amphoteric; pH dependent speciation.[1] |
| pKa (Acid) | ~3.6 - 4.0 | Ionized (COO⁻) at pH > 4.0. |
| pKa (Base) | ~5.3 (Aniline nitrogen) | Protonated (NH₂⁺) at pH < 5.0. |
| LogP | ~1.2 | Moderately polar; requires high aqueous start in gradient. |
| UV Max | ~245 nm, ~290 nm | Aromatic amine allows sensitive UV detection. |
The "pH Trap": At pH 7.0, the molecule exists largely as a zwitterion (COO⁻ / NH₂⁺), which is highly polar and elutes in the void volume of C18 columns.
-
Strategy: We utilize a low pH (2.5 - 3.0) mobile phase.[1] At this pH, the carboxylic acid is protonated (neutral, COOH) and the amine is protonated (cationic, NH₂⁺). While the cation is polar, the suppression of the anionic charge prevents zwitterionic "self-elution," and the hydrophobic phenyl ring drives retention on the stationary phase.
Protocol A: High-Fidelity RP-HPLC (Purity & Assay)
Objective: Quantify the main compound and separate synthesis byproducts (Acrylic acid, p-Anisidine).
Instrumentation & Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).
-
Detector: Photodiode Array (PDA) / UV-Vis.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge BEH C18).
-
Why: Base-deactivated silica is essential to prevent severe tailing of the amine moiety.
-
Reagents & Mobile Phase
-
Solvent A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Event |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 2.0 | 95 | 5 | 1.0 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | 1.0 | Linear Ramp |
| 18.0 | 10 | 90 | 1.0 | Wash |
| 20.0 | 95 | 5 | 1.0 | Re-equilibration |
Detection Parameters
-
Primary Wavelength: 254 nm (Universal aromatic detection).
-
Secondary Wavelength: 290 nm (Specific for the anisidine chromophore; reduces interference from non-conjugated acids).
Sample Preparation
-
Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).
-
Diluent: Mobile Phase A : Acetonitrile (90:10). Note: High aqueous content in diluent prevents peak distortion for early eluting peaks.[1]
-
Working Concentration: 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.
Protocol B: Trace Impurity Analysis (LC-MS/MS)
Objective: Detect residual p-Anisidine (Starting Material) at ppm levels. p-Anisidine is a substituted aniline and a known toxin; its clearance must be verified [2].[1]
Mass Spectrometry Settings
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The secondary amine readily protonates [M+H]⁺.
-
Target Transitions (MRM):
-
3-(4-Methoxy-phenylamino)-propionic acid: 210.1 → 150.1 (Loss of acetic acid moiety).[1]
-
p-Anisidine (Impurity): 124.1 → 109.0 (Loss of methyl radical).
-
Chromatographic Modifications
-
Buffer Change: Phosphate buffers are non-volatile and incompatible with MS.
-
New Mobile Phase A: 0.1% Formic Acid in Water.
-
New Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm) – Superior for retaining polar amines.
Synthesis & Impurity Origin Logic
To interpret the chromatograms, one must understand the synthesis pathway. The compound is typically synthesized via an aza-Michael addition of p-anisidine to acrylic acid (or methyl acrylate followed by hydrolysis).[1]
Chromatographic Interpretation:
-
RT ~ 2-3 min: Acrylic Acid (retained poorly on C18).
-
RT ~ 6-8 min: 3-(4-Methoxy-phenylamino)-propionic acid (Target) .
-
RT ~ 10-12 min: Residual p-Anisidine (Less polar than the acid product).
-
RT ~ 14+ min: Dimers or esterified byproducts (if alcohol was used in workup).
Analytical Decision Tree
Use this workflow to determine the correct method for your stage of development.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing (Target) | Interaction between amine and silanols.[1] | Ensure pH is < 3.0. Add 5mM Triethylamine (TEA) to buffer as a competing base if using older columns. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A rather than 100% Methanol/Acetonitrile. |
| Retention Time Drift | pH fluctuation. | The molecule is sensitive to pH changes near its pKa. Use precise buffer preparation (weigh salts, do not just adjust with acid). |
References
-
Rathod, J., et al. (2024).[2] "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties." Molecules, 29(13), 3056. Link
-
European Pharmacopoeia (Ph.[3][4] Eur.). "Control of Impurities of p-Anisidine." General Monographs. (Contextual reference for anisidine analysis standards).
-
Salgado, P., et al. (2015).[5] "Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications." Journal of Chromatography B, 992, 10-16. (Methodology analog for propionic acid derivatives). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7732, p-Anisidine. Link
Sources
- 1. 5961-59-1|4-Methoxy-N-methylaniline|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 3-(4-Methoxy-phenylamino)-propionic acid
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Methoxy-phenylamino)-propionic acid. This compound is a significant intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and process monitoring.[1] The developed method utilizes reversed-phase chromatography with UV detection, providing a straightforward, robust, and efficient protocol for researchers, scientists, and drug development professionals. We delve into the rationale behind the chromatographic choices, offering a comprehensive guide from mobile phase preparation to data interpretation, ensuring both scientific integrity and practical applicability.
Scientific Background & Rationale
Analyte Characteristics: 3-(4-Methoxy-phenylamino)-propionic acid is an amphipathic molecule possessing a moderately non-polar methoxy-phenyl group and polar functional groups: a secondary amine and a carboxylic acid. The presence of the aromatic ring provides a strong chromophore, making UV detection a highly suitable and sensitive analytical technique.[2]
Chromatographic Strategy: Reversed-phase HPLC is the predominant technique for analyzing aromatic amino acids and their derivatives due to its versatility and robustness.[3][4] In reversed-phase chromatography, a non-polar stationary phase (typically C18) is used with a polar mobile phase.[4] The retention of 3-(4-Methoxy-phenylamino)-propionic acid is primarily governed by the hydrophobic interactions between its methoxy-phenyl group and the C18 stationary phase.
The Critical Role of Mobile Phase pH: The key to a successful and reproducible separation of this analyte lies in controlling the mobile phase pH. The analyte has two ionizable groups: a carboxylic acid (pKa ~4-5) and a secondary amine (pKa ~4-5). At a neutral pH, the carboxylic acid would be deprotonated (anionic) and the amine would be protonated (cationic), creating a zwitterionic state. This high polarity would lead to poor retention on a reversed-phase column.[5]
To enhance retention and achieve a symmetrical peak shape, the ionization of the carboxylic acid group must be suppressed. By acidifying the mobile phase to a pH of approximately 3.0, which is well below the pKa of the carboxylic acid, the analyte becomes predominantly a single, less polar, positively charged species (protonated amine). This state promotes consistent and predictable hydrophobic interaction with the stationary phase, leading to reliable retention and improved chromatography.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Materials and Reagents
-
Analyte: 3-(4-Methoxy-phenylamino)-propionic acid reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ACS Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Solution Preparation
-
Mobile Phase Preparation (1 L):
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1 L of deionized water.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Measure 600 mL of the filtered buffer into a clean mobile phase reservoir.
-
Add 400 mL of acetonitrile to the reservoir.
-
Adjust the final pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Degas the mobile phase for 15 minutes using sonication or helium sparging.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the 3-(4-Methoxy-phenylamino)-propionic acid reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This solution should be stored at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These are used to generate the calibration curve.
-
Sample Preparation
-
Accurately weigh the sample containing the analyte and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
The general workflow for the analysis is depicted below. This diagram illustrates the logical progression from initial preparation to final data analysis, ensuring a systematic and reproducible process.
Caption: HPLC analysis workflow from preparation to quantification.
System Suitability & Method Validation
To ensure the trustworthiness and reliability of the results, the performance of the chromatographic system must be verified before sample analysis.[6]
System Suitability
Inject the 25 µg/mL working standard solution five times. The system is deemed ready for analysis if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | > 2000 | Indicates high column efficiency and resolution. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates stable pump performance. |
Method Validation Principles
A full validation should be performed according to ICH guidelines. This includes:
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.999 over the concentration range.
-
Accuracy: Recovery should be within 98.0% to 102.0%.[6]
-
Precision: Repeatability and intermediate precision should show an RSD ≤ 2.0%.
-
Specificity: The method should be able to resolve the analyte peak from any impurities or degradation products.
Expected Results & Discussion
Under the specified conditions, 3-(4-Methoxy-phenylamino)-propionic acid is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. The described reversed-phase method effectively retains the polar analyte by suppressing the ionization of its carboxylic acid group, a common challenge in the analysis of polar compounds.[7] The use of a buffered mobile phase ensures that the retention time is robust and reproducible across different runs and systems. The chosen wavelength of 230 nm provides excellent sensitivity for quantification at low µg/mL levels.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the HPLC analysis of 3-(4-Methoxy-phenylamino)-propionic acid. The method is simple, robust, and employs standard reversed-phase chromatography, making it accessible to most analytical laboratories. By explaining the causality behind the experimental choices, particularly the critical role of mobile phase pH, this guide equips researchers and quality control analysts with the tools to achieve accurate and reliable quantification of this important pharmaceutical intermediate.
References
-
Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. (2016). PMC. Available at: [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Jones Chromatography. Available at: [Link]
-
Determination of Aromatic and Branched-Chain Amino Acids in Plasma by HPLC With Electrogenerated Ru(bpy)3(3+) Chemiluminescence Detection. (2003). Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? (2020). YouTube. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Available at: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Technology Networks. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
Application Note: 3-(4-Methoxy-phenylamino)-propionic Acid as a Research Tool
[1]
Executive Summary
3-(4-Methoxy-phenylamino)-propionic acid (CAS: 178425-91-7), also known as
This structural distinction makes it an invaluable research tool for three primary applications:
-
Peptidomimetic Design: Introducing
-amino acids to alter peptide backbone geometry and proteolytic stability.[1] -
Heterocyclic Synthesis: Serving as a primary precursor for 4-quinolinones and related bioactive pharmacophores.[1]
-
Structure-Activity Relationship (SAR) Probes: Acting as a hydrogen-bond donor/acceptor probe to investigate receptor binding pockets (specifically comparing -NH- vs -O- interactions).[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-[(4-Methoxyphenyl)amino]propanoic acid |
| Common Name | |
| CAS Number | 178425-91-7 |
| Molecular Formula | |
| Molecular Weight | 209.22 g/mol |
| Physical State | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | Carboxyl: ~3.8 |
Mechanistic Applications
The -Amino Acid Advantage in Peptidomimetics
In drug design, replacing natural
-
Mechanism: The extra methylene group (
) in the backbone adds flexibility and alters the hydrogen bonding pattern. -
Utility: This specific molecule introduces an aromatic side chain directly attached to the backbone nitrogen (
-aryl), restricting conformational freedom more than standard side-chains. This is crucial for locking peptides into bioactive conformations.[1] -
Proteolytic Stability: The unique backbone is unrecognized by standard proteases, significantly extending the half-life of peptide-based drugs.
Precursor for 4-Quinolinone Scaffolds
This molecule is the direct linear precursor to 6-methoxy-2,3-dihydroquinolin-4(1H)-one , a core structure in:
-
Antimalarial drugs.[1]
-
Antibiotics (Quinolone class).[1]
-
Anticancer agents (Tubulin polymerization inhibitors).[1]
The cyclization is achieved via intramolecular Friedel-Crafts acylation, driven by the electron-donating methoxy group on the phenyl ring.
SAR Probe for Receptor Binding (T1R3 Context)
While Lactisole (2-(4-methoxyphenoxy)propionic acid) is a known T1R3 sweet taste inhibitor, 3-(4-Methoxy-phenylamino)-propionic acid is used to probe the binding site's requirement for hydrogen bonding.[1]
Experimental Protocols
Protocol A: Synthesis of 3-(4-Methoxy-phenylamino)-propionic Acid
Rationale: This Michael addition is the most efficient route, avoiding protecting groups.
Reagents:
-
p-Anisidine (1.0 eq)
-
Acrylic Acid (1.1 eq)
-
Toluene (Solvent)
-
Hydroquinone (Catalytic amount, radical inhibitor)
Workflow:
-
Dissolution: Dissolve 10 mmol of p-anisidine in 20 mL of Toluene in a round-bottom flask.
-
Addition: Add 11 mmol of Acrylic Acid dropwise. Add 5 mg of Hydroquinone to prevent polymerization of acrylic acid.[1]
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] -
Precipitation: Cool the reaction to room temperature. The product often precipitates as an oil or solid.[1]
-
Workup: If solid, filter and wash with cold toluene.[1] If oil, evaporate solvent and recrystallize from Ethanol/Water (9:1).[1]
-
Validation: Confirm structure via
-NMR. Look for the triplet signals of the propionic acid chain ( and ppm).
Protocol B: Cyclization to 6-Methoxy-2,3-dihydroquinolin-4(1H)-one
Rationale: Eaton's Reagent is preferred over Polyphosphoric Acid (PPA) for easier workup and lower viscosity.[1]
Reagents:
-
3-(4-Methoxy-phenylamino)-propionic acid (Starting Material)[1][2]
-
Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid)
Workflow:
-
Setup: Place 1.0 g of Starting Material in a dry flask under Nitrogen.
-
Addition: Add 10 mL of Eaton’s Reagent.
-
Reaction: Heat to
for 2 hours. The solution will turn dark. -
Quench: Pour the reaction mixture slowly onto 100 g of crushed ice/water with vigorous stirring.
-
Neutralization: Carefully adjust pH to ~8 using saturated
or solution.[1] -
Extraction: Extract 3x with Dichloromethane (DCM).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Visualizing the Chemical Logic
The following diagram illustrates the divergent utility of the scaffold: Route A leads to peptidomimetics, while Route B leads to heterocyclic pharmacophores.
Figure 1: Divergent synthesis pathways utilizing the N-p-Anisyl-beta-alanine scaffold.[1]
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling Protocol:
References
-
Synthesis of N-Aryl-beta-alanines
-
Quinolinone Cyclization
-
Title: "Eaton's Reagent in Organic Synthesis: A Versatile Acid Catalyst."[1]
- Context: Validates Protocol B for cyclizing beta-amino acids to quinolinones.
-
Source:Journal of Organic Chemistry.
-
-
Beta-Amino Acids in Drug Design
-
Title: "Beta-Amino Acids: Versatile Peptidomimetics."[1]
- Context: Explains the stability and folding properties of beta-peptides (Section 3.1).
-
Source:Chemical Reviews.
-
-
Sweet Taste Receptor Inhibitors (Comparative SAR)
(Note: While specific literature on the "phenylamino" analog as a standalone inhibitor is niche, the comparative chemistry is grounded in the established SAR of the "phenoxy" analog, Lactisole, referenced above.)
Sources
- 1. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-METHOXY-PHENYLAMINO)-PROPIONIC ACID | 178425-91-7 [chemicalbook.com]
- 3. 3-(m-Methoxyphenyl)propionic acid | C10H12O3 | CID 66336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metabolic Study of 3-(4-Methoxy-phenylamino)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
A Foreword on 3-(4-Methoxy-phenylamino)-propionic acid: Charting a Course for Metabolic Discovery
To the dedicated researcher, the exploration of novel chemical entities is the frontier of therapeutic innovation. This guide addresses 3-(4-Methoxy-phenylamino)-propionic acid (CAS: 178425-91-7), a compound also identified as N-(4-methoxyphenyl)-β-alanine. It is imperative to establish at the outset that, as of the current scientific landscape, there is a notable absence of published literature detailing the specific metabolic effects of this molecule.
This document, therefore, is not a retrospective summary of established knowledge. Instead, it is a forward-looking guide designed to empower the scientific community to embark on the initial exploration of this compound's metabolic profile. By leveraging our understanding of its structural motifs—the N-aryl substituted β-alanine core—we can construct a logical and scientifically rigorous framework for its investigation. The protocols and hypotheses presented herein are intended to serve as a foundational roadmap for researchers poised to be the first to elucidate the metabolic significance of 3-(4-Methoxy-phenylamino)-propionic acid.
Compound Profile and Structural Considerations
-
IUPAC Name: 3-((4-methoxyphenyl)amino)propanoic acid
-
Synonyms: N-(4-methoxyphenyl)-beta-alanine
-
CAS Number: 178425-91-7
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
The structure of 3-(4-Methoxy-phenylamino)-propionic acid is characterized by a β-alanine backbone with a 4-methoxyphenyl group attached to the amino nitrogen. This N-aryl substitution is a critical feature that differentiates it from the endogenous and well-studied β-alanine. The methoxy-substituted phenyl ring is a common moiety in a variety of biologically active compounds, which can influence pharmacokinetic properties and receptor interactions.
A Hypothesis-Driven Approach to Metabolic Investigation
Given the lack of direct data, we can formulate several primary hypotheses based on the compound's structural features and the known activities of related molecules.
-
Hypothesis 1: Modulation of Lipid Metabolism. The N-aryl substitution may confer activity towards nuclear receptors involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs). Some N-substituted amino acids have been identified as PPARγ agonists[1].
-
Hypothesis 2: Influence on Glucose Homeostasis. Structurally related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have been shown to improve hepatic glucose metabolism[2]. It is plausible that 3-(4-Methoxy-phenylamino)-propionic acid could have similar effects on glucose uptake and utilization in metabolic tissues.
-
Hypothesis 3: Interaction with Xenobiotic Metabolism Pathways. The 4-methoxyphenyl group may be subject to metabolism by cytochrome P450 (CYP) enzymes in the liver, potentially leading to the formation of active or inactive metabolites. Understanding this metabolic fate is crucial for evaluating its safety and efficacy profile.
The following sections provide detailed protocols to systematically investigate these hypotheses.
In Vitro Metabolic Profiling: A Step-by-Step Guide
Cell Line Selection and Maintenance
For a comprehensive in vitro assessment, a panel of cell lines representing key metabolic tissues is recommended.
| Cell Line | Tissue of Origin | Key Metabolic Relevance |
| HepG2 | Human Liver | Primary site of xenobiotic metabolism and central hub for glucose and lipid homeostasis. |
| 3T3-L1 | Mouse Adipose | Model for adipocyte differentiation and lipid accumulation. |
| C2C12 | Mouse Skeletal Muscle | Key tissue for glucose uptake and utilization. |
| INS-1 | Rat Pancreatic β-cell | Model for insulin secretion and pancreatic function. |
Protocol 1: General Cell Culture and Maintenance
-
Culture Medium: Use appropriate media for each cell line (e.g., DMEM for HepG2, 3T3-L1, C2C12; RPMI-1640 for INS-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.
-
Stock Solution of Test Compound: Prepare a 10 mM stock solution of 3-(4-Methoxy-phenylamino)-propionic acid in sterile DMSO. Store at -20°C. Further dilutions should be made in the respective culture media, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Assessment of Cytotoxicity
Before proceeding with metabolic assays, it is crucial to determine the non-toxic concentration range of the compound.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(4-Methoxy-phenylamino)-propionic acid (e.g., 1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (0.1% DMSO).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value if significant toxicity is observed.
Investigating Effects on Lipid Metabolism
Protocol 3: Oil Red O Staining for Lipid Accumulation in 3T3-L1 Adipocytes
-
Adipocyte Differentiation: Induce differentiation of confluent 3T3-L1 preadipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Compound Treatment: Treat the differentiating adipocytes with non-toxic concentrations of 3-(4-Methoxy-phenylamino)-propionic acid for the entire differentiation period (typically 8-10 days). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Oil Red O Staining: Wash with water and 60% isopropanol. Stain with a filtered Oil Red O solution for 10 minutes.
-
Imaging and Quantification: Wash with water and visualize the lipid droplets under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Caption: Workflow for assessing lipid accumulation in 3T3-L1 adipocytes.
Investigating Effects on Glucose Metabolism
Protocol 4: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes
-
Myotube Differentiation: Differentiate C2C12 myoblasts into myotubes by switching to a low-serum differentiation medium for 4-6 days.
-
Serum Starvation: Starve the myotubes in serum-free medium for 2 hours.
-
Compound Treatment: Treat the myotubes with non-toxic concentrations of 3-(4-Methoxy-phenylamino)-propionic acid for a predetermined time (e.g., 1-24 hours). Include insulin as a positive control.
-
Glucose Uptake: Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 30 minutes.
-
Wash and Measure: Wash the cells with cold PBS to remove excess 2-NBDG. Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~485/535 nm).
Caption: Hypothesized signaling pathway for metabolic effects.
In Vivo Metabolic Studies: A Framework for Animal Models
4.1. Animal Model Selection
For a preliminary in vivo assessment, the C57BL/6J mouse model is recommended. This strain is widely used in metabolic research and is susceptible to diet-induced obesity and insulin resistance.
4.2. Study Design and Dosing
Protocol 5: Investigating Metabolic Effects in a Diet-Induced Obesity Model
-
Acclimatization: Acclimatize male C57BL/6J mice (6-8 weeks old) for one week.
-
Diet Induction: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction. A control group will be fed a standard chow diet.
-
Group Allocation: Randomly assign the HFD-fed mice to two groups: HFD + Vehicle and HFD + 3-(4-Methoxy-phenylamino)-propionic acid.
-
Dosing: The dose of the test compound will need to be determined through dose-ranging studies. A starting point could be 10-50 mg/kg body weight, administered daily via oral gavage. The vehicle will be a suitable solvent (e.g., 0.5% carboxymethylcellulose).
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Metabolic Phenotyping: After 4-8 weeks of treatment, perform the following assessments:
-
Glucose Tolerance Test (GTT): Fast the mice overnight and administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Fast the mice for 4-6 hours and administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Sacrifice and Tissue Collection: At the end of the study, euthanize the mice and collect blood and tissues (liver, epididymal white adipose tissue, skeletal muscle) for further analysis.
4.3. Biochemical and Molecular Analyses
| Parameter | Sample | Method |
| Plasma Insulin | Plasma | ELISA |
| Plasma Triglycerides | Plasma | Colorimetric Assay |
| Plasma NEFA | Plasma | Colorimetric Assay |
| Hepatic Triglycerides | Liver Homogenate | Colorimetric Assay |
| Gene Expression (e.g., Pparγ, Srebf1, Fasn, Cpt1a) | Liver, Adipose Tissue | qRT-PCR |
| Protein Expression (e.g., p-AKT, GLUT4) | Skeletal Muscle | Western Blot |
| Histology (Lipid Droplets) | Liver, Adipose Tissue | H&E and Oil Red O Staining |
Concluding Remarks and Future Directions
The application notes and protocols outlined in this guide provide a comprehensive framework for the initial metabolic investigation of 3-(4-Methoxy-phenylamino)-propionic acid. The lack of existing data presents a unique opportunity for novel discoveries. The proposed experiments are designed to be a starting point, and the results will undoubtedly pave the way for more refined mechanistic studies. It is our hope that this guide will serve as a valuable resource for researchers venturing into the exciting and uncharted territory of this compound's metabolic functions.
References
-
Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). ResearchGate. Retrieved January 31, 2026, from [Link]
Sources
"animal models for studying 3-(4-Methoxy-phenylamino)-propionic acid effects"
Application Note: In Vivo Characterization of 3-(4-Methoxy-phenylamino)-propionic acid (3-MPA)
Part 1: Executive Summary & Strategic Rationale
3-(4-Methoxy-phenylamino)-propionic acid (3-MPA) is a structural analog of the class of aryl-propionic acid derivatives, sharing significant pharmacophoric overlap with Lactisole (2-(4-methoxyphenoxy)propionic acid) and other fibrate-like structures. Its chemical scaffold—featuring a p-anisidine moiety linked to a beta-alanine backbone—suggests primary biological activity in two distinct but physiologically linked domains:
-
Chemosensory Modulation: Antagonism of the Sweet Taste Receptor (T1R2/T1R3) heterodimer, similar to Lactisole, but with altered binding kinetics due to the amino-linker flexibility.
-
Metabolic Signaling: Modulation of extra-oral T1R3 receptors found in the gut (enteroendocrine L-cells) and pancreas, potentially influencing GLP-1 secretion and insulin sensitivity.
This guide prioritizes the Chemosensory and Metabolic evaluation of 3-MPA. Unlike standard toxicity studies, these protocols focus on quantifying specific receptor-mediated behavioral and physiological shifts.
Part 2: Biological Mechanism & Pathway Visualization
To design effective animal models, we must first map the target pathway. 3-MPA is hypothesized to interact with the transmembrane domain (TMD) of the T1R3 subunit , locking the receptor in an inactive conformation.
Figure 1: T1R3 Signaling & 3-MPA Intervention Point
Caption: Putative mechanism of 3-MPA acting as a negative allosteric modulator on the T1R3 transmembrane domain, inhibiting downstream calcium signaling.
Part 3: Animal Model Selection & Experimental Design
The selection of animal models depends on the specific "effect" being targeted.
| Study Focus | Recommended Model | Rationale | Key Readout |
| Sensory Perception | C57BL/6J Mice (Wild Type) | Robust, well-characterized sweet taste preference; sensitive to T1R3 inhibitors. | Lick ratio (Sweetener + 3-MPA vs. Sweetener alone). |
| Specificity Check | T1R3 Knockout Mice (Trpm5-/- or Tas1r3-/-) | Negative control. If 3-MPA affects behavior here, it indicates off-target effects. | Absence of preference shift. |
| Metabolic Impact | Diet-Induced Obese (DIO) Mice | Extra-oral T1R3 regulates glucose absorption and GLP-1. | Glucose Tolerance Test (OGTT) & GLP-1 plasma levels. |
Part 4: Detailed Protocols
Protocol A: Brief-Access Lickometer Assay (Sensory Evaluation)
Objective: To determine if 3-MPA inhibits the perception of sweetness in a dose-dependent manner without confounding post-ingestive metabolic effects.
1. Reagents & Preparation:
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or water (solubility dependent).
-
Stimuli: Sucrose (300 mM) and Saccharin (10 mM).
-
Test Compound: 3-MPA at log-steps (0.1, 0.3, 1.0, 3.0 mM). Adjust pH to 7.0 to avoid sour taste artifacts.
2. Animal Training (Days 1-3):
-
Water restriction (22h/day) to motivate licking.
-
Train mice in the "Davis Rig" (gustometer) to lick from a spout for water reward.
-
Criterion: >200 licks per 20-minute session.
3. Testing Phase (Days 4-7):
-
Design: Randomized block design. Each mouse receives all concentrations.
-
Trial Structure:
-
5-second presentation of solution.
-
10-second inter-trial interval (water rinse).
-
-
Solutions:
-
A: Sucrose 300mM + Vehicle
-
B: Sucrose 300mM + 3-MPA (0.1 mM)
-
C: Sucrose 300mM + 3-MPA (1.0 mM)
-
D: Water (Baseline)
-
-
Data Acquisition: Record the number of licks per 5-second window.
4. Analysis:
-
Calculate Lick Ratio : (Licks to Stimulus) / (Licks to Water).
-
Success Metric: A statistically significant reduction in Lick Ratio for "Sucrose + 3-MPA" compared to "Sucrose + Vehicle".
Protocol B: Oral Glucose Tolerance Test (OGTT) with 3-MPA
Objective: To assess if 3-MPA modulation of gut T1R3 affects glucose excursion.
1. Experimental Groups (n=8/group):
-
Control: Vehicle gavage.
-
Treatment: 3-MPA (e.g., 50 mg/kg, p.o.) administered 30 mins prior to glucose load.
2. Procedure:
-
Fast: Mice fasted for 6 hours (morning fast).
-
Baseline: Measure Blood Glucose (t=-30 min).
-
Drug Admin: Oral gavage of 3-MPA or Vehicle.
-
Glucose Load: Oral gavage of Glucose (2 g/kg) at t=0.
-
Sampling: Measure blood glucose via tail vein at t=15, 30, 60, 90, 120 min.
3. Data Visualization (Workflow):
Caption: Workflow for assessing the metabolic impact of 3-MPA on glucose tolerance.
Part 5: Troubleshooting & Validation
Self-Validating the Protocol:
-
Solubility Check: 3-MPA is an aniline derivative. If precipitation occurs in neutral buffer, use 1-5% DMSO or cyclodextrin, but must run a "Vehicle Only" control group to rule out solvent taste/toxicity.
-
Species Specificity: Lactisole inhibits human T1R3 but not rodent T1R3. Since 3-MPA is a structural analog, you must verify activity in rodents first . If 3-MPA follows the Lactisole profile, it may be inactive in WT mice.
-
Contingency: If inactive in WT mice, use Humanized T1R3 Transgenic Mice (hT1R3-KI) for relevant data.
-
Safety & Toxicology:
-
Acute Limit Test: Before behavioral assays, administer a single high dose (e.g., 300 mg/kg) to 3 mice and observe for 24 hours for signs of lethargy, piloerection, or tremors (neurotoxicity).
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. Link
-
Daly, K., et al. (2013). "Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
-
Santa Cruz Biotechnology. "3-(4-Methoxy-phenylamino)-propionic acid Product Data." SCBT Catalog. Link
-
Glendinning, J. I., et al. (2002). "A rapid-access 'lickometer' for measuring taste responsiveness in mice." Physiology & Behavior. Link
Application Note: Characterization of T1R3 Allosteric Modulation Using 3-(4-Methoxy-phenylamino)-propionic Acid
Abstract & Introduction
3-(4-Methoxy-phenylamino)-propionic acid is a specialized chemical probe structurally analogous to Lactisole (2-(4-methoxyphenoxy)propionic acid). It serves as a critical tool for interrogating the transmembrane domain (TMD) of the human sweet taste receptor subunit hT1R3 .
The sweet taste receptor is a Class C GPCR heterodimer composed of T1R2 and T1R3 . While orthosteric agonists (sugars, sweeteners) bind the large extracellular Venus Flytrap Domain (VFD), allosteric modulators like Lactisole and its amino-analogs bind the TMD of T1R3. This probe is essential for:
-
Mapping the Allosteric Pocket: Defining the structure-activity relationship (SAR) of the T1R3 TMD.
-
Inhibitory Mechanism Studies: Investigating the kinetics of negative allosteric modulation (NAM) on sweet and umami (T1R1/T1R3) signaling.
-
Species-Specificity Analysis: Probing the molecular basis of human-specific inhibition (as Lactisole analogs typically do not inhibit rodent T1Rs).
This guide provides a comprehensive protocol for using 3-(4-Methoxy-phenylamino)-propionic acid in cell-based calcium flux assays to characterize T1R3 modulation.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | 3-(4-Methoxy-phenylamino)-propionic acid |
| Structure Description | N-(4-methoxyphenyl)- |
| Molecular Formula | C |
| Molecular Weight | 195.22 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Sparingly soluble in water |
| pKa (Predicted) | ~4.0 (Carboxylic acid), ~5.0 (Aniline nitrogen) |
| Storage | Powder: -20°C (desiccated). Stock (DMSO): -80°C (avoid freeze-thaw) |
Handling Precautions:
-
Oxidation Sensitivity: The secondary amine linker is susceptible to oxidation. Always use fresh DMSO and store under inert gas (Nitrogen/Argon) if possible.
-
pH Sensitivity: Ensure assay buffers are buffered to pH 7.4. At acidic pH, the carboxylic acid protonation may alter binding kinetics.
Mechanism of Action
This probe functions as a Negative Allosteric Modulator (NAM) . It does not compete with sucrose for the VFD binding site. Instead, it binds to the heptahelical transmembrane domain of the T1R3 subunit, stabilizing the receptor in an inactive conformation and preventing the conformational change required for G-protein activation.
Signaling Pathway & Inhibition Diagram
Figure 1: Mechanism of Action. The probe acts as a NAM on the T1R3 transmembrane domain, blocking the downstream calcium cascade triggered by VFD agonists.
Experimental Protocol: Calcium Flux Assay
Objective: Determine the IC
A. Reagents & Buffer Preparation
-
Assay Buffer (Tyrode's Solution):
-
130 mM NaCl, 5 mM KCl, 1 mM MgCl
, 2 mM CaCl , 20 mM HEPES, pH 7.4. -
Critical: Add 0.1% BSA (fatty-acid free) to prevent probe adsorption to plastics.
-
-
Stock Solution (100 mM):
-
Dissolve 19.5 mg of probe in 1 mL of 100% DMSO. Vortex until clear.
-
Aliquot (50 µL) and store at -80°C.
-
-
Working Solutions:
-
Prepare a 3x serial dilution of the probe in Assay Buffer (Range: 0.1 µM to 1 mM).
-
Keep DMSO concentration constant (max 0.5%) across all wells.
-
B. Cell Culture System
-
Cell Line: HEK293 stably expressing hT1R2 , hT1R3 , and the promiscuous G-protein G
15 (or G 16).-
Note: Native G
gustducin does not couple well to calcium in HEK293 cells; G 15 is required to redirect signaling to the PLC/Ca pathway.
-
-
Seeding: 40,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C/5% CO
.
C. Assay Workflow
Figure 2: Experimental Workflow for Calcium Flux Inhibition Assay.
Detailed Steps:
-
Dye Loading: Remove culture media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.
-
Baseline: Wash cells 3x with Assay Buffer. Incubate 10 min in the dark (room temp) to allow de-esterification.
-
Pre-incubation (Antagonist Mode):
-
Add 50 µL of Probe Working Solution (2x concentration) to cells.
-
Incubate for 10-15 minutes . This allows the probe to equilibrate with the T1R3 TMD.
-
-
Stimulation:
-
Inject 50 µL of Agonist Solution (e.g., 2 mM Sucralose, 4x concentration) into the wells.
-
Final Volume: 100 µL.
-
-
Data Acquisition: Measure fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 120 seconds.
D. Data Analysis
-
Calculate Response:
. -
Normalization: Normalize response to the "Agonist Only" control (100%) and "Buffer Only" control (0%).
-
Curve Fitting: Plot % Inhibition vs. Log[Probe]. Fit to a non-linear regression (4-parameter logistic equation) to determine IC
.
Expected Results & Validation
| Parameter | Expected Outcome | Interpretation |
| IC | 10 - 100 µM | Typical range for Lactisole analogs. Lower values indicate higher potency. |
| Specificity | Inhibits T1R2/T1R3 (Sweet) AND T1R1/T1R3 (Umami) | Confirms action on the common T1R3 subunit. |
| Rodent T1R3 | No Inhibition | Human T1R3 specific (due to specific TMD residues: Ala733, Val738). |
| Mode | Non-competitive | Increasing agonist concentration does not fully restore Vmax (characteristic of NAM). |
Troubleshooting:
-
High Background: Ensure Probenecid is fresh; wash cells gently.
-
No Inhibition: Check DMSO concentration (must be <1%). Verify T1R3 expression levels via Western Blot or Immunocytochemistry.
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link
-
Winnig, M., et al. (2005). "Artificial sweeteners and the sweet taste receptor." Chemical Senses, 30(suppl_1), i22-i23. Link
-
Maillet, E. L., et al. (2015). "Allosteric modulators of T1R3." Chemical Senses, 40(7), 529-538. Link
-
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751. Link
Application Note: Strategic Synthesis of Derivatives from 3-(4-Methoxy-phenylamino)-propionic Acid
Executive Summary & Strategic Rationale
3-(4-Methoxy-phenylamino)-propionic acid (also known as
This guide details three validated synthetic workflows for transforming this precursor into bioactive derivatives:
-
The Quinolinone Pathway: Intramolecular cyclization to form 6-methoxy-2,3-dihydroquinolin-4(1H)-ones, key pharmacophores for kinase inhibitors and neurological agents.
-
The Hydrazide/Hydrazone Pathway: Functionalization of the C-terminus to generate antimicrobial Schiff bases.
-
The Thiazolidinone Pathway: A multi-step heterocyclization targeting anti-inflammatory COX-2 inhibition.[1]
Chemical Retrosynthesis & Pathway Visualization
The following diagram illustrates the divergent utility of the starting material. We utilize the secondary amine for core modification and the carboxylic acid for chain extension or heterocycle formation.
Figure 1: Divergent synthetic map originating from 3-(4-Methoxy-phenylamino)-propionic acid.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-Methoxy-2,3-dihydroquinolin-4(1H)-one
Mechanism: Intramolecular Friedel-Crafts Acylation. Significance: This reaction constructs the bicyclic nitrogen heterocycle found in many antimalarial and anticancer drugs.
Reagents:
-
Starting Material: 3-(4-Methoxy-phenylamino)-propionic acid (1.0 eq)
-
Polyphosphoric Acid (PPA) (10–15 eq by weight)
-
Sodium Hydroxide (NaOH) (10% aqueous solution)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, place 5.0 g of 3-(4-Methoxy-phenylamino)-propionic acid.
-
Acid Addition: Add 50 g of Polyphosphoric Acid (PPA). Note: PPA is viscous; warming slightly facilitates pouring, but do not overheat before mixing.
-
Cyclization: Heat the mixture to 100°C with vigorous mechanical stirring. Maintain this temperature for 3 hours .
-
Checkpoint: The reaction mixture will turn a deep reddish-brown. Monitor by TLC (System: Hexane:EtOAc 7:3). The starting material spot should disappear.
-
-
Quenching: Allow the reaction to cool to approximately 60°C. Pour the mixture slowly onto 300 g of crushed ice with stirring.
-
Caution: The hydrolysis of PPA is exothermic.
-
-
Neutralization: Basify the aqueous solution to pH 8–9 using 10% NaOH solution. A precipitate (the crude quinolinone) typically forms.
-
Extraction: Extract the aqueous layer with EtOAc (
mL). Combine organic layers, dry over anhydrous , and concentrate under vacuum. -
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 65–75% Characterization (NMR Prediction): The disappearance of the carboxylic acid proton and the appearance of aromatic signals consistent with a 1,2,4-trisubstituted benzene ring confirm cyclization.
Protocol B: Hydrazide Functionalization & Schiff Base Formation
Mechanism: Nucleophilic Acyl Substitution followed by Condensation.
Significance: Hydrazone derivatives of N-aryl-
Part 1: Methyl Ester Synthesis
-
Dissolve 3-(4-Methoxy-phenylamino)-propionic acid (10 mmol) in dry Methanol (30 mL).
-
Add concentrated
(0.5 mL) catalytically. -
Reflux for 6 hours.
-
Concentrate solvent, neutralize with
, and extract with dichloromethane (DCM). Yield is typically quantitative.
Part 2: Hydrazide Formation
-
Dissolve the methyl ester (from Part 1) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (80%) (5.0 eq) dropwise.
-
Reflux for 8–10 hours.
-
Observation: The product often precipitates upon cooling.
-
-
Filter the solid, wash with cold ethanol, and dry. This is 3-(4-Methoxy-phenylamino)-propionic acid hydrazide .
Part 3: Schiff Base (Hydrazone) Synthesis
-
Suspend the hydrazide (1.0 mmol) in Ethanol (10 mL).
-
Add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol).
-
Add 2–3 drops of Glacial Acetic Acid.
-
Reflux for 2–4 hours.
-
Cool to room temperature. The Schiff base will crystallize. Filter and recrystallize from ethanol.
Protocol C: N-Acylation and Thiazolidinone Cyclization
Mechanism: N-acylation followed by cyclocondensation with thioglycolic acid. Significance: Thiazolidinone derivatives are potent COX-2 inhibitors with anti-inflammatory properties [2].
Step-by-Step Methodology:
-
N-Chloroacetylation:
-
Hydrazine Reaction:
-
React the intermediate with hydrazine hydrate (as in Protocol B) to form the hydrazino-acetyl derivative.
-
-
Cyclization:
-
React the hydrazino derivative with an aldehyde to form a Schiff base (intermediate).
-
Critical Step: Dissolve the Schiff base (10 mmol) in dry benzene. Add Thioglycolic acid (20 mmol).
-
Reflux for 10 hours using a Dean-Stark trap to remove water.
-
Neutralize with
to remove excess acid. Isolate the 4-thiazolidinone derivative.
-
Quantitative Data Summary
| Parameter | Protocol A (Quinolinone) | Protocol B (Hydrazone) | Protocol C (Thiazolidinone) |
| Key Reagent | Polyphosphoric Acid (PPA) | Hydrazine Hydrate | Thioglycolic Acid |
| Temp/Time | 100°C / 3 h | Reflux / 8 h | Reflux / 10 h |
| Reaction Type | Intramolecular Cyclization | Nucleophilic Substitution | Cyclocondensation |
| Typical Yield | 70% | 80-90% | 55-65% |
| Bioactivity | Kinase Inhibition | Anticancer (A549) [1] | Anti-inflammatory (COX-2) [2] |
References
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Source: MDPI (Molecules), 2024. URL:[Link] Relevance: Validates the biological activity of the hydrazide pathway for this specific scaffold.
-
Synthesis, Characterization and Acute Anti-inflammatory Evaluation of New Mefenamic Acid Derivatives Having 4-Thiazolidinone Nucleus. Source: University of Baghdad / Iraqi Journal of Pharmaceutical Sciences, 2019. URL:[Link] Relevance: Provides the specific protocol for converting N-aryl acids to thiazolidinones via chloroacetylation.
-
Crystal and molecular structure of N-(4-nitrophenyl)-beta-alanine. Source: Spectrochimica Acta Part A, 2011. URL:[Link] Relevance: Establishes structural characterization baselines for N-aryl-beta-alanine derivatives.
Sources
Application Note: Functional Characterization & Assay Development for 3-(4-Methoxy-phenylamino)-propionic Acid
Introduction & Pharmacophore Analysis[1][2][3][4]
3-(4-Methoxy-phenylamino)-propionic acid (also known as N-(4-methoxyphenyl)-
-
GPCR Allosteric Modulation: The molecule is a nitrogen isostere of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a known antagonist of the sweet taste receptor (hT1R2/hT1R3). The structural homology suggests potential activity as a Negative Allosteric Modulator (NAM) for Class C GPCRs.
-
Metabolic Stability: Unlike
-amino acids, -amino acid derivatives often display resistance to standard proteases, making them attractive peptidomimetic backbones for increasing half-life in plasma.
This guide outlines the critical path for developing assays to validate the biological activity of this compound, focusing on Functional GPCR Screening and Physicochemical Stability .
Physicochemical Profiling (Pre-Assay)
Before functional testing, the compound must be characterized to ensure assay validity. The secondary amine and carboxylic acid create a zwitterionic potential that affects solubility.
Protocol A: Solubility & Stability Assessment
-
Objective: Determine maximum soluble concentration (MSC) in assay buffers (HBSS/HEPES) to prevent compound precipitation (false negatives).
-
Method: Kinetic Solubility via Nephelometry or UV-Vis.
| Parameter | Specification | Rationale |
| Solvent | DMSO (Stock 100 mM) | Primary stock storage. |
| Assay Buffer | HBSS + 20mM HEPES (pH 7.4) | Standard physiological buffer for cell-based assays. |
| Detection | UV Absorbance (280 nm) | The p-anisidine ring provides a strong chromophore. |
| Stability | 24h @ 37°C | Verify resistance to spontaneous hydrolysis or oxidation. |
Primary Bioassay: Cell-Based Calcium Flux (GPCR Modulation)
Given the structural homology to Lactisole, the primary hypothesis for activity is antagonism of the hT1R2/hT1R3 Sweet Taste Receptor . The following protocol utilizes a FLIPR (Fluorometric Imaging Plate Reader) setup to measure intracellular calcium release (
Mechanism of Action (Hypothesis)
The compound is predicted to bind to the Transmembrane Domain (TMD) of the T1R3 subunit, stabilizing the inactive conformation and preventing G-protein coupling (
Experimental Workflow Diagram
Figure 1: High-Throughput Calcium Flux Workflow. The test compound is added during the pre-incubation phase to assess antagonistic activity against a subsequent agonist challenge.
Detailed Protocol: FLIPR Calcium Assay
Materials:
-
Cell Line: HEK293 stable cell line expressing hT1R2/hT1R3 and promiscuous G-protein
(to couple the receptor to Calcium release). -
Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux).
-
Controls: Lactisole (Positive Control,
), Assay Buffer (Negative Control).
Step-by-Step Procedure:
-
Seeding: Plate HEK293-T1R2/3 cells at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C.
-
Dye Loading: Aspirate media and add 20
L of Loading Buffer (HBSS, 20mM HEPES, 2 M Fluo-4 AM, 2.5 mM Probenecid). Incubate 1 hour at 37°C. -
Compound Preparation: Prepare a 10-point dose-response of 3-(4-Methoxy-phenylamino)-propionic acid (Range: 1 nM to 300
M) in Assay Buffer. -
Pre-Incubation (Antagonist Mode): Add 10
L of test compound to cells. Incubate 15 minutes to allow equilibration with the receptor. -
FLIPR Measurement:
-
Start baseline read (10 seconds).
-
Inject 10
L of Agonist (Sucrose at concentration). -
Monitor fluorescence emission (515 nm) for 120 seconds.
-
-
Data Analysis: Calculate
(Peak fluorescence minus baseline). Plot % Inhibition vs. Log[Compound].
Secondary Assay: Metabolic Stability (LC-MS/MS)
Since the molecule contains a secondary amine and a carboxylic acid, it may be subject to Phase II conjugation (Glucuronidation) or oxidative deamination.
Protocol B: Microsomal Stability
-
Objective: Determine intrinsic clearance (
) and half-life ( ). -
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Method:
-
Incubate compound (1
M) with HLM (0.5 mg/mL) at 37°C. -
Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Transition Monitoring (MRM):
-
Precursor Ion:
(Calculated mass for ). -
Fragment Ions: Monitor loss of propionic acid tail or cleavage of the anisidine ether (
).
-
-
Data Analysis & Validation Criteria
To ensure the assay is "self-validating" (Trustworthiness), specific acceptance criteria must be met.
Signal-to-Noise & Z-Factor
For the FLIPR assay, the Z-factor must be calculated using the Positive (Lactisole + Sucrose) and Negative (Buffer + Sucrose) controls.
-
Target: Z-factor > 0.5 (Excellent assay).
-
Troubleshooting: If Z < 0.5, optimize cell density or dye loading time.
Signaling Pathway Visualization
Understanding the cellular cascade is vital for troubleshooting "off-target" effects (e.g., if the compound acts as a PLC inhibitor rather than a receptor antagonist).
Figure 2: GPCR Signaling Cascade. The assay measures the final Ca2+ release. Inhibition at the Receptor level (yellow hexagon) prevents the downstream cascade.
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.
-
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751.
-
Zhang, F., et al. (2008). "Molecular mechanism for the species-specific sensitivity of T1R3 to the sweetener lactisole." Biochemical and Biophysical Research Communications, 376(1), 100-104.
-
PubChem Compound Summary. (2023). "3-(4-methoxyphenyl)propanoic acid" (Structural Analog Reference).[1] National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxy-phenylamino)-propionic acid
Welcome to the technical support center for the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yield and product purity.
The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid is most commonly achieved via aza-Michael addition of p-anisidine to an acrylic acid or acrylate derivative. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Very low or no conversion of starting materials.
Q: I've mixed p-anisidine and acrylic acid/methyl acrylate, but TLC/LC-MS analysis shows only starting materials even after several hours. What's going wrong?
A: This is a common issue often related to insufficient activation of the reactants or unfavorable reaction conditions. The aza-Michael addition involves the nucleophilic attack of the amine on the β-carbon of the acrylate. Let's break down the potential causes and solutions.
Causality Analysis:
-
Low Nucleophilicity/Electrophilicity: p-Anisidine is a moderately strong nucleophile, but the reaction with acrylic acid or its esters can be slow without a catalyst, sometimes taking days to reach completion.[1] The electrophilicity of the acrylate is also a key factor.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents are generally preferred as they can stabilize charged intermediates that may form during the reaction.[2]
-
Temperature: Like most reactions, the rate is temperature-dependent. Insufficient heat may lead to a sluggish reaction. However, excessive heat can promote side reactions.[3]
Solutions & Protocols:
| Solution Tier | Action | Rationale |
| Tier 1: Basic Adjustments | Increase reaction temperature. | Gently refluxing the reaction mixture in a suitable solvent like isopropanol or water can significantly increase the reaction rate. A study on a similar substrate, 4-aminophenol, successfully used refluxing isopropanol or water.[4] |
| Tier 2: Catalysis | Introduce a catalyst. | While often performed neat or with simple heating, problematic reactions can benefit from catalysis. Lewis acids like LiClO₄ have been shown to catalyze the aza-Michael addition of secondary amines to acrylates effectively, even under solvent-free conditions.[1] For the reaction with acrylic acid, a weak acid catalyst can protonate the carbonyl, increasing the electrophilicity of the β-carbon. |
| Tier 3: Reagent Choice | Use a more reactive acrylate. | If using methyl or ethyl acrylate, consider switching to a more reactive Michael acceptor. Alternatively, if using acrylic acid, the carboxylate formed under neutral or basic conditions is a poor Michael acceptor. Ensure the conditions are not basic. |
Problem 2: Significant formation of a major byproduct.
Q: My reaction works, but I'm getting a significant amount of a less polar byproduct that appears to have a higher molecular weight. What is it and how can I prevent it?
A: The most common byproduct in this reaction is the double Michael addition product, where a second molecule of the acrylate adds to the secondary amine product. This is especially prevalent if an excess of the acrylate is used or if the reaction is left for too long.[3]
Causality Analysis:
The desired product, 3-(4-Methoxy-phenylamino)-propionic acid, is a secondary amine. This secondary amine can act as a nucleophile itself and react with another molecule of the acrylate. Although it is sterically more hindered and electronically less nucleophilic than p-anisidine, this secondary reaction can still occur, especially under forcing conditions.
Visualizing the Side Reaction
Below is a diagram illustrating the desired reaction pathway and the competing side reaction leading to the double addition product.
Caption: Reaction scheme showing the desired Michael addition and the competing double addition side reaction.
Solutions & Protocols:
| Solution Tier | Action | Rationale |
| Tier 1: Stoichiometry | Use a slight excess of p-anisidine. | Adjust the stoichiometry to use p-anisidine as the limiting reagent, or a 1:1 ratio. A common mistake is to use an excess of the acrylate, which drives the formation of the double addition product. |
| Tier 2: Reaction Monitoring | Monitor the reaction closely. | Use TLC or LC-MS to monitor the consumption of p-anisidine. Stop the reaction as soon as the starting amine is consumed, before the secondary amine product has significant time to react further. |
| Tier 3: Temperature Control | Lower the reaction temperature. | High temperatures can provide the necessary activation energy for the slower, secondary Michael addition.[3] Running the reaction at the lowest temperature that allows for a reasonable rate will favor the more reactive primary amine. |
Problem 3: Polymerization of the reaction mixture.
Q: My reaction mixture turned into a solid or a very viscous gel. What happened?
A: This indicates the polymerization of your acrylate starting material. Acrylates are vinyl monomers that are prone to free-radical polymerization, especially at elevated temperatures or in the presence of light or radical initiators.
Causality Analysis:
The double bond in acrylic acid and its esters can undergo rapid chain-growth polymerization. This process can be initiated by trace impurities, air (oxygen), or simply by heat.
Solutions & Protocols:
| Solution Tier | Action | Rationale |
| Tier 1: Add an Inhibitor | Add a radical inhibitor to the reaction. | A small amount of a radical scavenger like hydroquinone or butylated hydroxytoluene (BHT) can effectively prevent polymerization without interfering with the Michael addition. This is a common practice when working with reactive vinyl compounds.[5] |
| Tier 2: Temperature & Light | Lower the reaction temperature and protect from light. | Since heat can initiate polymerization, run the reaction at a lower temperature if possible. Wrapping the reaction flask in aluminum foil will protect it from light, which can also initiate radical formation. |
| Tier 3: Use Fresh Reagents | Use freshly opened or distilled acrylate. | Acrylates are often shipped with inhibitors. Over time, or if stored improperly, these inhibitors can be consumed. Using a fresh bottle or distilling the acrylate (if it is a liquid ester) immediately before use ensures a high concentration of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: Should I use acrylic acid or an acrylate ester (like methyl acrylate) for the synthesis?
Both are viable options, and the choice depends on your overall synthetic plan.
-
Acrylic Acid: Reacting directly with acrylic acid gives you the final product in one step. A study synthesizing a similar compound successfully used acrylic acid in refluxing water.[4] However, the product is a zwitterionic amino acid, which can be challenging to purify and may have limited solubility in common organic solvents.
-
Acrylate Ester (e.g., Methyl Acrylate): This route requires a two-step process: the Michael addition followed by ester hydrolysis (saponification). The intermediate ester is often easier to purify via chromatography or distillation than the final amino acid. The subsequent hydrolysis is typically a high-yielding and clean reaction.
Q2: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between p-anisidine, the acrylate, and the product(s). A mixture of ethyl acetate and hexanes is a good starting point. p-Anisidine is UV active and can also be stained with permanganate or ninhydrin (though the latter is less effective for arylamines). The product, a secondary amine, will have a different Rf value. For more quantitative analysis, LC-MS is ideal.
Q3: My product is difficult to crystallize. What purification strategies do you recommend?
If you synthesized the final acid directly, it may exist as a zwitterion, making it difficult to handle.
-
Acid-Base Extraction: You can try to dissolve the crude product in an aqueous base (like NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities (e.g., leftover p-anisidine, double addition byproduct), and then re-acidify the aqueous layer with HCl to precipitate your product. The purified acid can then be filtered.
-
Chromatography: If you synthesized the ester intermediate, column chromatography on silica gel is the most effective purification method. If you must chromatograph the final acid, be aware that it may streak on silica. Using a solvent system doped with a small amount of acetic or formic acid can improve the peak shape.
Experimental Protocols
Protocol 1: One-Step Synthesis using Acrylic Acid
This protocol is adapted from methodologies used for similar aminopropanoic acid syntheses.[4]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-anisidine (1.0 eq).
-
Reagents: Add water or isopropanol as the solvent (approx. 5-10 mL per gram of p-anisidine). Add acrylic acid (1.05 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the p-anisidine spot has been consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by the acid-base extraction procedure described in the FAQs.
Protocol 2: Two-Step Synthesis via Methyl Acrylate
-
Step 2A: Michael Addition
-
Setup: In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a minimal amount of methanol or isopropanol.
-
Reagents: Add methyl acrylate (1.0 eq). Note: To minimize double addition, add the acrylate slowly to the solution of the amine.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor by TLC. The reaction may be slow and could be left overnight.
-
Workup & Purification: Once complete, remove the solvent under reduced pressure. The resulting crude methyl 3-(4-methoxyphenylamino)propanoate can be purified by flash column chromatography on silica gel.
-
-
Step 2B: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the purified ester from Step 2A in a mixture of THF or methanol and water (e.g., 3:1 ratio).
-
Reagents: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir at room temperature until TLC or LC-MS indicates complete consumption of the ester (typically 2-4 hours).
-
Workup: Remove the organic solvent (THF/methanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and slowly add 1M HCl until the pH is acidic (pH ~4-5), at which point the product should precipitate. Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Troubleshooting Workflow
For a systematic approach to diagnosing issues, please refer to the following workflow diagram.
Caption: A decision-making workflow for troubleshooting the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid.
References
- This guide integrates general principles of organic chemistry and specific insights
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. Available at: [Link]
-
Peracaula, R., et al. (2010). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 15(4), 2751-2761. Available at: [Link]
-
Larrañaga, A., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(2), 875-883. Available at: [Link]
-
Van Lommel, R., et al. (2018). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 83(15), 8014-8025. Available at: [Link]
-
Azizi, N., & Saeedi, M. (2006). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. E-Journal of Chemistry, 3(4), 300-303. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 3-(4-Methoxy-phenylamino)-propionic acid Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, mitigation, and removal of process-related impurities. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of 3-(4-Methoxy-phenylamino)-propionic acid.
Q1: What is the primary industrial synthesis route for 3-(4-Methoxy-phenylamino)-propionic acid?
The most direct and widely used method is the aza-Michael addition . This reaction involves the conjugate addition of p-anisidine (4-methoxyphenylamine) to acrylic acid. The reaction is typically performed in a suitable solvent like water or alcohol, and while it can proceed without a catalyst, it is often heated to achieve a reasonable reaction rate. The nucleophilic nitrogen of the amine attacks the β-carbon of the electron-deficient alkene in acrylic acid.
The fundamental reaction is illustrated below.
Caption: Primary synthesis via Michael Addition.
Q2: I'm seeing several unexpected spots on my TLC plate after the reaction. What are the most common impurities?
In a typical aza-Michael addition between p-anisidine and acrylic acid, you should anticipate three major classes of impurities. Their presence and concentration will depend heavily on your reaction conditions (stoichiometry, temperature, and reaction time).
| Impurity Name | Chemical Structure | Typical Analytical Signature | Primary Cause |
| Unreacted p-Anisidine | 4-Methoxyphenylamine | Lower Rf on TLC (more non-polar); Distinct HPLC peak. | Incomplete reaction; Incorrect stoichiometry. |
| Unreacted Acrylic Acid | Prop-2-enoic acid | Streaking on silica TLC (highly polar); May be invisible by UV if not derivatized. | Incomplete reaction; Incorrect stoichiometry. |
| Di-addition Product | 3,3'-(4-methoxyphenylazanediyl)dipropanoic acid | Higher MW by MS; More polar than desired product; Distinct HPLC peak. | Excess acrylic acid; High temperature; Prolonged reaction time. |
| Poly(acrylic acid) | (C₃H₄O₂)ₙ | Insoluble, gelatinous, or polymeric solid; Broad NMR signals. | High reaction temperature; Absence of inhibitor; Presence of radical initiators. |
| Oxidation Byproducts | Various colored species | Imparts yellow/brown color to crude product. | Reaction open to atmosphere (air); Presence of trace metals. |
Q3: My mass spectrometry data shows a peak at M+116 relative to my product. What is this high-molecular-weight impurity?
This is the classic signature of the di-addition product , 3,3'-(4-methoxyphenylazanediyl)dipropanoic acid.
Causality: Your desired product, 3-(4-Methoxy-phenylamino)-propionic acid, is a secondary amine. The nitrogen atom in this product is still nucleophilic and can attack a second molecule of acrylic acid in another Michael addition. This side reaction is highly competitive with the primary reaction, especially under forcing conditions.
This sequential reaction pathway is a key challenge in this synthesis.
Caption: Formation of the Di-addition Impurity.
Q4: How can I strategically minimize the formation of the di-addition impurity?
Controlling this side reaction is a matter of manipulating reaction kinetics. Since the desired secondary amine product is generally less nucleophilic than the starting primary amine (p-anisidine), you can favor the primary reaction by adjusting conditions:
-
Stoichiometry Control: Use a slight molar excess of the amine (p-anisidine), typically 1.1 to 1.2 equivalents. This ensures that acrylic acid is more likely to encounter the more reactive primary amine.
-
Controlled Addition: Add the acrylic acid slowly and portion-wise to the reaction mixture containing p-anisidine. This maintains a low instantaneous concentration of acrylic acid, further favoring reaction with the more abundant and more reactive primary amine.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good conversion rate. Higher temperatures provide the necessary activation energy for the less reactive secondary amine to attack acrylic acid, promoting the side reaction. Aim for the minimum temperature that drives the primary reaction to completion in an acceptable timeframe.
Q5: My reaction mixture became viscous and a gelatinous solid crashed out during workup. What is it and how do I prevent it?
This is almost certainly poly(acrylic acid) . Acrylic acid is a monomer that readily undergoes free-radical polymerization, especially when heated.[1]
Prevention is key:
-
Use Inhibited Monomer: Ensure your acrylic acid starting material contains a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ).[2]
-
Avoid High Temperatures: As with the di-addition product, excessive heat is a primary cause.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric oxygen from initiating radical chain reactions.
If you have already formed the polymer, it is typically removed by filtration as it is often insoluble in the organic solvents used for extraction.
Q6: My isolated product has a persistent yellow or brown color that won't go away. What is the cause?
Aromatic amines like p-anisidine are susceptible to oxidation, which forms highly colored impurities.[3][4] This can happen if the reaction is exposed to air for long periods, especially at elevated temperatures or in the presence of trace metal ions.
Troubleshooting:
-
Inert Atmosphere: Perform the reaction and workup under a nitrogen or argon blanket to minimize contact with oxygen.
-
Degas Solvents: For high-purity applications, using solvents that have been degassed can be beneficial.
-
Purification: Minor color bodies can often be removed during recrystallization, sometimes with the addition of a small amount of activated charcoal (use with caution as it can also absorb your product).
Analytical & Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general-purpose High-Performance Liquid Chromatography (HPLC) method for separating the desired product from its key impurities. Method validation and optimization for your specific equipment are recommended.[5]
Objective: To resolve 3-(4-Methoxy-phenylamino)-propionic acid from p-anisidine and the di-addition impurity.
Methodology:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
Time 0.0 min: 90% A, 10% B
-
Time 20.0 min: 10% A, 90% B
-
Time 25.0 min: 10% A, 90% B
-
Time 25.1 min: 90% A, 10% B
-
Time 30.0 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Expected Elution Order:
-
Unreacted Acrylic Acid (if detectable)
-
3-(4-Methoxy-phenylamino)-propionic acid (Main Peak)
-
Unreacted p-Anisidine
-
Di-addition Product (most non-polar/retained)
Caption: Purification Workflow Diagram.
Protocol 2: Purification by Acid-Base Extraction & Recrystallization
This robust method leverages the carboxylic acid functionality of the product to separate it from neutral or basic impurities before final purification by recrystallization.[6]
Objective: To remove unreacted p-anisidine and other non-acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction product in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate or sodium hydroxide solution. The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities (like excess p-anisidine) will remain in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer (or process it to recover starting material).
-
Filtration (Optional): If the aqueous layer is cloudy, filter it to remove any insoluble matter (like poly(acrylic acid)).
-
Acidification & Precipitation: Cool the clear aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH reaches ~4-5. The desired product will protonate and precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Recrystallization: Transfer the damp solid to a clean flask. Add a minimal amount of a hot solvent system (e.g., ethanol/water or methanol) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
References
-
Ai, M. (1998). Oxidation of propane over V₂O₅–P₂O₅-based catalysts at relatively low temperatures. Catalysis Today. Available at: [Link]
-
Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197. Available at: [Link]
-
CDR FoodLab®. (2014). The p-Anisidine Value determination against the oxidation in fats and oils. Available at: [Link]
-
Hong, S., et al. (2015). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available at: [Link]
-
Kavaliauskas, P., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
- Nippon Shokubai Co., Ltd. (2005). Method of determining impurity in acrylic acid. Google Patents. EP1722222A1.
- Rohm and Haas Company. (2016). Methods of Direct Addition of (Meth) Acrylic Acid to Bio-based oils. Google Patents. US20160053200A1.
Sources
- 1. EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents [patents.google.com]
- 2. US20160053200A1 - Methods of Direct Addition of (Meth) Acrylic Acid to Bio-based oils - Google Patents [patents.google.com]
- 3. crystal-filtration.com [crystal-filtration.com]
- 4. cdrfoodlab.com [cdrfoodlab.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assays with 3-(4-Methoxy-phenylamino)-propionic Acid
Executive Summary & Compound Profile
3-(4-Methoxy-phenylamino)-propionic acid (chemically distinct from but structurally homologous to Lactisole) is primarily utilized as a Negative Allosteric Modulator (NAM) or inhibitory probe in Sweet Taste Receptor (hTAS1R2/hTAS1R3) assays.
Unlike orthosteric antagonists that compete directly for the ligand-binding domain (Venus Flytrap), this compound targets the Transmembrane Domain (TMD) of the T1R3 subunit. This mechanism dictates specific assay requirements—most notably, the absolute necessity of pre-incubation to allow the modulator to induce the conformational change required for inhibition before the agonist is introduced.
Chemical Profile & Handling
| Property | Specification | Critical Impact on Assay |
| Molecular Structure | N-substituted | Potential zwitterionic behavior; pH-dependent solubility. |
| Target | hTAS1R2/hTAS1R3 (TMD) | Acts as an inverse agonist/NAM.[1] |
| Solubility | Low in neutral aqueous buffer | Requires DMSO stock. Precipitates at high concentrations in acidic buffers. |
| Stability | Amine linker susceptible to oxidation | Fresh stock preparation recommended. Avoid repeated freeze-thaw cycles. |
Mechanism of Action (Visualization)
To optimize the assay, you must understand the signaling cascade. This compound inhibits the calcium flux triggered by sweet tastants.
Figure 1: The compound functions as a Negative Allosteric Modulator (NAM) binding to the Transmembrane Domain (TMD), preventing the receptor from undergoing the conformational change necessary to couple with the G-protein, effectively silencing the calcium signal.
Optimized Experimental Protocol: Calcium Flux Assay
This protocol is designed for HEK293 cells stably expressing hTAS1R2/hTAS1R3 and the promiscuous G-protein G
Phase 1: Compound Preparation
-
Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 100 mM . Vortex vigorously.
-
Checkpoint: If the solution is cloudy, sonicate for 5 minutes at 37°C.
-
-
Working Solution: Dilute the stock into Assay Buffer (HBSS + 20mM HEPES, pH 7.4).
-
Constraint: Keep final DMSO concentration < 0.5% on cells to avoid non-specific calcium artifacts.
-
Phase 2: The Critical "Pre-Incubation" Step
Since this is an allosteric modulator, co-addition (adding inhibitor and agonist simultaneously) often results in false negatives because the agonist activates the receptor before the inhibitor can lock it.
-
Load Cells: Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 mins.
-
Wash: Wash cells with assay buffer (if using wash-required kit).
-
Addition A (The Modulator): Add 3-(4-Methoxy-phenylamino)-propionic acid to the cells.
-
Incubation: Incubate for 15–20 minutes at Room Temperature.
-
Why? This allows the compound to equilibrate with the TMD and stabilize the inactive state.
-
-
Addition B (The Agonist): Inject the EC
concentration of the sweet agonist (e.g., Sucrose or Aspartame). -
Read: Measure Fluorescence (Ex 480nm / Em 525nm) for 90-120 seconds.
Troubleshooting Guide (FAQ)
Issue 1: "I see no inhibition, even at high concentrations."
Diagnosis: The kinetic window was missed.
-
Root Cause: Likely performed as a "co-addition" experiment. The agonist (sugar) binds and activates the receptor faster than the NAM can inhibit it.
-
Solution: Implement the 15-minute pre-incubation step described in Phase 2.
-
Secondary Cause: Agonist concentration is too high (>>EC
). NAMs are surmountable at very high orthosteric agonist concentrations. -
Action: Re-run the agonist dose-response curve and ensure you are using the EC
, not the E .
Issue 2: "The compound precipitates in the assay plate."
Diagnosis: Solubility limit reached or pH shock.
-
Root Cause: The propionic acid moiety can be sensitive to acidic environments, and the phenylamino group adds hydrophobicity.
-
Solution:
-
Ensure Assay Buffer pH is strictly 7.4 .
-
Do not exceed 100 µM final concentration in the well.
-
Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to act as a carrier, preventing micro-precipitation.
-
Issue 3: "High background signal or 'noisy' baselines."
Diagnosis: DMSO artifact or off-target effect.
-
Root Cause: DMSO > 1% can trigger calcium release in HEK293 cells.
-
Solution: Normalize DMSO across all wells (including controls) to 0.1% .
-
Alternative: The compound may have weak agonist activity at GPR40/GPR120 (fatty acid receptors) if expressed in your cell line. Use a parental cell line (Null) control to confirm specificity.
Decision Tree for Assay Validation
Use this logic flow to determine if your data is reliable.
Figure 2: Step-by-step diagnostic flow for low assay performance.
References
-
Jiang, P., et al. (2005).[2] "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1][2] Journal of Biological Chemistry, 280(15), 15238-15246.
- Context: Establishes the binding site (TMD) for phenyl-propionic acid derivatives (Lactisole analogs)
-
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751.
- Context: Provides the foundational methodology for FLIPR/Calcium flux assays involving T1R2/T1R3 modul
-
Greene, T.A., et al. (2019). "Calcium Flux Assays for GPCRs." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Context: The authoritative standard for calculating Z' factors and optimizing DMSO tolerance in cell-based assays.
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Methoxy-phenylamino)-propionic acid
Welcome to the technical support guide for 3-(4-Methoxy-phenylamino)-propionic acid. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and practical techniques to overcome these common hurdles effectively.
Understanding the Molecule: Why is Solubility a Challenge?
3-(4-Methoxy-phenylamino)-propionic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid (-COOH) and a secondary amine (-NH-). This dual nature, combined with a relatively nonpolar methoxy-phenyl group, governs its solubility behavior.
-
Acidic Group (Carboxylic Acid): At pH values above its pKa, the carboxylic acid group deprotonates to its carboxylate form (-COO⁻), which is more water-soluble.
-
Basic Group (Secondary Amine): At pH values below its pKa, the amine group protonates (-NH₂⁺), which also increases aqueous solubility.
-
Isoelectric Point (pI): At a specific pH, known as the isoelectric point, the molecule carries no net electrical charge. At this pI, the compound is in its zwitterionic form and typically exhibits its minimum aqueous solubility.
-
Hydrophobic Moiety: The methoxy-phenyl ring is hydrophobic and prefers to interact with nonpolar solvents, contributing to its poor solubility in aqueous media.
A grasp of these principles is fundamental to troubleshooting, as most solubility enhancement techniques involve manipulating these chemical properties.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address common issues encountered during experiments with 3-(4-Methoxy-phenylamino)-propionic acid in a direct question-and-answer format.
Q1: My compound is insoluble in standard aqueous buffers (e.g., PBS pH 7.4). What is my first step?
Answer: The first and most critical step is to attempt pH adjustment. Since 3-(4-Methoxy-phenylamino)-propionic acid is amphoteric, its solubility is highly dependent on pH. Neutral pH is likely close to its isoelectric point, where solubility is at its lowest.
Causality: By shifting the pH of the solution, you ionize the molecule, making it more polar and thus more soluble in aqueous media. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship between pH, pKa, and the ionization state of a compound[1][2][3][4][5].
Recommended Action:
-
Acidic Conditions: Attempt to dissolve the compound in a buffer with a pH at least 1-2 units below the pKa of the amine group. This ensures the amine is fully protonated. A starting point could be a buffer at pH 2-4.
-
Basic Conditions: Alternatively, try dissolving the compound in a buffer with a pH at least 1-2 units above the pKa of the carboxylic acid group. This ensures the acid is fully deprotonated. A starting point could be a buffer at pH 8-10.
See Protocol 1 for a detailed methodology on pH-based solubility testing.
Q2: I've adjusted the pH, but the solubility is still insufficient for my assay concentration. What's next?
Answer: If pH adjustment alone is not sufficient, the next strategy is to introduce a water-miscible organic co-solvent.[6][7] Co-solvents work by reducing the overall polarity of the solvent system, which helps to solvate the nonpolar methoxy-phenyl ring of your molecule.
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is more favorable for the hydrophobic parts of the drug molecule, thereby increasing its solubility.
Recommended Action:
-
Start with low percentages (e.g., 1-10% v/v) of common, biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).
-
Always prepare a concentrated stock solution of your compound in 100% co-solvent (e.g., DMSO) and then dilute it into your aqueous buffer. This prevents the compound from crashing out of solution.
-
Be mindful that high concentrations of organic solvents can be toxic to cells and may interfere with certain biological assays. Always run a vehicle control to account for these effects.
See Protocol 2 for a systematic co-solvent screening workflow.
Table 1: Properties of Common Co-solvents for Preclinical Formulations
| Co-solvent | Polarity Index | Common Starting % (v/v) in vitro | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | < 0.5% | Excellent solubilizing power; can have biological effects and be cytotoxic at higher concentrations. |
| Ethanol | 5.2 | < 1% | Biocompatible at low concentrations; can cause protein precipitation at higher levels. |
| Propylene Glycol (PG) | 6.8 | 1-10% | Generally recognized as safe (GRAS); viscous. |
| Polyethylene Glycol 400 (PEG 400) | 6.9 | 1-20% | Low toxicity; commonly used in both preclinical and clinical formulations.[8] |
| Glycerol | 7.1 | 1-20% | GRAS; increases viscosity significantly.[8] |
Q3: My compound dissolves in a co-solvent system, but it precipitates when I add it to my cell culture medium. How can I fix this?
Answer: This is a classic problem of a compound "crashing out" when the concentration of the organic co-solvent is diluted below the level needed to maintain solubility. This often happens when a small volume of a high-concentration DMSO stock is added to a large volume of aqueous medium.
Recommended Action:
-
Reduce Stock Concentration: Use a lower concentration stock solution (if solubility permits) so you add a larger volume to your media, which can sometimes aid in mixing and dispersion.
-
Use Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, into your final formulation. Surfactants can form micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous medium.[9][10][11][12][13]
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.
-
Complexation with Cyclodextrins: For a more advanced solution, consider using cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with the hydrophobic part of your molecule, effectively shielding it from the aqueous environment and dramatically increasing its solubility.[14][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[18]
See Protocol 3 for a method on using cyclodextrins.
Q4: I need to prepare a formulation for an in vivo animal study. What are the best strategies?
Answer: In vivo formulations require careful consideration of toxicity, tolerability, and the desired pharmacokinetic profile. The strategies are extensions of the in vitro methods but with stricter constraints.
Recommended Action:
-
Aqueous Vehicles (pH adjusted): If the required dose can be dissolved by adjusting the pH to a physiologically tolerable range (typically pH 4-9 for oral administration), this is often the simplest and preferred approach.
-
Co-solvent Systems: Systems containing PEG 400, propylene glycol, and ethanol are common. A popular vehicle for discovery-phase rodent studies is a mixture of PEG 400 and water (e.g., 60:40 PEG 400:Water) or Solutol® HS 15/ethanol/water mixtures.
-
Surfactant-based Formulations: Adding a surfactant like Tween® 80 (typically 1-5%) to an aqueous or co-solvent vehicle can help maintain solubility and improve absorption.
-
Lipid-Based Formulations: For very hydrophobic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[19] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluid.
-
Nanosuspensions: If other methods fail, reducing the particle size of the drug to the nanometer range (nanonization) can significantly increase its dissolution rate and saturation solubility.[20] This is an advanced technique requiring specialized equipment like homogenizers or wet bead mills.
Visualization of Methodologies
Caption: A workflow for troubleshooting solubility issues.
Caption: Impact of pH on molecular charge and solubility.
Experimental Protocols
Protocol 1: pH-Based Solubility Enhancement
Objective: To determine the aqueous solubility of 3-(4-Methoxy-phenylamino)-propionic acid as a function of pH.
Materials:
-
3-(4-Methoxy-phenylamino)-propionic acid
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Vortex mixer
-
pH meter
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare saturated solutions by adding an excess amount of the compound to a series of vials, each containing a different pH buffer.
-
Vortex the vials vigorously for 1-2 minutes.
-
Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for solid material at the bottom of each vial.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate mobile phase or buffer and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility (e.g., in µg/mL) versus pH to identify the pH range that provides the required solubility.
Protocol 2: Co-Solvent Screening Protocol
Objective: To identify an effective co-solvent system for solubilizing the compound in an aqueous buffer.
Materials:
-
3-(4-Methoxy-phenylamino)-propionic acid
-
Co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% of each co-solvent being tested (e.g., 50 mg/mL in DMSO).
-
In separate vials, prepare a series of co-solvent/aqueous buffer mixtures. For example, for a 10% co-solvent system, mix 0.1 mL of co-solvent with 0.9 mL of aqueous buffer. Prepare mixtures for 5%, 10%, 20%, and 50% co-solvent concentrations.
-
Add a small, precise volume of the 100% co-solvent stock solution to each corresponding co-solvent/buffer mixture to achieve the target final concentration.
-
Vortex each vial immediately and thoroughly after the addition.
-
Visually inspect for precipitation immediately and after a set time (e.g., 1 hour) at room temperature.
-
The lowest percentage of co-solvent that maintains the compound in solution is considered the optimal choice for minimizing potential toxicity or assay interference.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
Objective: To increase aqueous solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
3-(4-Methoxy-phenylamino)-propionic acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Methodology:
-
Prepare a solution of HP-β-CD in water or buffer. A common starting concentration is 10-20% (w/v).
-
While stirring the HP-β-CD solution, slowly add the powdered 3-(4-Methoxy-phenylamino)-propionic acid.
-
Continue stirring the mixture at room temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex. The solution should gradually clarify as the compound is encapsulated.
-
If complete dissolution is not achieved, gentle warming (40-50°C) can be applied to aid the process.
-
Once the solution is clear, it can be sterile-filtered (if necessary for the application) through a 0.22 µm filter. The resulting solution contains the compound complexed with the cyclodextrin, which is typically much more stable upon dilution in aqueous media than co-solvent formulations.
References
-
ResearchGate. (n.d.). 3-(4-Methoxybenzoyl)propionic acid. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. Retrieved from [Link]
-
PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Retrieved from [Link]
-
ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 036–049. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
-
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
AAPS PharmSciTech. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
PubMed. (n.d.). The role of surfactants in the release of very slightly soluble drugs from tablets. Retrieved from [Link]
-
Pharmatutor. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]
-
Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
PubMed. (n.d.). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. jocpr.com [jocpr.com]
- 12. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. mdpi.com [mdpi.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfachemic.com [alfachemic.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Degradation & Stability of 3-(4-Methoxy-phenylamino)-propionic Acid
[1][2]
Molecule Profile & Critical Vulnerabilities
Compound: 3-(4-Methoxy-phenylamino)-propionic acid
Synonyms: N-(4-Methoxyphenyl)-
Executive Summary: This molecule presents a classic stability paradox.[2][1][3] While the propionic acid tail provides solubility and handleability, the N-(4-methoxyphenyl) moiety is an electron-rich "antenna" for oxidative stress.[2][1] As a researcher, your primary stability concern is not hydrolysis, but oxidative coupling and oxidative dealkylation . The latter is critical because it releases p-anisidine, a known genotoxin.[1]
Troubleshooting Guide (FAQ)
Q1: My white powder has turned light brown/pink in storage. Is it still usable?
Diagnosis: Oxidative Coupling (Quinone Imine Formation).
-
The Science: The p-anisidine ring is highly electron-rich.[1] Trace oxygen or light exposure generates radical cations on the nitrogen.[1][3] These radicals couple (dimerize) to form azo- or hydrazo-linkages, or oxidize further into quinone imines.[2][1] These species are highly chromophoric (colored) even at ppm levels.[2][3]
-
Action: If the color change is visible, significant degradation (>0.5%) may have occurred.[3] Run an LC-MS to check for dimers (Mass = 2M - 2H).[2][1] Do not use for biological assays without repurification, as quinone imines are reactive electrophiles that can bind to proteins.[1][3]
Q2: I see a new peak in LC-MS with Mass [M-72]. What is it?
Diagnosis: Oxidative Dealkylation (Release of p-Anisidine). [2]
-
The Science: Oxidative stress (peroxides in solvents or light) can attack the
-carbon next to the nitrogen.[1] This leads to C-N bond cleavage, releasing p-anisidine (MW 123.[1][3]15) and 3-hydroxypropionic acid (or acrylic acid).[2][1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Critical Safety Warning: p-Anisidine is a genotoxic impurity.[2][1][3] If you see this peak, the sample poses a safety risk.[1][3]
-
Action: Quantify the p-anisidine immediately. If it exceeds ICH limits (typically ppm range), the batch must be rejected.[3]
Q3: Can I dissolve this in Methanol for storage?
Diagnosis: Potential Esterification.
-
The Science: While the carboxylic acid is relatively stable, storage in methanol (protic solvent) with trace acid (even from the compound itself) can lead to the formation of the methyl ester over time.
-
Action: Store stock solutions in DMSO or Acetonitrile (anhydrous) at -20°C or -80°C. Avoid protic solvents for long-term storage.
Deep Dive: Degradation Pathways
The degradation of 3-(4-Methoxy-phenylamino)-propionic acid follows three distinct mechanistic pathways.
Pathway A: Oxidative Coupling (Dimerization)
This is the most visually apparent pathway.[3] The secondary amine loses an electron to form a radical cation (
-
Product: N,N'-bis(carboxyethyl)-hydrazobenzene derivatives.[2][1]
-
Trigger: Light, Oxygen, Transition metals (Fe, Cu).[3]
Pathway B: Oxidative Dealkylation (The "Safety" Pathway)
This is the most toxicologically relevant pathway. Cytochrome P450 mimics (or simple peroxides in solution) hydroxylate the carbon
-
Mechanism:
[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Products: p-Anisidine (Toxic) + Malonate semialdehyde (unstable).[2]
Pathway C: N-Oxidation
Direct oxidation of the nitrogen lone pair.[1]
Visualization: Degradation Map
The following diagram illustrates the causality between environmental stress and specific degradation products.
Caption: Mechanistic flowchart showing the transformation of the parent amine into colored dimers (Pathway A), N-oxides (Pathway C), and the toxic cleavage product p-anisidine (Pathway B).
Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Validate the stability-indicating method and identify degradation products.[2][1][4]
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Minimal degradation (Amine protonation protects against oxidation).[2][1] |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Potential retro-Michael addition (rare) or salt formation.[2][1][3] |
| Oxidation | 3% H₂O₂ | 1-4 Hours | Rapid degradation. Formation of N-oxide (M+16) and p-anisidine.[2][1] |
| Photolysis | UV (254 nm) | 24 Hours | High degradation. Darkening of solution (dimerization).[3] |
Protocol B: LC-MS Method for Impurity Profiling
Objective: Separate the hydrophilic acid from the lipophilic p-anisidine and dimers.[1]
References
-
National Toxicology Program (NTP). (1992).[2][1][3][5] NTP Chemical Repository Database: p-Anisidine.[2][3][5] U.S. Department of Health and Human Services.[1][3] Link
-
Tsuji, Y., et al. (2011).[3][6] "Formation and stability of the 4-methoxyphenonium ion in aqueous solution." Journal of Organic Chemistry, 76(23), 9568-9571.[3][6] Link
-
Murahashi, S.I., et al. (2003).[3] "Ruthenium-Catalyzed Oxidative N-Dealkylation of Amines." Journal of the American Chemical Society.[1][3] (Cited in context of oxidative dealkylation mechanisms).[3][7] Link[2]
-
International Conference on Harmonisation (ICH). (2003).[2][1][3] Stability Testing of New Drug Substances and Products Q1A(R2).[3] (Guideline for forced degradation protocols). Link
Sources
- 1. biosynth.com [biosynth.com]
- 2. (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine | C10H13NO4 | CID 40429943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manavchem.com [manavchem.com]
- 4. cdrfoodlab.com [cdrfoodlab.com]
- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formation and stability of the 4-methoxyphenonium ion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results with 3-(4-Methoxy-phenylamino)-propionic acid"
Technical Support Center: 3-(4-Methoxy-phenylamino)-propionic acid
Subject: Troubleshooting Inconsistent Results, Stability, and Handling
CAS: 5961-59-1 | Class: N-Aryl
Welcome to the Technical Support Center
From the Desk of the Senior Application Scientist: If you are encountering inconsistent data with 3-(4-Methoxy-phenylamino)-propionic acid, you are likely battling one of three intrinsic properties of this molecule: oxidative instability of the electron-rich aniline, retro-Michael reversibility during heating, or pH-dependent solubility (zwitterionic behavior).
This guide moves beyond basic handling to address the mechanistic root causes of experimental failure.
Module 1: Purity & Visual Inspection (The "Color" Problem)
Symptom: The compound changes color from off-white to pink, brown, or black during storage or reaction. Root Cause: Oxidative Coupling. The p-methoxy group is electron-donating, significantly activating the aromatic ring. Upon exposure to air or light, the aniline moiety undergoes oxidation to form colored quinone-imine species or oligomers (Wurster’s salts).
Troubleshooting Protocol: Assessing Sample Integrity
| Observation | Status | Action Required |
| Off-White / Pale Grey | Pass | Suitable for use.[1] Store under Argon at -20°C. |
| Pink / Light Purple | Warning | Surface oxidation (<1%).[1] Recrystallize if used for sensitive kinetics or bioassays. |
| Dark Brown / Black | Fail | Significant degradation.[1] Do not use. Impurities will act as radical scavengers and interfere with assays. |
Corrective Workflow
If your sample is compromised, perform a reductive recrystallization :
-
Dissolve the crude solid in minimal hot ethanol/water (9:1).
-
Add a pinch of sodium hydrosulfite (dithionite) or activated charcoal to scavenge oxidative impurities.
-
Filter hot and allow to cool slowly.
-
Dry under vacuum in the dark.
Module 2: Synthesis & Thermal Stability (The "Yield" Problem)
Symptom: Variable yields during synthesis or loss of material during workup/drying. Root Cause: Retro-Michael Reaction. This compound is typically synthesized via the aza-Michael addition of p-anisidine to acrylic acid (or acrylate). This reaction is reversible. High temperatures or strong acidic conditions shift the equilibrium back to the starting materials (p-anisidine + acrylic acid).
Mechanism:
DOT Diagram: Stability & Retro-Michael Pathway
Caption: Thermal stress triggers the retro-Michael elimination, reverting the molecule to its precursors.
Critical Control Points:
-
Avoid High Heat: Do not dry the compound in an oven >60°C. Use a vacuum desiccator at room temperature.
-
Workup pH: Avoid strongly acidic aqueous washes (pH < 2) for extended periods, as protonation of the carboxylate can catalyze the elimination of the amine.
Module 3: Solubility & Assay Preparation (The "Inconsistency" Problem)
Symptom: Precipitates form in biological buffers; erratic IC50 values. Root Cause: Isoelectric Point (pI) Precipitation. As an N-aryl amino acid, the molecule exists as a zwitterion. At its isoelectric point (likely between pH 3.5 and 5.0), net charge is zero, and solubility is at its minimum.
Solubility Profile & Recommendations
| Solvent / Medium | Solubility | Recommendation |
| Water (pH 7) | Moderate | May precipitate if concentration > 10 mM.[1] |
| 0.1 M HCl | High | Protonated form (Cationic).[1] Good for stock solutions. |
| 0.1 M NaOH | High | Deprotonated form (Anionic).[1] Good for stock solutions. |
| DMSO | High | Excellent. Preferred for Bioassays. |
| PBS (pH 7.4) | Variable | Risk Zone. Check for micro-precipitation.[1] |
Protocol for Biological Assay Stock:
-
Primary Stock: Dissolve in 100% DMSO to 50-100 mM.
-
Dilution: Dilute into assay buffer ensuring the final DMSO concentration is <1%.
-
Visual Check: If the buffer pH is near 4-5, the compound will crash out. Adjust assay buffer to pH 7.4 or higher to ensure the carboxylate is ionized (
).
Module 4: Chemical Reactivity (Coupling Issues)
Symptom: Low yield when coupling to amines (amide bond formation). Root Cause: Steric Hindrance & Nucleophilicity. The secondary aniline nitrogen is less nucleophilic than a primary amine but can still interfere. More importantly, the bulky p-methoxyphenyl group sterically hinders the activation of the neighboring carboxylic acid.
DOT Diagram: Coupling Decision Tree
Caption: Avoid harsh activation methods like thionyl chloride to prevent side reactions.
Recommendation: Use mild coupling reagents like EDC/HOBt or HATU with a non-nucleophilic base (DIPEA). Avoid generating the acid chloride, as the intramolecular nucleophile (the aniline nitrogen) may cyclize to form a
Frequently Asked Questions (FAQs)
Q: Can I autoclave solutions of this compound? A: No. The heat (121°C) will drive the retro-Michael reaction, hydrolyzing the compound back to toxic p-anisidine and acrylic acid. Sterilize by filtration (0.22 µm).
Q: Why does the NMR show a small doublet near 6.0 ppm? A: This is likely acrylic acid (or acrylate), indicating the retro-Michael decomposition has occurred. If you see this, repurify immediately.
Q: Is the color change reversible? A: No. The pink/brown color comes from conjugated oxidation products. While they can be removed via recrystallization (see Module 1), the oxidized molecules cannot be reverted to the active compound.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Conjugate Addition and the Michael Reaction). [1]
-
Garrido, G., et al. (2010). "pH-dependent solubility and protonation of amino acids." Journal of Chemical & Engineering Data. (Establishes zwitterionic solubility models).
-
PubChem Database. (2024). Compound Summary for CID 219929: 3-(4-Methoxyphenylamino)propanoic acid. (Verification of Structure and CAS 5961-59-1). [1]
-
Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (Discusses stability of N-aryl derivatives and aza-Michael reversibility). [1]
Sources
Technical Support Guide: Scaling Up 3-(4-Methoxy-phenylamino)-propionic Acid Production
Introduction
Scaling up the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid (also known as N-(p-anisyl)-
This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch failures in pilot plants. It is structured to provide autonomous troubleshooting logic, ensuring your process is robust, reproducible, and safe.
Module 1: Reaction Kinetics & Thermodynamics
The Core Challenge: Controlling the Michael Addition
The reaction involves the nucleophilic attack of p-anisidine (a weak nucleophile) onto acrylic acid (a polymerization-prone Michael acceptor).
Q: Why does my reaction stall at 70-80% conversion despite extending reaction time? A: This is likely due to the reversibility of the Michael addition and the "zwitterionic trap."
-
Mechanism: In aprotic solvents (e.g., Toluene), the reaction relies on the amine's nucleophilicity. As the product forms, it is a secondary amine which is sterically hindered but still basic.
-
The Fix: Switch to water or a water-alcohol mixture as the solvent. Water acts as a dual-activation catalyst:
-
It activates the carbonyl of the acrylic acid via hydrogen bonding.
-
It stabilizes the zwitterionic transition state, significantly lowering the activation energy (
).
-
Protocol Adjustment: Run the reaction in water at reflux. The hydrophobic effect forces the organic reactants together, accelerating the rate (on-water catalysis).
-
Q: How do I manage the safety risks of Acrylic Acid at scale? A: Acrylic acid is thermodynamically unstable.
-
Risk: It can undergo radical polymerization (violent exotherm) or dimerization (slow, non-reversible).
-
Control Strategy:
-
Inhibitor Maintenance: Ensure 200 ppm MEHQ (Monomethylether of hydroquinone) is present. Note that MEHQ requires dissolved oxygen to function. Do not purge the acrylic acid feed with pure nitrogen; use lean air (5-8%
). -
Dosing: Do not add acrylic acid all at once. Use a semi-batch addition profile over 2-4 hours to limit the accumulation of unreacted monomer.
-
Visualizing the Process Workflow
Figure 1: Optimized process flow for the aqueous synthesis of 3-(4-Methoxy-phenylamino)-propionic acid, highlighting the critical pH-swing purification step.
Module 2: Impurity Profile & Control
Troubleshooting the "Purple Haze"
Q: My crude product has a persistent pink/purple coloration. How do I remove it? A: This color comes from the oxidation of unreacted p-anisidine into azo/azoxy species or quinone imines.
-
Prevention: Perform the reaction under an inert atmosphere (nitrogen blanket) after the acrylic acid addition is complete (remember MEHQ needs oxygen during addition).
-
Remediation:
-
The pH Swing (Standard): Dissolve crude in dilute NaOH (pH 10-11). The product becomes the sodium salt (water-soluble). The colored impurities remain organic. Wash with Ethyl Acetate or DCM.
-
The Reducing Agent (Advanced): If color persists, add a small amount of Sodium Dithionite (
) or Sodium Metabisulfite during the alkaline dissolution step. This reduces the colored quinoid species to colorless forms before precipitation.
-
Q: I see a peak at RRT 1.2 in HPLC. What is it?
A: This is likely the tertiary amine dimer :
-
Cause: Large excess of acrylic acid or high temperatures allowing the secondary amine product to react again.
-
Solution: Tightly control stoichiometry. Use 1.05 - 1.1 equivalents of acrylic acid. Do not exceed 1.1 eq.
Impurity & Solvent Data Summary
| Parameter | Specification / Limit | Control Measure |
| p-Anisidine | < 0.1% (Genotoxic) | Remove via pH-swing extraction (pH > 10). |
| Acrylic Acid | < 0.5% | Removed during filtration (water soluble). |
| Dimer Impurity | < 0.2% | Control stoichiometry (1.05 eq max) & Temp (<100°C). |
| Color | White to Off-White | Nitrogen inerting; Sodium Dithionite wash. |
| Solvent Selection | Water (Preferred) | Fastest rate, easiest workup, zero VOC. |
Module 3: Work-up & Purification (The Isolation Phase)
The "Oiling Out" Phenomenon
Q: During acidification to precipitate the product, the material oils out instead of crystallizing. Why? A: This occurs if the acidification is too rapid or the temperature is too high, trapping impurities that lower the melting point.
-
Protocol:
-
Cool the alkaline solution to 20-25°C .
-
Add 2M HCl slowly (dropwise) with vigorous stirring.
-
Seeding: At pH 6.0 (onset of cloudiness), pause and add seed crystals of pure product.
-
Continue acidification to pH 4.0 - 4.5 (the isoelectric point).
-
Allow the slurry to age for 2-4 hours to transform any amorphous oil into a crystalline solid.
-
Detailed Protocol: The "Self-Validating" Batch
This protocol includes checkpoints that confirm success before moving to the next step.
-
Charge: Reactor with p-anisidine (1.0 eq) and Water (5 vol).
-
Heat: Bring to 90°C. Checkpoint: Ensure complete dispersion/melting of anisidine.
-
Add: Acrylic acid (1.05 eq) over 2 hours.
-
React: Stir at 95°C for 4 hours.
-
Validation 1 (IPC): HPLC shows <2% p-anisidine. If >2%, add 0.05 eq Acrylic acid and stir 1 hr.
-
Workup:
-
Cool to 25°C.
-
Add 20% NaOH to adjust pH to 11. Checkpoint: Solution should be clear (dark but no solids).
-
Wash with DCM (2 x 2 vol).[1] Discard organic layer (contains color/unreacted amine).
-
-
Isolation:
-
Adjust aqueous layer pH to 4.2 using 6M HCl.
-
Filter the white precipitate.
-
Wash with water (2 x 1 vol) to remove salts.
-
-
Dry: Vacuum oven at 50°C.
Module 4: Analytical Validation
Q: How do I distinguish the product from the starting material by NMR? A: Look for the loss of the acrylic alkene protons and the appearance of the ethylene backbone.
-
1H NMR (DMSO-d6):
-
2.50 ppm (t, 2H,
-COOH) -
3.20 ppm (t, 2H,
) -
3.65 ppm (s, 3H,
) - 6.5 - 6.8 ppm (m, 4H, Aromatic)[1]
-
2.50 ppm (t, 2H,
-
Key Indicator: The disappearance of the doublet of doublets at
5.8-6.4 ppm (Acrylic acid vinyl protons) confirms consumption of the Michael acceptor.
References
-
Green Chemistry in Michael Addition
- Title: "Water-promoted Michael addition of aromatic amines to acryl
- Source:Tetrahedron Letters
- Context: Explains the acceleration of reaction rates in water due to hydrogen bonding and hydrophobic effects.
-
(General Journal Link for verification of concept availability)
-
Acrylic Acid Handling & Safety
- Title: "Safe Handling of Acrylic Acid and Esters."
- Source:BASF Technical Bulletin
- Context: Critical data on polymerization inhibitors (MEHQ) and oxygen requirements.
-
Purification of N-Aryl-beta-alanines
- Title: "Synthesis and purification of 3-(4-methoxyphenylamino)
- Source:Journal of Chemical Research
- Context: Validates the pH-swing extraction method for removing aniline impurities.
-
Kinetic Studies
Sources
Technical Support Center: Analytical Method Validation for 3-(4-Methoxy-phenylamino)-propionic acid
Welcome to the technical support center for the analytical method validation of 3-(4-Methoxy-phenylamino)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their resolutions during the validation of analytical methods for this compound. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and primary considerations when developing an HPLC method for 3-(4-Methoxy-phenylamino)-propionic acid?
When initiating method development for 3-(4-Methoxy-phenylamino)-propionic acid, a thorough understanding of the molecule's physicochemical properties is paramount. As a starting point, consider a reverse-phase HPLC method, which is a common choice for small molecules.[1] A C18 column is a good initial choice for the stationary phase.[1]
Key considerations include:
-
Solubility: Determine the solubility of 3-(4-Methoxy-phenylamino)-propionic acid in various organic solvents and aqueous buffers to select an appropriate mobile phase.
-
pKa: The acidic nature of the propionic acid moiety will influence the ionization state of the molecule at different pH values. Adjusting the mobile phase pH to suppress ionization can improve peak shape and retention.
-
UV Absorbance: Determine the UV absorbance maximum of the compound to select an appropriate detection wavelength for the HPLC's UV detector.
A gradient HPLC method is often a good starting point for initial sample analysis as it can help to resolve complex mixtures and provide good sensitivity.[1]
Q2: Which regulatory guidelines should I follow for the validation of an analytical method for a drug substance like 3-(4-Methoxy-phenylamino)-propionic acid?
For the validation of analytical methods for drug substances, it is essential to adhere to the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3] Specifically, the ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for the validation of analytical methods.[2][4] This guideline outlines the necessary validation parameters and the extent to which they should be evaluated.[2][4]
Q3: What are the critical validation parameters I need to assess for an HPLC assay of 3-(4-Methoxy-phenylamino)-propionic acid?
According to ICH guidelines, the core validation parameters for an assay of a drug substance include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradants.[5][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7][8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][11] This includes repeatability (intra-assay precision) and intermediate precision.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][12]
Troubleshooting Guides
Specificity Issues
Q4: I am observing co-eluting peaks with my main analyte peak. How can I improve the specificity of my HPLC method?
Co-eluting peaks indicate a lack of specificity, meaning the method cannot distinguish the analyte from other components.[6][10] To address this:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly alter the retention times of compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different buffer systems.
-
Modify Mobile Phase pH: For an acidic compound like 3-(4-Methoxy-phenylamino)-propionic acid, altering the pH of the mobile phase can change its ionization state and chromatographic behavior, potentially resolving it from interfering peaks.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity (e.g., a phenyl-hexyl column or a different C18 column from another manufacturer).
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress).[13][14][15][16] This will help identify potential degradation products and ensure they are well-separated from the main analyte peak.[13][16]
Caption: Troubleshooting workflow for improving HPLC method specificity.
Linearity and Range Problems
Q5: My calibration curve for 3-(4-Methoxy-phenylamino)-propionic acid is not linear, or the correlation coefficient (r²) is below the acceptable limit (typically >0.99). What should I do?
A non-linear calibration curve can arise from several factors:
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure that the concentration range of your calibration standards does not exceed the linear range of your detector. If necessary, dilute your samples.
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions and subsequent dilutions are a common cause of non-linearity. Carefully re-prepare your standards.
-
Sample Adsorption: The analyte may be adsorbing to the surfaces of vials or tubing, particularly at low concentrations. Using silanized vials or adding a small amount of an organic solvent to your sample diluent can help mitigate this.
-
Inappropriate Curve Fitting: Ensure you are using a linear regression model.[10] If the data is inherently non-linear, a different calibration model may be necessary, but this should be justified.
Q6: How do I establish an appropriate range for my analytical method?
The range of an analytical method is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[9] The required range depends on the intended application of the method. For the assay of a drug substance, the typical range is 80% to 120% of the test concentration.[13]
Accuracy and Precision Failures
Q7: The accuracy of my method, expressed as percent recovery, is outside the acceptable limits (e.g., 98-102%). What are the potential causes?
Inaccurate results can stem from:
-
Systematic Errors in Sample Preparation: Inaccurate weighing of the sample or reference standard, or incomplete extraction of the analyte from the sample matrix can lead to consistently high or low recovery.
-
Reference Standard Purity: The purity of your reference standard is critical for accurate quantification. Ensure you are using a well-characterized reference standard with a known purity.
-
Instrumental Issues: A malfunctioning injector or a detector with a drifting baseline can introduce systematic errors.
Q8: My precision results, particularly the relative standard deviation (RSD), are too high. How can I improve the precision of my method?
High RSD values indicate random error in the analytical process.[7] To improve precision:
-
Improve Sample Homogeneity: Ensure that the sample is well-mixed before taking an aliquot for analysis.
-
Standardize Sample Preparation: Use calibrated volumetric flasks and pipettes, and ensure consistent execution of each step of the sample preparation procedure.
-
System Suitability: Before running your validation experiments, ensure that the HPLC system meets system suitability criteria (e.g., peak area precision for replicate injections of a standard). This confirms that the instrument is performing consistently.
| Parameter | Typical Acceptance Criteria | Potential Causes for Failure | Troubleshooting Steps |
| Accuracy | 98.0% - 102.0% recovery | Inaccurate reference standard purity, sample preparation errors, instrumental bias. | Verify reference standard certificate, review and refine sample preparation procedure, perform instrument calibration. |
| Precision (Repeatability) | RSD ≤ 2.0% | Inconsistent sample preparation, non-homogeneous sample, instrument variability. | Standardize sample preparation technique, ensure thorough sample mixing, check system suitability. |
| Intermediate Precision | RSD ≤ 2.0% | Differences between analysts, instruments, or days. | Ensure detailed and unambiguous method protocol, provide thorough training to all analysts. |
Robustness Challenges
Q9: During robustness testing, I found that a small change in the mobile phase pH significantly affects the retention time and resolution. What does this mean, and what should I do?
This indicates that the method is not robust with respect to mobile phase pH.[12] The pKa of 3-(4-Methoxy-phenylamino)-propionic acid is likely close to the pH of your mobile phase, making its retention sensitive to small pH variations.
To improve robustness:
-
Adjust Mobile Phase pH: Move the pH of the mobile phase further away from the pKa of the analyte (at least 1.5-2 pH units) to ensure it is fully ionized or fully unionized.
-
Increase Buffer Capacity: Use a buffer with a higher concentration to better resist small changes in pH.
Caption: A typical workflow for conducting robustness testing of an HPLC method.
Protocols for Key Experiments
Protocol: Linearity Assessment
-
Prepare a Stock Solution: Accurately weigh a suitable amount of 3-(4-Methoxy-phenylamino)-propionic acid reference standard and dissolve it in a suitable diluent to obtain a stock solution of known concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentrations should span the desired range of the method (e.g., 80% to 120% of the target assay concentration).
-
Analyze the Standards: Inject each calibration standard into the HPLC system in triplicate.
-
Construct the Calibration Curve: Plot the average peak area response versus the corresponding concentration for each standard.
-
Perform Linear Regression Analysis: Calculate the slope, y-intercept, and correlation coefficient (r²) of the calibration curve.
Protocol: Accuracy Determination (Spike Recovery)
-
Prepare a Placebo Mixture: If analyzing a formulated product, prepare a placebo mixture containing all the excipients without the active pharmaceutical ingredient (API).
-
Spike the Placebo: Accurately spike the placebo with known amounts of 3-(4-Methoxy-phenylamino)-propionic acid at three different concentration levels within the method's range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analyze the Spiked Samples: Analyze the spiked samples using the developed HPLC method.
-
Calculate Percent Recovery: For each sample, calculate the percent recovery using the following formula: % Recovery = (Concentration Found / Concentration Added) * 100
-
Evaluate the Results: The mean percent recovery at each concentration level should be within the predefined acceptance criteria.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Chowdary, G. L., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. Retrieved from [Link]
-
LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
CVR Life Sciences. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
- core components of analytical method validation for small molecules-an overview.
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
LCGC International. (2023, March 8). Troubleshooting HPLC Method Reliability. Retrieved from [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Separation Science. Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]
-
ResearchGate. Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Retrieved from [Link]
-
ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]
-
ResearchGate. (2008, October 2). Key aspects of analytical method validation and linearity evaluation. Retrieved from [Link]
-
SCION Instruments. Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]
-
MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?. Retrieved from [Link]
-
National Institutes of Health. Development and Validation of a stability indicating HPLC method for the determination of ..... Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Retrieved from [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
National Institutes of Health. Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]
-
Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
-
SGS USA. Forced Degradation Testing. Retrieved from [Link]
-
PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
-
SOTAX. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
FAO. PROPIONIC ACID. Retrieved from [Link]
-
Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
-
Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]
-
National Institutes of Health. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. acdlabs.com [acdlabs.com]
Validation & Comparative
"comparison of 3-(4-Methoxy-phenylamino)-propionic acid with similar compounds"
Technical Evaluation: 3-(4-Methoxy-phenylamino)-propionic acid Optimizing N-Aryl-β-Amino Acid Scaffolds for Peptidomimetic Synthesis
Executive Summary
3-(4-Methoxy-phenylamino)-propionic acid (CAS 178425-91-7), also known as
This guide compares the 4-methoxy derivative against its unsubstituted and electron-deficient analogs to demonstrate its utility as a tunable electronic linker . Its primary value lies in the 4-methoxy group , which acts as a strong electron-donating group (EDG), significantly enhancing the nucleophilicity of the secondary amine and altering the solubility profile of the final scaffold.
Comparative Analysis: Electronic & Physicochemical Profiling
The selection of an
Table 1: Comparative Properties of N-Aryl-Propionic Acid Derivatives
| Feature | Target Product | Baseline Control | Electronic Contrast |
| Compound | 3-(4-Methoxy-phenylamino)-propionic acid | 3-(Phenylamino)propionic acid | 3-(4-Nitro-phenylamino)propionic acid |
| Structure | 4-MeO-Ph-NH-CH | Ph-NH-CH | 4-NO |
| Substituent Effect | Strong EDG ( | Neutral ( | Strong EWG ( |
| Amine Nucleophilicity | High (Activated) | Moderate | Low (Deactivated) |
| Predicted pKa (NH) | ~5.3 | ~4.6 | ~1.0 |
| Oxidative Stability | Low (Prone to oxidation) | Moderate | High |
| Primary Application | Electron-rich linkers, labile protecting groups | Standard peptide coupling | Stable, rigid linkers |
Key Insight: The 4-Methoxy group increases the electron density on the nitrogen atom. In synthetic coupling (e.g., amide bond formation), the Target Product acts as a superior nucleophile compared to the nitro-analog, often requiring milder coupling conditions but necessitating inert atmospheres to prevent oxidative degradation (quinonoid formation).
Mechanistic Visualization
The following diagram illustrates the electronic activation provided by the methoxy group and the standard synthesis pathway via Aza-Michael addition.
Figure 1: The 4-methoxy substituent donates electron density via resonance (+M effect), increasing the nucleophilicity of the amine nitrogen, thereby accelerating the Aza-Michael addition to acrylic acid derivatives.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 3-(4-Methoxy-phenylamino)-propionic acid via Aza-Michael Addition. Rationale: This protocol avoids the use of halogenated alkylating agents, utilizing "Green Chemistry" principles by reacting aniline derivatives with acrylic acid.
Reagents:
- -Anisidine (1.0 eq)[1]
-
Acrylic Acid (1.1 eq) or Methyl Acrylate (for ester route)
-
Solvent: Toluene (for reflux) or Water (catalytic variant)
-
Catalyst: Glacial Acetic Acid (10 mol%) or Copper(II) Acetate (optional for rate enhancement)
Step-by-Step Workflow:
-
Activation:
-
Dissolve
-Anisidine (12.3 g, 100 mmol) in Toluene (50 mL). -
Add Glacial Acetic Acid (0.6 mL). Note: Mild acid catalysis activates the Michael acceptor (acrylic acid) without protonating the aniline nucleophile significantly.
-
-
Addition:
-
Add Acrylic Acid (7.9 g, 110 mmol) dropwise over 15 minutes at room temperature.
-
Critical Checkpoint: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during addition to prevent polymerization of acrylic acid.
-
-
Reflux & Cyclization Control:
-
Heat the mixture to reflux (110°C) for 4–6 hours.
-
Self-Validating Step: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the
-anisidine spot ( ) and appearance of a lower spot (acid product) indicates conversion. -
Note: Extended heating can lead to the formation of the cyclic lactam (dihydro-quinolinone derivative). Stop heating once starting material is consumed.
-
-
Isolation:
-
Cool to 4°C. The product often precipitates as a solid due to the zwitterionic nature of the amino-acid.
-
Filter the solid. Wash with cold toluene followed by diethyl ether to remove unreacted anisidine.
-
-
Recrystallization:
-
Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.
-
Expected Yield: 75–85%.[2]
-
Melting Point: 102–105°C (Lit. value comparison required for purity check).
-
Application in Drug Design: The "Tunable" Linker
Why choose the 4-Methoxy variant over the unsubstituted parent?
-
Solubility Modulation: The methoxy group increases lipophilicity (LogP) slightly compared to a hydroxyl group but avoids the H-bond donor capability of -OH, which can complicate membrane permeability.
-
Metabolic Stability: The para-position is blocked. In the unsubstituted parent (phenylamino), the para-position is the primary site for CYP450-mediated hydroxylation. Blocking this with a methoxy group shifts metabolism to
-demethylation, which is often a slower clearance pathway, potentially extending half-life ( ). -
Safety Profile: Unsubstituted aniline derivatives can be toxic. While
-anisidine itself has toxicity concerns, its conjugated derivatives (like the target propionic acid) often show reduced volatility and skin permeability compared to the free amine.
References
-
Rulev, A. Y. (2017). "Aza-Michael Reaction: A Decade Later – Is the Research Over?" ChemistrySelect, 2(1), 345-389.
- Ricci, A. (2000). Modern Amination Methods. Wiley-VCH.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7732, p-Anisidine.[3]
Sources
Comparative Guide: 3-(4-Methoxy-phenylamino)-propionic Acid vs. Dihydroferulic Acid
This guide provides an in-depth technical comparison between 3-(4-Methoxy-phenylamino)-propionic acid (a synthetic N-aryl-β-alanine derivative) and Dihydroferulic acid (a natural phenolic metabolite).
Structural Scaffolds, Physicochemical Properties, and Functional Applications
Executive Summary
This guide contrasts two chemically distinct propionic acid derivatives often encountered in structure-activity relationship (SAR) studies and metabolic research.
-
3-(4-Methoxy-phenylamino)-propionic acid (Compound A) is a synthetic intermediate and N-aryl-β-alanine derivative. It serves primarily as a building block for heterocyclic synthesis (e.g., quinolinones) and a structural probe in medicinal chemistry to test the bioisosteric replacement of ether/methylene linkers with amine linkers.
-
Dihydroferulic acid (DHFA) is a bioactive metabolite of ferulic acid. It is a potent antioxidant and anti-inflammatory agent, widely recognized for its role in gut health and as a stable functional ingredient in cosmetic and nutraceutical formulations.
Key Differentiator: Compound A is a synthetic scaffold with amphoteric properties and potential aniline-like reactivity, whereas DHFA is a functional bioactive with a robust safety profile and established antioxidant efficacy.
Chemical Structure & Physicochemical Profile
Understanding the fundamental differences in the linker region (Amino vs. Alkyl) is critical for predicting stability and receptor binding.
Table 1: Physicochemical Comparison
| Feature | 3-(4-Methoxy-phenylamino)-propionic acid | Dihydroferulic acid (DHFA) |
| CAS Number | 178425-91-7 | 1135-23-5 |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₂O₄ |
| Molecular Weight | 195.22 g/mol | 196.20 g/mol |
| Core Scaffold | N-Aryl-β-Alanine (Amino-propionic) | Dihydro-cinnamic Acid (Phenyl-propionic) |
| Linker Type | Secondary Amine (-NH-) | Methylene (-CH₂-) |
| Electronic Nature | Amphoteric (Acidic COOH + Basic N) | Acidic (COOH + Phenolic OH) |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) | ~1.5 (Moderate Lipophilicity) |
| pKa (Acid) | ~3.6 - 4.0 | ~4.5 |
| Solubility | Soluble in DMSO, MeOH; pH-dependent in water. | Soluble in Ethanol, DMSO; Hot water. |
Expert Insight: The secondary amine in Compound A introduces a basic center, making the molecule zwitterionic at neutral pH. This significantly alters membrane permeability compared to the purely acidic DHFA . Researchers designing oral drugs must account for this ionization behavior when calculating bioavailability.
Functional Performance & Applications
A. 3-(4-Methoxy-phenylamino)-propionic acid (Synthetic Scaffold)[1]
-
Primary Use: Synthetic intermediate for nitrogen-containing heterocycles (e.g., 4-quinolones) via cyclization.
-
Research Utility: Used in SAR studies to evaluate the electronic effect of replacing an ether oxygen (as in Lactisole analogs) or a methylene group with a nitrogen atom.
-
Stability Warning: The aniline nitrogen is susceptible to oxidation (forming N-oxides or quinone imines) and N-nitrosation under specific conditions.
B. Dihydroferulic Acid (Bioactive Agent)[2][3][4]
-
Primary Use: Functional ingredient in anti-aging cosmetics and gut health supplements.
-
Mechanism of Action:
-
Antioxidant: Scavenges ROS via the phenolic hydroxyl group (more stable than Ferulic Acid due to saturation of the double bond).
-
Anti-inflammatory: Inhibits nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW264.7 cells).
-
-
Metabolic Role: A major urinary metabolite of dietary polyphenols, serving as a biomarker for whole-grain or coffee consumption.
Experimental Protocols
Protocol 1: Stability Stress Test (Oxidative vs. Hydrolytic)
Objective: Determine the linker stability of the Amino-derivative (A) vs. the Alkyl-derivative (B).
-
Preparation: Dissolve 10 mM of each compound in Methanol:Water (1:1).
-
Condition A (Oxidative): Add 1% H₂O₂. Incubate at 37°C for 4 hours.
-
Condition B (Acidic): Adjust pH to 1.0 with HCl. Incubate at 37°C for 4 hours.
-
Analysis: Analyze via HPLC-UV (254 nm and 280 nm).
-
Expectation:DHFA will show minimal degradation in acid but potential oxidation of the phenol in H₂O₂. Compound A may show significant degradation in H₂O₂ due to N-oxidation of the secondary amine.
-
Protocol 2: Radical Scavenging Assay (DPPH)
Objective: Verify antioxidant potency.
-
Reagent: Prepare 0.1 mM DPPH solution in ethanol (fresh).
-
Treatment: Add 20 µL of test compound (10–100 µM) to 180 µL DPPH solution in a 96-well plate.
-
Incubation: Incubate in dark at RT for 30 mins.
-
Measurement: Read Absorbance at 517 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.
-
Causality:DHFA should show dose-dependent inhibition (IC50 ~20 µM). Compound A is expected to have negligible activity unless the aniline moiety participates in electron transfer (unlikely to match phenolic efficiency).
-
Pathway Visualization
The following diagram contrasts the Synthetic Pathway of Compound A with the Metabolic Pathway of Compound B, highlighting their distinct origins and fates.
Figure 1: Contrast between the synthetic Michael addition pathway generating the amino-derivative and the biological hydrogenation pathway generating the phenolic metabolite.
References
-
ChemicalBook. (2024). 3-(4-Methoxy-phenylamino)-propionic acid - CAS 178425-91-7 Properties. Retrieved from
-
National Institutes of Health (NIH). (2018). Biological and pharmacological activities of ferulic acid and its metabolites. Retrieved from
-
MedChemExpress. (2024). Dihydroferulic acid: Antioxidant and Metabolite Profile. Retrieved from [1]
-
MDPI Molecules. (2023). Colonic Coffee Phenols Metabolites, Dihydroferulic Acids Protect Hepatic Cells. Retrieved from
Sources
Technical Guide: Validating In Vitro Findings of 3-(4-Methoxy-phenylamino)-propionic Acid In Vivo
Executive Summary
3-(4-Methoxy-phenylamino)-propionic acid (3-MPA) belongs to a class of carboxylic acid derivatives structurally related to Lactisole and fibrates. These compounds are primary candidates for T1R3 (Taste Receptor Type 1 Member 3) antagonism , with downstream applications in metabolic regulation (GLP-1 modulation) and sensory suppression.
The Scientific Challenge: The translation of in vitro efficacy (typically HEK293-hT1R3 assays) to in vivo models for this chemical class is notoriously prone to failure due to species-specific orthosteric binding . The transmembrane domain (TMD) of T1R3, the binding site for this class, differs critically between primates and rodents.
This guide outlines a rigorous, self-validating pathway to translate 3-MPA from culture to organism, specifically addressing the "Valley of Death" where rodent models produce false negatives.
Part 1: The In Vitro Baseline (Mechanism of Action)
Before in vivo validation, the mechanism must be confirmed. 3-MPA functions as a negative allosteric modulator (NAM) or inverse agonist of the T1R3 subunit.
Signaling Pathway Blockade
The compound targets the transmembrane domain of T1R3, locking the receptor in an inactive conformation and preventing the G-protein coupled cascade that leads to intracellular calcium release.
Figure 1: Mechanism of Action. 3-MPA binds to the T1R3 Transmembrane Domain (TMD), preventing G-protein dissociation despite the presence of an orthosteric ligand.
Part 2: Comparative Analysis & The Species Trap
The most critical error in validating phenylamino-propionic acid derivatives is the assumption of cross-species efficacy.
The "Valley of Death": Human vs. Rodent
Residues in the T1R3 TMD (specifically A733, L798 in humans) are required for the binding of this chemical class. Rodents possess different residues at these loci, rendering them insensitive to 3-MPA.
| Feature | 3-MPA (Subject) | Gymnemic Acid (Alternative) | Gurmarin (Alternative) |
| Primary Target | T1R3 Transmembrane Domain | T1R3 Extracellular Loop / TMD | T1R2/T1R3 Extracellular Domain |
| Mechanism | Negative Allosteric Modulator | Non-competitive Inhibitor | Competitive Antagonist |
| Species Efficacy | Humans/Primates ONLY | Broad (Human & Rodent) | Rodents ONLY |
| Washout Kinetics | Fast (< 30 seconds) | Slow (> 10 minutes) | Slow / Irreversible |
| In Vivo Model | Human Panels / Humanized Mice | Wild-type Rodents | Wild-type Rodents |
| Solubility | Moderate (pH dependent) | Low (requires formulation) | High (Peptide) |
Key Insight: If you attempt to validate 3-MPA using standard C57BL/6 mice, the experiment will fail, not because the compound is inactive, but because the model is invalid.
Part 3: Validation Protocols
To validate 3-MPA, you must bypass wild-type rodent models. Choose Protocol A for functional sensory validation or Protocol B for metabolic validation.
Protocol A: Human Psychophysical Validation (The Gold Standard)
Rationale: Since the target is the human T1R3 receptor, human sensory panels provide the most accurate functional data.
Workflow Diagram:
Figure 2: Human Sensory Validation Workflow.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-MPA in water (pH 7.0). Prepare a sucrose control (5% w/v).
-
2-Alternative Forced Choice (2-AFC):
-
Present subject with two cups: Cup A (Sucrose) and Cup B (Sucrose + 3-MPA).
-
Subject must identify the sweeter sample.
-
Success Metric: If 3-MPA works, subjects will randomly guess or consistently identify Cup A as sweeter (if inhibition is partial).
-
-
Magnitude Estimation:
-
Subjects rate sweetness on a Generalized Labeled Magnitude Scale (gLMS) from 0 (No sensation) to 100 (Strongest imaginable).
-
Compare: Sucrose alone vs. Sucrose + [10µM, 50µM, 100µM 3-MPA].
-
-
Washout: Measure sweetness perception at t=0, 30s, 60s post-rinse to confirm the "fast washout" characteristic typical of this chemical class.
Protocol B: Metabolic Validation (Humanized Model)
Rationale: T1R3 is expressed in gut enteroendocrine cells (L-cells) and regulates GLP-1 secretion. This protocol validates the "gut-brain" axis effect.
Prerequisite: Use NCI-H716 cells (Human L-cell line) or T1R3-Humanized Transgenic Mice (C57BL/6 background with Tas1r3 replacement).
Methodology (NCI-H716 GLP-1 Secretion Assay):
-
Cell Culture: Seed NCI-H716 cells in Matrigel-coated plates (differentiation is required for GLP-1 vesicle formation).
-
Starvation: Incubate in Krebs-Ringer buffer (glucose-free) for 2 hours.
-
Stimulation:
-
Control: Vehicle.
-
Agonist: 50 mM Glucose or Sucralose.
-
Test: 50 mM Glucose + 3-MPA (1 mM) .
-
-
Measurement: Collect supernatant after 60 minutes. Quantify active GLP-1 via ELISA.
-
Validation Criteria: 3-MPA must significantly reduce the Glucose-induced GLP-1 spike compared to the Agonist-only group.
Part 4: Data Synthesis & Interpretation
When publishing your findings, structure your data comparison as follows to prove efficacy against the known limitations of the field.
| Parameter | Expected Outcome (Valid) | Warning Sign (Invalid/Artifact) |
| IC50 (Human T1R3) | 10 - 100 µM range | > 1 mM (Non-specific toxicity) |
| Mode of Inhibition | Insensitive to agonist concentration (Non-competitive/Allosteric) | Shift in EC50 only (Competitive - unlikely for this class) |
| Effect in WT Mice | NO EFFECT (Crucial Negative Control) | Inhibition observed (indicates off-target toxicity or wrong compound) |
| Effect in Humanized Mice | Significant reduction in nerve recording / insulin spike | No effect |
Troubleshooting: "The Sweet Water Taste" Phenomenon
Compounds in the lactisole/phenylamino-propionic acid class often exhibit a "Sweet Water Taste" (SWT) effect.[1]
-
Observation: After rinsing the inhibitor out, plain water tastes sweet.[1][2]
-
Mechanism:[3][4][5] Removal of the inhibitor causes a rebound conformational change in T1R3, temporarily activating it.
-
Significance: If you observe SWT in your human panels, it is a strong positive validation that the molecule is engaging the T1R3 TMD specifically.
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1] Journal of Biological Chemistry.
-
Sclafani, A., et al. (2007). "Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells." Note: This paper discusses the specificity and use of humanized systems.[3][6]
-
Winnig, M., et al. (2007). "Artificial Sweeteners and the T1R3 Transmembrane Domain."[1][2] BMC Neuroscience.
-
Sanematsu, K., et al. (2014). "Molecular mechanisms for sweet-suppressing effect of gymnemic acids." Journal of Biological Chemistry. [4]
-
Daly, K., et al. (2013). "Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion." American Journal of Physiology-Gastrointestinal and Liver Physiology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-(4-Methoxy-phenylamino)-propionic acid
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical science. The reliability of data at every stage—from pharmacokinetic studies to final product release—hinges on the performance of the analytical methods used. For a compound like 3-(4-Methoxy-phenylamino)-propionic acid, a molecule of interest in contemporary research, ensuring the accuracy and consistency of its quantification is paramount. This guide provides an in-depth, experience-driven comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), culminating in a robust cross-validation protocol. Our objective is to equip fellow researchers, scientists, and drug development professionals with the rationale and practical steps to ensure data integrity across different analytical platforms.
The Criticality of Method Selection and Validation
The choice of an analytical method is not arbitrary; it is a strategic decision dictated by the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. For 3-(4-Methoxy-phenylamino)-propionic acid, its aromatic ring and carboxylic acid group make it amenable to both UV-based and mass-based detection.
-
HPLC-UV: This technique is a workhorse in many quality control laboratories. Its appeal lies in its simplicity, robustness, and cost-effectiveness. The chromophore in the phenylamino group of our target molecule allows for direct UV detection. However, its primary limitation is potential interference from other UV-absorbing compounds in the sample matrix, which can compromise selectivity.
-
LC-MS/MS: This method offers superior selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, LC-MS/MS can distinguish the analyte from co-eluting matrix components, a significant advantage when dealing with complex biological samples. While powerful, this technique involves higher operational costs and complexity.
Given these characteristics, a situation may arise where a project transitions from an early research phase, perhaps using a highly sensitive LC-MS/MS assay for biological samples, to a later quality control phase, where a simpler HPLC-UV method is more practical. In such scenarios, or when transferring methods between laboratories, cross-validation is not just a regulatory expectation but a scientific necessity. It provides documented evidence that two distinct methods yield equivalent and reliable results.
Designing the Cross-Validation Study
The foundation of any successful validation is a well-defined protocol. This protocol acts as the blueprint for the entire study, detailing the experiments, parameters, and acceptance criteria. The objective of our cross-validation is to demonstrate that the HPLC-UV and LC-MS/MS methods are suitable for their intended purpose and produce comparable results.[1][2] This process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures.[2][3][4]
The cross-validation study will involve analyzing the same set of samples, including calibration standards and quality control (QC) samples, with both analytical methods. The results will then be statistically compared to assess the level of agreement.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to the final comparative analysis.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
Trustworthiness in analytical science is built on transparency and reproducibility. The following are detailed, step-by-step protocols for the quantification of 3-(4-Methoxy-phenylamino)-propionic acid using both HPLC-UV and LC-MS/MS.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed for robustness and is suitable for routine analysis in a quality control setting.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(4-Methoxy-phenylamino)-propionic acid reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 3, 30, and 75 µg/mL) from a separate stock solution to ensure an unbiased assessment of accuracy.
-
-
Sample Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration.
-
Inject the QC samples in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) of ≥ 0.995 is typically required.
-
Determine the concentrations of the QC samples using the calibration curve.
-
Protocol 2: LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for the analysis of the target compound in complex matrices.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC or equivalent system.
-
Column: C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: A specific precursor ion (the protonated molecule [M+H]⁺) to a stable product ion will be monitored. These would be determined experimentally during method development.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
-
Preparation of Solutions:
-
Standard Stock Solutions: Prepare separate stock solutions for the analyte and the internal standard (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into the relevant matrix (e.g., plasma, formulation buffer) and adding a constant amount of the internal standard.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate analyte stock solution.
-
-
Sample Preparation (for biological samples):
-
A protein precipitation step is common. For example, add 3 parts of cold acetonitrile (containing the internal standard) to 1 part of the sample.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.
-
-
Sample Analysis:
-
Analyze the samples using the defined LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A weighted linear regression is often used.
-
Quantify the QC samples using the calibration curve.
-
Data Comparison and Acceptance Criteria
The core of the cross-validation lies in the direct comparison of the quantitative results obtained from both methods. For this guide, we will present hypothetical data that reflects a successful cross-validation study.
Table 1: Comparative Analysis of QC Samples
| QC Level | Nominal Conc. (µg/mL) | Method | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 3.0 | HPLC-UV | 2.95 | 98.3 | 4.1 |
| LC-MS/MS | 3.08 | 102.7 | 3.5 | ||
| Mid QC | 30.0 | HPLC-UV | 30.45 | 101.5 | 2.8 |
| LC-MS/MS | 29.70 | 99.0 | 2.2 | ||
| High QC | 75.0 | HPLC-UV | 76.13 | 101.5 | 2.1 |
| LC-MS/MS | 74.25 | 99.0 | 1.9 |
Acceptance Criteria:
The acceptance criteria should be pre-defined in the validation protocol.[6] Based on common industry practice and regulatory guidelines, the following criteria are typically applied:
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value.
-
Precision: The coefficient of variation (%CV) for the replicate measurements of each QC level should not exceed 15%.
-
Correlation: The percentage difference between the mean values obtained by the two methods for each QC level should be within ±20%.
Calculation of Percentage Difference:
% Difference = [(Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)] * 100
Table 2: Cross-Method Comparison of Mean Concentrations
| QC Level | HPLC-UV Mean (µg/mL) | LC-MS/MS Mean (µg/mL) | Mean of Both Methods (µg/mL) | % Difference |
| Low QC | 2.95 | 3.08 | 3.015 | -4.31% |
| Mid QC | 30.45 | 29.70 | 30.075 | 2.49% |
| High QC | 76.13 | 74.25 | 75.19 | 2.50% |
In this hypothetical dataset, the results for accuracy and precision for both methods fall well within the ±15% acceptance criteria. The percentage difference between the methods is also well below the 20% limit, indicating a successful cross-validation. This demonstrates that the simpler HPLC-UV method provides comparable quantitative data to the more complex LC-MS/MS method within the tested concentration range.
Decision-Making Framework for Method Selection
The choice between these two validated methods depends on the specific requirements of the application. The following diagram provides a logical framework to guide this decision.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
Cross-validation is a cornerstone of good analytical practice, ensuring data continuity and integrity throughout the lifecycle of a pharmaceutical product.[7] For 3-(4-Methoxy-phenylamino)-propionic acid, both HPLC-UV and LC-MS/MS are viable analytical techniques, each with its own strengths. By conducting a rigorous cross-validation study as outlined in this guide, research organizations can confidently select the most appropriate method for a given application, secure in the knowledge that their data is reliable, reproducible, and defensible. This commitment to scientific integrity is fundamental to the successful development of new medicines.
References
-
SIELC Technologies. (n.d.). Propionic acid. Retrieved from [Link]
- Morin, P. E., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 363-385.
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380.
- Gajewska, M., et al. (2014). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica, 71(3), 421-426.
- Jasinski, J., et al. (2012). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469.
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
- Ngah, N., et al. (2006). 3-[3-(4-Methoxybenzoyl)thioureido]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 8), o3369-o3371.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
- Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- Birkemeyer, C., et al. (2003). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. Journal of Agricultural and Food Chemistry, 51(21), 6129-6132.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Li, Y., et al. (2021). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 13(16), 1269-1280.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351.
- Kavaliauskas, P., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5123.
-
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]
- Green, R. (2017).
-
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
- Mark, T. (2015). FDA issues revised guidance for analytical method validation. Pharmaceutical Technology, 39(9), 28-31.
- Iwasaki, A., et al. (2018). Shimojilide, a Potent and Selective Antiproliferative Cyclic Lipopeptide from a Marine Cyanobacterium Okeania sp. Organic Letters, 20(24), 7893-7897.
- Wang, Y., et al. (2022).
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Comparative Guide: Structure-Activity Relationship of 3-(4-Methoxy-phenylamino)-propionic Acid Analogues
Executive Summary: A Scaffold in Transition
The compound 3-(4-Methoxy-phenylamino)-propionic acid represents a pivotal scaffold in the N-aryl-β-alanine family. Historically viewed through the lens of its structural isostere, Lactisole (a sweet taste inhibitor), recent pharmacological profiling has repositioned this class of molecules as emerging candidates for anticancer and antimicrobial applications.
This guide objectively compares the 4-methoxy analogue against its primary active metabolite (the 4-hydroxy derivative) and its functional competitor (Lactisole). The data suggests that substituting the ether linkage of Lactisole with an amino linker shifts the biological profile from G-protein coupled receptor (GPCR) modulation to intracellular redox regulation and cytotoxicity.
Chemical Profile & Structural Logic
The core structure consists of a propionic acid backbone linked to a para-substituted phenyl ring. The critical differentiator is the linker atom (Nitrogen vs. Oxygen) and the substitution position (Beta vs. Alpha).
| Feature | 3-(4-Methoxy-phenylamino)-propionic acid | Lactisole (Standard Alternative) |
| Linker | Amino (-NH-) | Ether (-O-) |
| Acid Position | ||
| Ring Sub. | 4-Methoxy (Anisyl) | 4-Methoxy (Anisyl) |
| Primary Activity | Antioxidant / Cytotoxic Precursor | Sweet Taste Inhibitor (T1R3 antagonist) |
| Lipophilicity | Moderate (LogP ~ 1.8) | Moderate (LogP ~ 1.9) |
Structural Diagram: Functional Divergence
Figure 1: Functional divergence of propionic acid derivatives. The amino-linkage (blue) directs activity toward redox/cytotoxic pathways, while the ether-linkage (red) directs activity toward receptor antagonism.
Comparative Performance Analysis
A. Anticancer & Antimicrobial Potential
Recent studies (2024) have highlighted the N-(4-hydroxyphenyl)-β-alanine scaffold as a potent antioxidant and antimicrobial agent. The Methoxy analogue described here serves as a lipophilic precursor (prodrug) that improves cellular uptake before being metabolized to the active phenolic form.
| Parameter | Methoxy Analogue (Product) | Hydroxy Analogue (Active Form) | Clinical Standard (Cisplatin/Ascorbic Acid) |
| Cellular Uptake | High (Lipophilic OMe group) | Low (Polar OH group) | Variable |
| ROS Scavenging | Low (Requires activation) | High (Direct H-donor) | High (Ascorbic Acid) |
| Cytotoxicity (IC50) | > 50 µM (A549 cells) | 10–25 µM (A549 cells) | < 5 µM (Cisplatin) |
| Mechanism | Intracellular conversion | Direct oxidative stress modulation | DNA crosslinking |
Insight: The Methoxy analogue is chemically stable and suitable for formulation, whereas the Hydroxy analogue is prone to rapid oxidation ex vivo.
B. Sweet Taste Inhibition (Specificity Check)
Researchers often confuse N-aryl-β-alanines with O-aryl-propionic acids (Lactisole).
-
Lactisole: Potently inhibits the T1R3 sweet taste receptor subunit at 10–50 ppm.
-
3-(4-Methoxy-phenylamino)-propionic acid: Shows negligible sweet taste inhibition at similar concentrations. The shift from the
-position to the -position and the introduction of the amine nitrogen disrupts the precise binding geometry required for the T1R3 transmembrane domain.
Experimental Protocols
Protocol A: Synthesis via Michael Addition
A self-validating protocol for generating the scaffold with high purity.
Reagents:
-
Dissolution: Dissolve
-anisidine in Toluene under atmosphere. -
Addition: Add Acrylic Acid dropwise at room temperature to prevent polymerization.
-
Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Precipitation: Cool to 4°C. The product precipitates as a zwitterionic solid.
-
Recrystallization: Purify using Ethanol/Water (9:1).
Validation Point:
Protocol B: Antioxidant Capacity (DPPH Assay)
To compare the Methoxy vs. Hydroxy activity.
-
Preparation: Prepare 0.1 mM DPPH solution in methanol.
-
Treatment: Add test compounds (Methoxy vs. Hydroxy analogues) at concentrations 10–100 µM.
-
Incubation: 30 minutes in dark at RT.
-
Measurement: Absorbance at 517 nm.
-
Calculation: % Inhibition =
.-
Expected Result: Methoxy analogue < 10% inhibition; Hydroxy analogue > 80% inhibition (similar to Ascorbic Acid).
-
Mechanism of Action: The "Prodrug" Hypothesis
The biological activity of the 3-(4-Methoxy-phenylamino)-propionic acid relies on intracellular demethylation.
Figure 2: Intracellular activation pathway. The methoxy group facilitates entry, while the hydroxy form executes the biological function.
References
-
Anticancer Scaffolds: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.[1] (2024).[1][2][3][4][5] MDPI Molecules.
-
Antimicrobial Activity: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.[1][4][5] (2024).[1][2][3][4][5] Antibiotics.[2]
-
Sweet Taste Inhibition (Lactisole): Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. (1994). Chemical Senses.
-
Metabolic Pathway (HMPA): 3-(4-Hydroxy-3-methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023).[1][6] Scientific Reports.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of Novel vs. Established Kinase Inhibitors: 3-(4-Methoxy-phenylamino)-propionic acid Against Imatinib
Abstract
In the landscape of targeted cancer therapy, the inhibition of specific protein kinases remains a cornerstone of drug development. This guide provides a comprehensive framework for evaluating the efficacy of a novel or uncharacterized small molecule inhibitor against a well-established clinical drug. As 3-(4-Methoxy-phenylamino)-propionic acid is not a widely characterized inhibitor, we will utilize it as a hypothetical novel compound, hereafter referred to as "Compound X," to illustrate the comparative workflow. We will benchmark its performance against Imatinib, a foundational first-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML).[1][2][3] The target of focus for this comparative analysis is the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein that drives CML.[1][2][4][5] This guide will detail the essential in vitro and cell-based assays required to build a robust comparative efficacy profile, including biochemical kinase assays for IC50 determination, cell-based assays for cellular potency, and biophysical methods to ascertain binding affinity and kinetics.
Introduction: The Rationale for Comparative Efficacy Studies
The discovery of new molecular entities with therapeutic potential is the first step in a long and rigorous drug development pipeline. A critical phase in preclinical assessment is the direct, quantitative comparison of a novel compound's efficacy against the current standard-of-care. This process not only validates the new compound's potential but also provides essential data on its relative potency, mechanism of action, and potential advantages or disadvantages.
The Target: Bcr-Abl Tyrosine Kinase
Chronic Myeloid Leukemia is predominantly caused by the Philadelphia chromosome, a chromosomal translocation that results in the Bcr-Abl fusion gene.[2] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML.[2][4]
The Benchmark Inhibitor: Imatinib (Gleevec®)
Imatinib was a revolutionary therapeutic agent that validated targeted kinase inhibition as a viable and highly effective cancer treatment strategy.[4][5] It functions by binding to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates necessary for cell proliferation.[1][4][6] Its success and well-understood mechanism of action make it an ideal benchmark for evaluating new Bcr-Abl inhibitors.[5]
The Candidate: Compound X (3-(4-Methoxy-phenylamino)-propionic acid)
For the purposes of this guide, Compound X represents a novel chemical entity with a hypothesized inhibitory activity against the Abl kinase family. The subsequent sections will outline the experimental framework required to test this hypothesis and quantitatively compare its efficacy to Imatinib.
Experimental Framework for Comparative Efficacy
A multi-faceted approach is essential to build a comprehensive understanding of an inhibitor's efficacy. This involves moving from a purified, cell-free environment to a more physiologically relevant cellular context.
Caption: Workflow for inhibitor efficacy comparison.
In Vitro Biochemical Potency: IC50 Determination
The first step is to determine if Compound X directly inhibits the enzymatic activity of the purified Bcr-Abl kinase and to quantify its potency relative to Imatinib. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these assays.
Methodology: LanthaScreen™ TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for measuring kinase activity.[7][8][9] The LanthaScreen™ technology uses a terbium-labeled antibody that recognizes a phosphorylated substrate, and a fluorescein-labeled substrate. When the substrate is phosphorylated by Bcr-Abl, the proximity of the terbium and fluorescein labels allows for FRET to occur, generating a detectable signal.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute Compound X and Imatinib in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM), followed by a further dilution in the kinase reaction buffer.
-
Prepare a solution of recombinant Bcr-Abl kinase and a fluorescein-labeled poly-GT substrate in the reaction buffer.[7]
-
Prepare an ATP solution in the reaction buffer at a concentration close to its Km for Bcr-Abl.
-
Prepare a stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody (e.g., PY20).[7]
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the serially diluted inhibitors (Compound X and Imatinib) or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the Bcr-Abl kinase/substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the EDTA/terbium-antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein).[7]
-
Calculate the 520/490 nm emission ratio, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Cellular Potency Assessment
While biochemical assays are crucial, they do not account for factors like cell permeability, efflux pumps, or off-target effects. Cell-based assays provide a more physiologically relevant measure of an inhibitor's efficacy.[10][11][12]
Methodology: Cell-Based Bcr-Abl Activity Assay
This assay measures the ability of the inhibitors to block Bcr-Abl activity within a CML cell line (e.g., K562), which endogenously expresses the Bcr-Abl oncoprotein.[11][13]
Experimental Protocol:
-
Cell Culture:
-
Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 0.5 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Plate the K562 cells in a 96-well plate.
-
Treat the cells with serial dilutions of Compound X and Imatinib (e.g., 100 µM to 0.1 nM) for a set period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Substrate Phosphorylation:
-
Lyse the cells using a buffer containing phosphatase and protease inhibitors.
-
Transfer the cell lysates to a 96-well plate pre-coated with a specific Bcr-Abl substrate peptide (e.g., GST-Abltide).[13]
-
Incubate to allow the Bcr-Abl in the lysate to phosphorylate the immobilized substrate.
-
-
Detection (ELISA-based):
-
Wash the plate to remove the lysate.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody).
-
Incubate and wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Incubate and wash.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50 value.
-
Biophysical Characterization: Binding Affinity and Kinetics
Understanding how strongly and how quickly an inhibitor binds to its target provides deeper mechanistic insight beyond simple potency measurements. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for this purpose.[14][15][16]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16][17][18]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze purified recombinant Bcr-Abl kinase and the inhibitors (Compound X and Imatinib) into the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Prepare the kinase solution at a concentration of ~10-20 µM in the ITC cell.
-
Prepare the inhibitor solution at a concentration ~10-15 times higher than the kinase in the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the kinase solution.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique that provides real-time kinetic data, including the association rate (ka) and dissociation rate (kd) of an inhibitor binding to its target.[14][15] The binding affinity (Kd) can be calculated from the ratio of these rates (kd/ka).
Experimental Protocol:
-
Chip Preparation:
-
Immobilize the purified Bcr-Abl kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[19] A reference channel should be prepared for background subtraction.
-
-
Binding Analysis:
-
Prepare serial dilutions of Compound X and Imatinib in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the kinase-immobilized and reference surfaces at a constant flow rate.
-
Record the change in the SPR signal (measured in Response Units, RU) over time during the association phase.
-
Inject running buffer alone to monitor the dissociation phase.
-
Regenerate the chip surface between inhibitor injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the sensorgrams from the different inhibitor concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd.
-
Data Summary and Interpretation
To facilitate a direct comparison, the key quantitative data should be summarized in a clear, tabular format.
Table 1: Comparative Efficacy and Binding Profile of Compound X vs. Imatinib
| Parameter | Compound X (Hypothetical Data) | Imatinib (Reference Data) | Assay Method |
| Biochemical Potency (IC50) | 25 nM | 30 nM | TR-FRET Kinase Assay |
| Cellular Potency (IC50) | 150 nM | 200 nM | K562 Cell-Based Assay |
| Binding Affinity (Kd) | 40 nM | 55 nM | Isothermal Titration Calorimetry |
| Association Rate (ka) | 1.5 x 10^5 M⁻¹s⁻¹ | 1.1 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance |
| Dissociation Rate (kd) | 6.0 x 10⁻³ s⁻¹ | 6.1 x 10⁻³ s⁻¹ | Surface Plasmon Resonance |
Interpretation of Hypothetical Results:
In this hypothetical scenario, Compound X demonstrates slightly superior performance across all metrics. Its lower IC50 values in both biochemical and cellular assays suggest it is more potent than Imatinib at inhibiting Bcr-Abl. The lower Kd value indicates a higher binding affinity, which is further supported by a faster association rate (ka) and a similar dissociation rate (kd) compared to Imatinib. This profile would suggest that Compound X is a promising lead candidate worthy of further preclinical development.
Signaling Pathway Context
Understanding where these inhibitors act is crucial for interpreting their effects. The diagram below illustrates the simplified Bcr-Abl signaling pathway.
Caption: Bcr-Abl signaling and point of inhibition.
Conclusion
This guide outlines a robust, multi-tiered strategy for comparing the efficacy of a novel kinase inhibitor, represented by Compound X, against an established drug, Imatinib. By integrating biochemical, cellular, and biophysical data, researchers can build a comprehensive profile of a compound's potency, mechanism of action, and binding kinetics. This systematic approach is fundamental for making informed decisions in the drug discovery process, enabling the prioritization of candidates with the highest potential for clinical success.
References
-
Wikipedia. Imatinib. [Link]
-
O'Brien, S. G., et al. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. [Link]
-
PubMed. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]
-
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]
-
PubMed. (2004). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [Link]
-
Ablinfo. (2024). What are Abl family inhibitors and how do they work?. [Link]
-
Purdue University. (2018). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. imatinib. [Link]
-
Cancer Research UK. Imatinib (Glivec). [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]
-
PLOS One. (2017). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
Taylor & Francis Online. Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. [Link]
-
National Institutes of Health. (2007). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. [Link]
-
MDPI. (2019). Bcr-Abl Tyrosine Kinase Inhibitors in the Treatment of Pediatric CML. [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
ArTS. (2021). A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Semantic Scholar. (2012). Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. [Link]
-
National Institutes of Health. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]
-
Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]
-
ResearchGate. The isothermal titration calorimetry assays were employed to.... [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
-
National Institutes of Health. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. [Link]
-
ResearchGate. (2024). (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]
-
PubMed. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]
-
PubMed. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]
-
PubMed. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
The Royal Society of Chemistry. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. [Link]
Sources
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Abl family inhibitors and how do they work? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 17. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Khan Academy [khanacademy.org]
- 19. bioradiations.com [bioradiations.com]
A Senior Application Scientist's Guide to Benchmarking 3-(4-Methoxy-phenylamino)-propionic acid Against Other NSAIDs
Abstract
The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is continually evolving, driven by the need for agents with improved efficacy and superior safety profiles, particularly concerning gastrointestinal and cardiovascular side effects. This guide provides a comprehensive framework for the preclinical benchmarking of a novel propionic acid derivative, 3-(4-Methoxy-phenylamino)-propionic acid (referred to herein as Compound 'M'), against established NSAIDs. We will compare Compound M to a non-selective COX inhibitor, Ibuprofen, and a COX-2 selective inhibitor, Celecoxib. This document outlines the foundational mechanisms of NSAID action, details a strategic series of validated in vitro and in vivo assays, and provides step-by-step experimental protocols. The objective is to rigorously evaluate Compound M's therapeutic potential by quantifying its COX selectivity, anti-inflammatory and analgesic potency, and gastrointestinal safety profile.
Introduction: The Rationale for Novel NSAID Development
Non-steroidal anti-inflammatory drugs are a cornerstone of therapy for pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[2] There are two key isoforms of this enzyme: COX-1 and COX-2.[3]
-
COX-1 is a constitutive enzyme with "housekeeping" functions, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[3]
-
COX-2 is an inducible enzyme, with levels that increase significantly during an inflammatory response.[3]
The therapeutic, anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the common and often severe side effects, such as gastric ulcers, are linked to the inhibition of COX-1.[3][4] This dichotomy has fueled the development of COX-2 selective inhibitors ("coxibs") to minimize gastrointestinal risks.[4] However, concerns about cardiovascular risks associated with some selective inhibitors have highlighted the ongoing need for new chemical entities with an optimized balance of efficacy and safety.[5]
Compound M, 3-(4-Methoxy-phenylamino)-propionic acid, belongs to the propionic acid class of NSAIDs, similar to ibuprofen and naproxen. While related compounds have shown anti-inflammatory and antioxidant properties, a systematic evaluation of Compound M within the established NSAID benchmarking paradigm is necessary to determine its therapeutic viability.[6][7]
The Cyclooxygenase (COX) Inhibition Pathway
The central mechanism of action for NSAIDs is the blockade of the COX enzymes. Understanding this pathway is critical to interpreting the results of benchmarking studies. NSAIDs occupy the active site of the COX enzymes, preventing arachidonic acid from binding and thereby halting the synthesis of prostaglandins (PGs) that mediate pain and inflammation.
Caption: Mechanism of NSAID action on COX-1 and COX-2 pathways.
Benchmarking Strategy: A Multi-Tiered Approach
To build a comprehensive profile of Compound M, we will employ a systematic, multi-tiered evaluation process. This begins with fundamental in vitro enzymatic assays to determine the core mechanism and selectivity, followed by robust in vivo models to assess efficacy and safety in a physiological context.
Caption: A multi-tiered workflow for benchmarking a novel NSAID.
Experimental Protocols and Data Analysis
This section provides detailed methodologies for the key experiments outlined in our benchmarking strategy.
Tier 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of Compound M, Ibuprofen, and Celecoxib against COX-1 and COX-2 enzymes and to calculate the COX-2 Selectivity Index (SI).
Causality: This initial screening is the most direct way to assess a compound's interaction with its intended targets.[8] The IC50 values provide a quantitative measure of potency. The ratio of IC50 (COX-1/COX-2) defines the selectivity, which is a key predictor of potential gastrointestinal side effects.[9] A higher SI value indicates greater selectivity for COX-2.[10]
Protocol: Fluorometric COX Activity Assay
This protocol is adapted from commercially available kits that measure the peroxidase activity of COX.[11][12]
-
Reagent Preparation: Prepare assay buffer, probe solution, and cofactor solution as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK414). Reconstitute purified human recombinant COX-1 and COX-2 enzymes to their working concentrations.
-
Compound Dilution: Prepare a serial dilution of Compound M, Ibuprofen, and Celecoxib in DMSO, typically ranging from 100 µM to 0.1 nM.
-
Assay Plate Setup: In a 96-well black microplate, add the assay buffer.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to their respective wells.
-
Inhibitor Incubation: Add the diluted test compounds to the wells. Include a "no inhibitor" control (vehicle only). Incubate for 15 minutes at 25°C to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorometric probe and arachidonic acid.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., λex=535nm/λem=590nm) every minute for 15-30 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the rates relative to the vehicle control.
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound against each enzyme.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Compound M | 15.2 | 0.75 | 20.3 |
| Ibuprofen | 5.8 | 12.5 | 0.46 |
| Celecoxib | 25.0 | 0.21 | 119.0 |
| Note: Data are hypothetical and for illustrative purposes. |
Tier 2: In Vivo Anti-Inflammatory & Analgesic Efficacy
Objective: To evaluate the anti-inflammatory efficacy of Compound M in an acute, localized model of inflammation.
Causality: The carrageenan model is a standard and highly reproducible assay for screening anti-inflammatory drugs.[13] The inflammatory response is biphasic, with the later phase (after 3 hours) being largely mediated by prostaglandins produced by COX-2.[5] Therefore, inhibition of paw edema at this stage is a strong indicator of COX-2-mediated anti-inflammatory activity.[14]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.[14]
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Ibuprofen (e.g., 30 mg/kg), Celecoxib (e.g., 10 mg/kg), and Compound M (e.g., 3, 10, 30 mg/kg).
-
Dosing: Administer the compounds orally (p.o.) one hour before the carrageenan injection.
-
Baseline Measurement: Before any injections, measure the volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[15]
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (edema) from baseline for each animal at each time point.
-
Calculate the Percent Inhibition of Edema = [(VC - VT) / VC] x 100 , where VC is the mean edema in the vehicle control group and VT is the mean edema in the treated group.
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Data Presentation: Anti-Inflammatory Activity
| Treatment Group (Dose, mg/kg) | Paw Volume Increase at 3 hr (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| Compound M (10) | 0.41 ± 0.05 | 51.8% |
| Compound M (30) | 0.29 ± 0.04 | 65.9% |
| Ibuprofen (30) | 0.38 ± 0.06 | 55.3% |
| Celecoxib (10) | 0.33 ± 0.05 | 61.2% |
| *Note: Data are hypothetical. p < 0.05 vs. Vehicle Control. |
Objective: To assess the peripheral analgesic activity of Compound M.
Causality: The intraperitoneal injection of acetic acid causes irritation and triggers the release of inflammatory mediators, including prostaglandins, which sensitize nociceptors and induce a characteristic writhing (abdominal constriction) response.[16] This model is highly sensitive for evaluating peripherally acting analgesics.[17] A reduction in the number of writhes indicates an analgesic effect.[18]
Protocol:
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) for one week.
-
Grouping and Dosing: Group and dose animals as described in the paw edema model, adjusting doses for mice if necessary. Administer compounds 30 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[19]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and record the total number of writhes (stretching of the abdomen and/or extension of the hind limbs) over a 20-minute period.[20]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the Percent Inhibition = [(WC - WT) / WC] x 100 , where WC is the mean writhes in the control group and WT is the mean writhes in the treated group.
-
Analyze data using ANOVA followed by a post-hoc test.
-
Data Presentation: Analgesic Activity
| Treatment Group (Dose, mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| Vehicle Control | 35.2 ± 3.1 | - |
| Compound M (10) | 16.8 ± 2.5 | 52.3% |
| Compound M (30) | 11.5 ± 1.9 | 67.3% |
| Ibuprofen (30) | 14.1 ± 2.2 | 59.9% |
| Celecoxib (10) | 15.5 ± 2.8 | 56.0% |
| *Note: Data are hypothetical. p < 0.05 vs. Vehicle Control. |
Tier 3: In Vivo Gastrointestinal Safety Profile
Objective: To evaluate the potential of Compound M to induce gastric damage after repeated administration.
Causality: NSAID-induced gastropathy is primarily caused by the inhibition of COX-1, which reduces the production of cytoprotective prostaglandins in the stomach lining.[21] This assay directly measures the primary dose-limiting side effect of traditional NSAIDs and is a critical test for any new anti-inflammatory agent.[22]
Protocol:
-
Animal Acclimatization & Dosing: Use male Wistar rats, as in the edema model. Administer high doses of the test compounds (e.g., 3-5x the effective anti-inflammatory dose) orally, once daily for 5-7 days.
-
Euthanasia and Tissue Collection: On the final day, 4 hours after the last dose, euthanize the animals. Immediately dissect the stomach and open it along the greater curvature.
-
Macroscopic Evaluation: Gently rinse the stomach with saline and examine for lesions, ulcers, or hemorrhages using a magnifying glass. Score the gastric damage based on a standardized scale (e.g., 0=no lesion, 1=petechiae, 2=small ulcer, etc.). Calculate an overall Ulcer Index (UI).
-
Histopathology (Self-Validation): Fix the stomach tissue in 10% neutral buffered formalin. Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified pathologist should blindly evaluate the sections for signs of mucosal erosion, ulceration, inflammation, and cellular infiltration. This provides an unbiased, quantitative validation of the macroscopic scoring.
-
Data Analysis: Compare the Ulcer Index scores between groups using a non-parametric test (e.g., Kruskal-Wallis).
Data Presentation: Gastric Ulceration Score
| Treatment Group (Dose, mg/kg) | Mean Ulcer Index (UI) | Histopathological Findings |
| Vehicle Control | 0.2 ± 0.1 | Intact mucosal layer |
| Compound M (100) | 1.5 ± 0.4 | Mild mucosal erosion, minimal inflammation |
| Ibuprofen (100) | 4.8 ± 0.7** | Severe ulceration, significant inflammation |
| Celecoxib (50) | 0.8 ± 0.3 | Intact mucosa, occasional petechiae |
| Note: Data are hypothetical. *p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle. |
Synthesis and Discussion
The benchmarking data allows for a direct comparison of Compound M's therapeutic profile against both non-selective and COX-2 selective standards.
Caption: Logical relationship of Compound M's profile vs. standards.
Based on the illustrative data, Compound M presents a promising profile. Its in vitro SI of ~20 suggests a preferential, though not highly selective, inhibition of COX-2. This is a desirable characteristic, as some level of COX-1 inhibition may be required for maximal efficacy in certain pain states, while still offering a significant improvement in gastric safety over non-selective agents like Ibuprofen.
The in vivo data supports this hypothesis. Compound M demonstrated potent anti-inflammatory and analgesic effects, comparable to both Ibuprofen and Celecoxib at the doses tested. Crucially, in the gastric ulceration model, Compound M induced significantly less damage than Ibuprofen, corroborating the safety profile predicted by its COX-2 selectivity. While not as gastro-protective as the highly selective Celecoxib, its profile suggests a potentially favorable therapeutic window.
Conclusion
This comprehensive benchmarking guide provides a validated framework for the preclinical evaluation of 3-(4-Methoxy-phenylamino)-propionic acid. The experimental data, though hypothetical, illustrates a compound with strong anti-inflammatory and analgesic efficacy, coupled with a significantly improved gastrointestinal safety profile compared to traditional, non-selective NSAIDs. Compound M exhibits a profile of a moderately selective COX-2 inhibitor, positioning it as a promising candidate for further development. The next logical steps would include pharmacokinetic profiling, chronic inflammation models, and cardiovascular safety assessments to fully elucidate its therapeutic potential.
References
-
MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]
-
ResearchGate. (2018). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]
-
Nature. (2019). Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. Retrieved from [Link]
-
Springer Nature. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). [Table, Cyclooxygenase Selectivity of NSAIDs]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
PubMed. (1997). Mechanism of action of nonsteroidal anti-inflammatory drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Pharmacological evaluation of NSAID-induced gastropathy as a "Translatable" model of referred visceral hypersensitivity. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). COX Selectivity of Common NSAIDs Based on the Ratio of Concentrations.... Retrieved from [Link]
-
MDPI. (2023). Drug-Associated Gastropathy: Diagnostic Criteria. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
The American Journal of Managed Care. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond. Retrieved from [Link]
-
MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]
-
Neliti. (2016). Diagnosis and Management of Gastroenteropathy Asssociated to Non-steroidal Anti-In.ammatory Drugs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). COX Inhibitors. Retrieved from [Link]
-
YouTube. (2022). NSAIDs in 2 minutes!. Retrieved from [Link]
-
SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]
-
Mayo Clinic. (2024). Gastritis - Diagnosis and treatment. Retrieved from [Link]
-
Therapeutic Guidelines. (2000). COX-2 inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
YouTube. (2023). Analgesic Activity: From Writhing to Inhibition Calculation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 18. saspublishers.com [saspublishers.com]
- 19. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. media.neliti.com [media.neliti.com]
Validating the Specificity of 3-(4-Methoxy-phenylamino)-propionic acid (3-MPPA) as a Selective hT1R2/hT1R3 Antagonist
Executive Summary & Scientific Context
In the development of taste modulators, 3-(4-Methoxy-phenylamino)-propionic acid (3-MPPA) represents a critical structural evolution of the industry-standard sweet taste inhibitor, Lactisole (2-(4-methoxyphenoxy)propionic acid).
While Lactisole is the "gold standard" for blocking the human sweet taste receptor (hT1R2/hT1R3), it suffers from two limitations:
-
Species Specificity: It inhibits human receptors but not rodent ones, complicating preclinical safety testing.
-
Chemical Stability: The ether linkage in Lactisole is susceptible to specific metabolic cleavage.
3-MPPA replaces the ether oxygen of Lactisole with an amino group (-NH-) and shifts the propionic acid attachment to the 3-position (beta-alanine derivative). This introduction of a hydrogen bond donor (the amine) and increased backbone flexibility is hypothesized to alter binding kinetics within the Transmembrane Domain (TMD) of the T1R3 subunit.
This guide outlines the rigorous validation protocol required to confirm 3-MPPA’s specificity, potency, and off-target profile compared to Lactisole and the natural alternative, Gymnemic Acid.
Mechanistic Basis: The T1R3 Allosteric Lock
To validate specificity, one must understand the target. Unlike sweeteners (aspartame, sucrose) that bind the large "Venus Flytrap" domain (VFT) of T1R2, inhibitors like Lactisole and 3-MPPA bind to the Transmembrane Domain (TMD) of the T1R3 subunit.
This allosteric binding locks the receptor in an inactive conformation, preventing the G-protein (
Visualization: The Inhibition Pathway
The following diagram illustrates the signal transduction pathway and where 3-MPPA intervenes.
Figure 1: Mechanism of Action.[1][2][3] 3-MPPA targets the T1R3 Transmembrane Domain (TMD), allosterically preventing the conformational change required for G-protein coupling.
Comparative Landscape: 3-MPPA vs. Alternatives
The validation of 3-MPPA is not performed in a vacuum. It must be benchmarked against the current market leaders.
| Feature | 3-MPPA (Candidate) | Lactisole (Benchmark) | Gymnemic Acid (Natural) |
| Chemical Class | Phenylamino-propionic acid | Phenoxy-propionic acid | Triterpene saponin |
| Primary Target | hT1R3 TMD (Allosteric) | hT1R3 TMD (Allosteric) | hT1R3 TMD (Allosteric) |
| Linker Type | Amino (-NH-) | Ether (-O-) | Glycosidic |
| IC50 (Sucrose) | Validation Target: < 15 µM | ~25–50 µM | ~1–5 µM (Complex extract) |
| Washout Rate | Fast (Predicted) | Fast | Slow (Lingering effect) |
| Species Range | TBD (Potential Rodent Activity) | Human Only | Broad (Human + Rodent) |
| Off-Target Risk | Low (T1R1 Umami cross-talk) | Moderate (Bitter aftertaste) | High (Surfactant effects) |
Experimental Validation Protocols
Protocol A: Functional Specificity (FLIPR Calcium Assay)
Objective: Determine the IC50 of 3-MPPA against hT1R2/hT1R3 and rule out off-target inhibition of hT1R1/hT1R3 (Umami).
Methodology:
-
Cell Line: HEK293 cells stably expressing
(promiscuous G-protein) and either hT1R2/hT1R3 (Sweet) or hT1R1/hT1R3 (Umami). -
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Agonist Preparation:
-
Sweet Plate: EC80 concentration of Sucrose (approx. 100 mM).
-
Umami Plate: EC80 concentration of L-Glutamate + IMP.
-
-
Antagonist Addition: Add 3-MPPA (0.1 µM to 1 mM log scale) 15 minutes prior to agonist injection.
-
Measurement: Monitor fluorescence (488 nm ex / 525 nm em) upon agonist injection using a FLIPR Tetra system.
Interpretation:
-
Valid Specificity: 3-MPPA shows a dose-dependent reduction in fluorescence in the Sweet plate but no significant reduction in the Umami plate.
-
Note: Since both receptors share the T1R3 subunit, some cross-inhibition is expected. A selectivity ratio (IC50_Umami / IC50_Sweet) > 10 is required for a "Specific" claim.
Protocol B: Counter-Screening Against Bitter Receptors (hT2Rs)
Objective: Ensure 3-MPPA does not activate bitter receptors (causing off-taste) or inhibit them (masking bitterness).
Methodology:
-
Use a panel of HEK293 cells expressing the 5 most common human bitter receptors (hT2R38, hT2R14, hT2R4, hT2R10, hT2R46).
-
Agonist Mode: Apply 3-MPPA alone. Success = No Calcium Flux.
-
Antagonist Mode: Apply 3-MPPA + known bitter agonists (e.g., Quinine, Denatonium). Success = No Inhibition.
Protocol C: Reversibility (Washout Assay)
Objective: Distinguish 3-MPPA from Gymnemic Acid (which lingers).
-
Expose cells to IC90 of 3-MPPA for 10 mins.
-
Wash cells with buffer (3x).
-
Immediately challenge with Sucrose.[4]
-
Success Criteria: >80% recovery of signal within 5 minutes of washout.
Validation Workflow Diagram
This flowchart guides the decision-making process for validating 3-MPPA.
Figure 2: Step-by-step validation logic. A candidate must pass potency, selectivity, and off-target bitter checks to be considered a viable alternative to Lactisole.
Expected Data & Interpretation
When publishing your validation guide, present your data in this format to allow direct comparison.
Table 1: Potency and Selectivity Profile
| Compound | hT1R2/hT1R3 (Sweet) IC50 | hT1R1/hT1R3 (Umami) IC50 | Selectivity Ratio |
| Lactisole (Control) | 28 µM ± 3.5 | 310 µM ± 15 | ~11.0 |
| 3-MPPA (Test) | 18 µM ± 2.1 | 450 µM ± 22 | ~25.0 |
| Gymnemic Acid | 2.5 µM ± 0.5 | 15 µM ± 2.0 | ~6.0 |
Expert Insight: The introduction of the amino-linker in 3-MPPA often creates a tighter hydrogen bond network within the TMD pocket compared to the ether oxygen of Lactisole. If your data shows a lower IC50 (higher potency) and a higher Selectivity Ratio (as shown in the mock data above), 3-MPPA is a superior candidate because it interferes less with the savory (Umami) taste, which shares the T1R3 subunit.
References
-
Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[5] Chemical Senses, 24(4), 439-447.[5]
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.
-
Winnig, M., et al. (2007). "Artificial sweeteners and the human sweet taste receptor."[6] Trends in Food Science & Technology. (Context on T1R2/T1R3 binding modes).
-
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751. (Methodology for FLIPR Calcium Assays).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 6. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-(4-Methoxy-phenylamino)-propionic acid
[1]
Executive Summary & Chemical Profile[1]
This guide mandates the disposal protocols for 3-(4-Methoxy-phenylamino)-propionic acid (also known as N-(4-Methoxyphenyl)-
Critical Safety Insight: This compound contains a secondary amine attached to a 4-methoxyphenyl group. Upon metabolic or environmental degradation, it may release p-anisidine (4-methoxyaniline), a known hemotoxic agent capable of causing methemoglobinemia.[1] Consequently, this waste must be managed with higher scrutiny than standard organic acids.[2]
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | 3-(4-Methoxy-phenylamino)-propionic acid |
| CAS Number | 178425-91-7 |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Functional Groups | Carboxylic Acid (Acidic), Secondary Amine (Basic/Nucleophilic) |
| Physical State | Solid (typically off-white powder) |
| Primary Hazard | Irritant (Skin/Eye), Potential Aquatic Toxin, Blood Toxin (structural alert) |
Hazard Characterization & Segregation Logic
Effective disposal begins with accurate segregation. This compound is amphoteric (zwitterionic potential) and possesses a reactive amine center.
Incompatibility Matrix
The following segregation rules are non-negotiable to prevent uncontrolled exothermic reactions or the formation of carcinogenic byproducts.
| Incompatible Class | Reason for Segregation | Potential Consequence |
| Strong Oxidizers (e.g., Nitric Acid, Permanganates) | The secondary amine is easily oxidized.[1] | Fire, evolution of toxic nitrogen oxides ( |
| Nitrosating Agents (e.g., Nitrites, Nitrous Acid) | Reaction with the secondary amine.[1] | Formation of N-nitrosamines , which are potent carcinogens.[1] |
| Acid Chlorides / Anhydrides | Acylation of the amine.[1] | Rapid heat generation (exothermic). |
Disposal Workflows
Solid Waste Disposal (Pure Compound / Contaminated Solids)
Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[4]
-
Labeling: Affix a hazardous waste label.
-
Required Text: "Hazardous Waste - Toxic/Irritant - Solid."
-
Constituents: "3-(4-Methoxy-phenylamino)-propionic acid (100%)."[1]
-
-
Bagging: Double-bag highly contaminated solids (e.g., spill cleanup debris) in clear polyethylene bags before placing them in the drum to minimize dust inhalation risks for waste handlers.
Liquid Waste Disposal (Reaction Mixtures / Mother Liquors)
Applicability: Solutions in organic solvents (MeOH, DCM, Ethyl Acetate).
-
pH Check: Ensure the solution is not mixed with strong mineral acids or bases unless neutralized.[2]
-
Stream Segregation:
-
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or Acetone.
-
-
Precipitation Warning: Due to its zwitterionic nature, this compound may precipitate if the pH of the waste container shifts significantly. Do not fill containers >90% to allow for potential pressure changes or solubility shifts.
Aqueous Waste (Rinsate)
Strict Prohibition: Do NOT pour aqueous rinsate down the sink. The p-anisidine substructure is toxic to aquatic life.
-
Protocol: Collect all aqueous rinsate (from glassware cleaning) into the "Aqueous Hazardous Waste" drum.
-
Treatment: This stream must be sent for incineration, not municipal water treatment.
Operational Decision Tree (Visualized)
The following diagram illustrates the logical flow for categorizing and disposing of this specific chemical waste.
Figure 1: Decision logic for the segregation and disposal of 3-(4-Methoxy-phenylamino)-propionic acid waste streams.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action is required to prevent exposure to the aniline moiety.
-
PPE Escalation: Don double nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator to prevent inhalation.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Decontamination: Clean the surface with a mild detergent solution. Collect all cleaning materials as hazardous solid waste.
Regulatory Compliance & Documentation
For US-based laboratories, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.
-
Waste Classification: While not explicitly "P-listed" or "U-listed" by specific CAS, it must be characterized based on toxicity and ignitability (if in solvent).
-
EPA Waste Codes (Likely Applicable):
-
D001: If in ignitable solvent (Flash point < 60°C).
-
D003: Reactive (only if mixed with destabilizing agents, unlikely in pure form).
-
Process Waste: If the waste stream contains halogenated solvents, codes F001/F002 apply.
-
-
Manifesting: Ensure the chemical name "3-(4-Methoxy-phenylamino)-propionic acid" is clearly written on the waste manifest to alert the disposal facility of the nitrogen content (implications for incineration parameters).
Final Verification
Before sealing any waste container, verify:
-
No Oxidizers present.
-
pH is stable (4–10).
-
Label is legible and complete.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (n.d.). Compound Summary: 3-(4-Methoxyphenylamino)propanoic acid (CAS 178425-91-7).[1][5] National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aniline and Derivatives.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3-(4-Methoxy-phenylamino)-propionic acid,(CAS# 178425-91-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Methoxy-phenylamino)-propionic Acid
[1][2]
Executive Safety Summary
Compound Class: N-Aryl-β-Amino Acid Derivative Predicted Hazards: Skin/Eye Irritant, Potential Sensitizer, Potential Carcinogen (based on p-anisidine moiety).[1] CAS Reference: Closely related to 3-phenylaminopropionic acid (CAS 5652-38-0) and p-anisidine (CAS 104-94-9).[1]
Handling 3-(4-Methoxy-phenylamino)-propionic acid requires a safety protocol that addresses two distinct chemical risks: the corrosivity/acidity of the propionic acid tail and the toxicity/sensitization potential of the p-methoxyaniline (anisidine) core.[1] As specific toxicological data for this exact research chemical is often limited, Universal Precautions for Functionalized Anilines must be applied.
Immediate Core Directive: Treat as a Sensitizing Irritant . Prevent all inhalation of dust and direct skin contact.
Hazard Assessment & Risk Logic
To determine the correct PPE, we analyze the molecule's functional groups using Structure-Activity Relationship (SAR) logic.
| Functional Group | Associated Hazard | PPE Implication |
| Carboxylic Acid (-COOH) | Corrosive/Irritant to mucous membranes.[1] | Requires Chemical Splash Goggles (not just safety glasses) to prevent corneal damage from acidic dust or solution. |
| Aniline Derivative (Ar-NH-) | Skin sensitization, potential systemic toxicity (Methemoglobinemia), and potential carcinogenicity.[1] | Requires Double Nitrile Gloves or Laminate film gloves. Anilines can permeate standard latex/thin nitrile rapidly. |
| Physical State (Solid/Powder) | Inhalation of fine particulates. | Requires Engineering Controls (Fume Hood) or N95/P100 respiratory protection if hood is unavailable. |
PPE Selection Matrix
The following gear is mandatory for all procedures involving >5 mg of the substance.
A. Respiratory Protection (Primary Barrier)[2]
-
Standard Operation: All handling (weighing, transfer, solubilization) must be performed inside a certified chemical fume hood .
-
Outside Fume Hood: If weighing must occur on an open bench (not recommended), use a Half-Face Respirator with P100 Cartridges .
-
Why? Simple surgical masks offer zero protection against organic vapors or fine chemical dusts.
-
B. Dermal Protection (Hands)[2]
-
Glove Protocol: Double Gloving is required.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).
-
-
Change Frequency: Immediately replace the outer glove upon any visible splash. Replace both pairs every 2 hours of continuous handling to prevent permeation.
-
Expert Insight: Aniline derivatives are lipophilic and can migrate through glove material. Double gloving creates a "breakthrough buffer."
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT use standard safety glasses with side shields; they do not seal against airborne dust or splashes.
-
-
Body: Standard cotton lab coat (buttoned) + Chemical Resistant Apron (if handling solutions >100 mL).
PPE Decision Logic (Visualization)
Caption: Logic flow for selecting appropriate Personal Protective Equipment based on physical state and engineering controls.
Operational Protocol: Safe Handling Workflow
Step 1: Preparation (Pre-Work)
-
Verify Engineering Controls: Ensure fume hood sash is at the safe working height and airflow is active.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" during weighing.
-
Solvent Prep: Pre-measure the solvent (e.g., Ethyl Acetate, DCM) in a receiving flask before weighing the solid.
Step 2: Weighing & Transfer
-
Technique: Use the "Difference" method.
-
Tare the vial containing the solid.
-
Remove the cap inside the hood.
-
Transfer approximate amount to the reaction vessel.
-
Recap and re-weigh the source vial.
-
Why? This minimizes the time the open container is exposed to air and reduces spatula manipulation.
-
-
Spill Prevention: Place the balance and reaction vessel inside a secondary containment tray (plastic bin) to catch any stray grains.
Step 3: Solubilization (Dust Suppression)[2]
-
Immediate Dissolution: Once the solid is in the reaction vessel, add solvent immediately.
-
Reasoning: Solubilizing the compound eliminates the inhalation hazard of the dust, transitioning the risk profile to a liquid splash hazard (easier to manage).
Step 4: Decontamination & Disposal[2]
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in Hazardous Solid Waste (labeled "Toxic/Irritant Organic").
-
Liquid Waste: Quench reaction mixtures. Dispose in Organic Waste (Halogenated or Non-Halogenated) depending on the solvent.
-
Surface Cleaning: Wipe down the balance and hood surface with a detergent solution (e.g., Alconox) followed by water. Do not use organic solvents for initial cleaning as they may spread the residue.
Emergency Response Plan
| Incident | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and tepid water for 15 minutes.[1] Do NOT scrub hard (prevents abrasion/absorption). | Seek medical evaluation if redness or irritation persists. |
| Eye Contact | Flush eyes at an eyewash station for 15 minutes. Hold eyelids open. | Mandatory medical attention. Alkaline/Acidic solids can cause delayed damage. |
| Inhalation | Move to fresh air immediately. | Monitor for respiratory distress (coughing, tightness). Consult a physician. |
| Spill (Solid) | Cover with wet paper towels to prevent dust.[1] Scoop into a bag. | Wipe area with soap/water. Dispose of cleanup materials as hazardous waste. |
Handling Workflow Diagram
Caption: Step-by-step operational workflow to minimize exposure duration and dust generation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7837, p-Anisidine. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22026, 3-Phenylaminopropionic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 3-aminopropanoic acid derivatives. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
